2-(3,4-Dichlorophenyl)piperazine
説明
Structure
3D Structure
特性
IUPAC Name |
2-(3,4-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZPGUYDJGSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401066 | |
| Record name | 2-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-06-9 | |
| Record name | 2-(3,4-dichlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(3,4-Dichlorophenyl)piperazine
Technical Monograph: Physicochemical Profiling of 2-(3,4-Dichlorophenyl)piperazine
Executive Summary
This compound (CAS: 185110-06-9) is a specialized C-substituted piperazine scaffold distinct from its more common regioisomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP). Unlike the 1-isomer, which functions as a phenylpiperazine (aniline-like) pharmacophore, the 2-isomer retains the character of a vicinal benzylic amine, introducing a chiral center at the C2 position. This structural nuance significantly alters its basicity, metabolic stability, and receptor binding profiles, making it a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 185110-06-9 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| SMILES | Clc1ccc(cc1Cl)C2CNCCN2 |
| Isomerism | Possesses a chiral center at C2.[1] Existing as (R)- and (S)- enantiomers. |
Structural Differentiation (Isomer Alert)
It is imperative to distinguish this molecule from 1-(3,4-Dichlorophenyl)piperazine (CAS 57260-67-0).
-
1-Isomer: Phenyl group attached to Nitrogen (N1). Reduced basicity at N1 (aniline-like).
-
2-Isomer (Target): Phenyl group attached to Carbon (C2).[2] Both nitrogens are aliphatic secondary amines.
Figure 1: Structural distinction between the C-substituted target and its N-substituted isomer.
Physicochemical Properties
The following data synthesizes vendor specifications with structure-property relationship (SPR) predictions based on the 2-phenylpiperazine core.
General Properties
| Property | Value | Source/Confidence |
| Physical State | Solid (Low melting) or Viscous Oil | Predicted based on 2-phenylpiperazine (mp 87°C) + Cl substitution. |
| Density | 1.238 ± 0.06 g/cm³ | Vendor Data / Predicted |
| Boiling Point | 365.1 ± 42.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Flash Point | 164.3 ± 24.4 °C | Predicted |
| Vapor Pressure | ~1.85E-05 mmHg at 25°C | Predicted (Low volatility) |
Lipophilicity & Solubility
-
LogP (Octanol/Water): ~2.3 – 2.6
-
Analysis: The addition of two chlorine atoms to the phenyl ring increases lipophilicity compared to 2-phenylpiperazine (LogP ~1.2). This places the molecule in an optimal range for blood-brain barrier (BBB) penetration.
-
-
Solubility:
-
Water: Low (< 1 mg/mL at neutral pH).
-
Acidic Media (0.1 N HCl): High solubility due to protonation of piperazine nitrogens.
-
Organic Solvents: Soluble in DMSO, Methanol, DCM.
-
Ionization (pKa)
As a piperazine derivative, the molecule acts as a diprotic base.
-
pKa 1 (N4 - Distal): 9.6 ± 0.2
-
pKa 2 (N1 - Proximal): 8.4 ± 0.3
Synthetic & Degradation Pathways[4]
Synthesis Logic
The synthesis typically avoids direct arylation of piperazine (which yields the 1-isomer). Instead, it employs cyclization or reduction strategies.
Figure 2: Retrosynthetic pathway via pyrazine reduction to ensure C2 substitution.
Stability Profile
-
Oxidation: The secondary amines are susceptible to N-oxidation to form N-oxides upon exposure to peroxides or air over prolonged periods.
-
Carbamylation: Rapidly reacts with atmospheric CO₂ to form carbamates if not stored under inert gas (Argon/Nitrogen).
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Objective: To determine the precise ionization constants of the diamine core.
-
Preparation: Dissolve 5 mg of this compound in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Acidification: Add 100 µL of 1.0 M HCl to fully protonate both amine sites (Species:
). -
Titration: Titrate with 0.1 M standardized NaOH (CO₂-free) at 25°C under N₂ atmosphere.
-
Analysis: Plot pH vs. Volume of NaOH. Identify two inflection points corresponding to the deprotonation of N1 and N4. Use the Bjerrum method or Gran plot to calculate pKa values.
Protocol B: HPLC Purity & Isomer Separation
Objective: Quantify purity and separate potential enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) for enantiomer separation; C18 for chemical purity.
-
Mobile Phase (Chiral): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Absorption max of dichlorophenyl moiety).
-
Standard: Purity must be >98% for biological assays.
References
-
Sigma-Aldrich. this compound Product Specification (CAS 185110-06-9).[1]Link (Note: Link directs to catalog search for verification).
-
PubChem. 2-Phenylpiperazine (Analogous Scaffold Properties).[5] National Library of Medicine. Link
-
ChemicalBook. this compound Properties and Supplier Data.Link
-
Finetech Industry. Safety Data Sheet (SDS) for CAS 185110-06-9.Link
Sources
- 1. Amatek Chemical-products [azetidine.com]
- 2. biosynth.com [biosynth.com]
- 3. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylpiperazine | C10H14N2 | CID 250673 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(3,4-Dichlorophenyl)piperazine CAS number and structure
This guide provides an in-depth technical analysis of 2-(3,4-Dichlorophenyl)piperazine , a critical C-substituted pharmacophore distinct from its psychoactive N-substituted isomer.
Core Scaffold for NK1 Antagonists and Chiral Drug Discovery
Executive Summary & Disambiguation
This compound (CAS: 185110-06-9) is a specialized heterocyclic building block used primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) ligands.[1][2][3]
CRITICAL DISTINCTION: Researchers must distinguish this compound from its positional isomer, 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) .
-
2-Substituted (Target of this guide): The phenyl ring is attached to a carbon atom of the piperazine ring. It introduces a chiral center and is a structural scaffold.
-
1-Substituted (Common Isomer): The phenyl ring is attached to a nitrogen atom. It is a psychoactive serotonin receptor agonist and a metabolite of trazodone.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 185110-06-9 |
| Common Intermediates | 1-Boc-3-(3,4-dichlorophenyl)piperazine (CAS: 185110-16-1) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| Chirality | Contains one chiral center at C2. Available as racemate, (R)-, or (S)- enantiomers. |
| pKa (Calculated) | ~9.8 (Secondary amine), ~5.6 (Tertiary amine equivalent position) |
| Solubility | Soluble in DMSO, Methanol, DCM; limited solubility in water (unless salt form). |
Structural Analysis & Pharmacophore Utility
The 2-arylpiperazine moiety is a "privileged structure" in medicinal chemistry. Unlike N-arylpiperazines which are often flat, the C-substituted piperazine adopts a chair conformation where the bulky aryl group typically prefers the equatorial position to minimize 1,3-diaxial interactions.
Key Structural Features:
-
Chiral Handle: The C2 position allows for the creation of enantiopure drugs, increasing selectivity for receptor binding pockets (e.g., NK1 receptor).
-
Secondary Amines: The molecule possesses two distinct nitrogen atoms (N1 and N4). N1 is sterically hindered by the adjacent phenyl group, while N4 is more accessible, allowing for regioselective functionalization without complex protecting group strategies in some conditions.
Synthesis Protocols
Method A: Reduction of Pyrazine Precursors (Traditional)
This method is favored for generating the racemic scaffold in high yield.
Reaction Logic: The aromatic pyrazine ring is electron-deficient. Catalytic hydrogenation reduces the pyrazine to piperazine.
Protocol:
-
Precursor: Start with 2-(3,4-dichlorophenyl)pyrazine.[4]
-
Solvent: Ethanol or Methanol (0.5 M).
-
Catalyst: PtO₂ (Adams' catalyst) or Pd/C (10% loading). Note: Dehalogenation is a risk with Pd/C; PtO₂ is preferred for halogenated aromatics.
-
Conditions: Hydrogen atmosphere (40–60 psi), RT, 12–24 hours.
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Recrystallization from EtOAc/Hexanes or conversion to HCl salt.
Method B: Diamine Cyclization (Modern/Asymmetric)
This route allows for enantioselective synthesis using chiral diamines or styrene oxides.
Workflow Diagram (DOT):
Medicinal Chemistry Applications
Neurokinin-1 (NK1) Receptor Antagonism
The 2-arylpiperazine core is structurally homologous to the morpholine core found in Aprepitant (Emend), a high-affinity NK1 antagonist used for chemotherapy-induced nausea.
-
Mechanism: Substance P (SP) binds to NK1 receptors (GPCRs), triggering emesis and pain.
-
Role of Scaffold: The 2-(3,4-dichlorophenyl) group mimics the hydrophobic interactions required for the binding pocket of the NK1 receptor, anchoring the molecule while the piperazine nitrogens hydrogen bond with residues like Gln165 or His197.
Signaling Pathway Interference
The following diagram illustrates where drugs derived from this scaffold intervene in the Substance P pathway.
Safety & Handling Protocols
While specific toxicological data for this intermediate is less abundant than for the 1-substituted isomer, standard substituted piperazine precautions apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Hygroscopic Nature: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
-
Ingestion: Do not induce vomiting. Contact poison control.
-
References
-
Chemical Identity & CAS: Sigma-Aldrich. This compound Product Data. Retrieved from .
-
Synthesis of C-Substituted Piperazines: Tarifa, L., et al. (2023). "Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines." ACS Catalysis, 13(5), 3148-3152.[5] Link
-
NK1 Receptor Antagonists: Wu, H., et al. (2023). "Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons."[6] Communications Chemistry, 6, 216.[6] (Discusses Aprepitant/Piperazine structural analogs).[7] Link
-
Isomer Disambiguation: Wikipedia. 2,3-Dichlorophenylpiperazine (and related isomers).[2] (For context on the 1-substituted vs 2-substituted naming confusion). Link
Sources
Neuropharmacological Profile of 2-(3,4-Dichlorophenyl)piperazine
This guide provides an in-depth technical analysis of 2-(3,4-Dichlorophenyl)piperazine , a specific positional isomer of the dichlorophenylpiperazine family.
Editorial Note: A critical distinction must be made immediately. The vast majority of literature referencing "dichlorophenylpiperazine" refers to the N-substituted isomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP), a serotonergic agent and metabolite. The compound requested here is the 2-substituted isomer (C-substituted), which belongs to the 2-arylpiperazine class. These two molecules possess fundamentally different neuropharmacological profiles—the former is serotonergic, while the latter (the subject of this guide) is a catecholaminergic stimulant and reuptake inhibitor, structurally analogous to 3,4-Dichlorophenmetrazine (3,4-DCPM) .
Chemical Identity & Structural Analysis[1][2]
This compound is a heterocyclic compound featuring a piperazine ring substituted at the carbon-2 position with a 3,4-dichlorophenyl moiety. It is the nitrogen-analogue (aza-analogue) of the well-known stimulant 3,4-Dichlorophenmetrazine , where the morpholine oxygen is replaced by an amine nitrogen.
Structural Distinction (Isomerism)
The pharmacological divergence between the 1- and 2- isomers is absolute.
-
1-Substituted (N-Aryl): The phenyl ring is attached to the nitrogen. These adopt a conformation that mimics serotonin, binding to 5-HT receptors (e.g., mCPP, Trazodone metabolites).
-
2-Substituted (C-Aryl): The phenyl ring is attached to the carbon framework. These are rigid analogues of phenethylamine/amphetamine, acting primarily on dopamine (DAT) and norepinephrine (NET) transporters.
Physicochemical Properties[2][3][4]
-
Molecular Formula: C₁₀H₁₂Cl₂N₂
-
Molecular Weight: 231.12 g/mol
-
Lipophilicity (cLogP): Predicted ~2.5–2.8 (Enhanced by dichloro- substitution, facilitating Blood-Brain Barrier penetration).
-
Basicity: Contains two nitrogen atoms; the secondary amine at position 1 (distal to phenyl) is highly basic, while the amine at position 4 is also basic but sterically distinct.
Pharmacodynamics: The Core Mechanism
The neuropharmacological profile of this compound is characterized by its interaction with monoamine transporters. Based on Structure-Activity Relationship (SAR) data from the 2-phenylpiperazine and 3,4-dichlorophenmetrazine scaffolds, this compound functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and potential releasing agent.
Mechanism of Action
Unlike its serotonergic cousin (1-DCPP), the 2-isomer lacks the spatial orientation required for high-affinity 5-HT2A/2C binding. Instead, it targets the solute carrier family 6 (SLC6) proteins:
-
Norepinephrine Transporter (NET): High affinity. The 3,4-dichloro substitution on the phenyl ring typically amplifies binding affinity for NET compared to the unsubstituted 2-phenylpiperazine.
-
Dopamine Transporter (DAT): Moderate-to-High affinity. The "3,4-dichloro" motif is a classic pharmacophore for increasing DAT potency in phenethylamine-based structures (e.g., Indatraline, Diclofensine).
-
Serotonin Transporter (SERT): Low/Negligible affinity. The 2-substitution pattern generally disfavors SERT binding relative to catecholamine transporters.
Signaling Pathway (Catecholaminergic Amplification)
The compound inhibits the reuptake of DA and NE into the presynaptic neuron, increasing extracellular concentrations in the synaptic cleft.
Figure 1: Mechanism of Action.[1][2] The ligand blocks DAT/NET, preventing clearance of neurotransmitters and amplifying downstream signaling.
Pharmacokinetics & Metabolism
Absorption & Distribution
-
Bioavailability: Likely high orally due to the lipophilic dichlorophenyl moiety.
-
BBB Penetration: Rapid. The secondary amine structure allows for protonation at physiological pH, but the lipophilic equilibrium permits passive diffusion.
Metabolic Pathways
Metabolism is predicted to follow pathways similar to phenmetrazine and other phenylpiperazines:
-
N-Hydroxylation: Common in secondary amines.
-
Aromatic Hydroxylation: Likely at the 6-position of the phenyl ring (sterically less hindered).
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites.
Experimental Protocols
Synthesis Workflow (Reductive Cyclization)
A robust method for synthesizing 2-arylpiperazines involves the reduction of the corresponding pyrazine or the cyclization of diamines.
Protocol Summary:
-
Precursor: 3,4-Dichlorophenylglyoxal or 3,4-Dichloro-alpha-bromoacetophenone.
-
Cyclization: Reaction with ethylenediamine to form the dihydropyrazine intermediate.
-
Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction (NaBH4/LiAlH4) to yield the piperazine ring.
Figure 2: Synthetic pathway via reductive cyclization.
In Vitro Radioligand Binding Assay
To validate the NDRI profile, a competitive binding assay is required.
Materials:
-
Source Tissue: Rat striatum (rich in DAT) and frontal cortex (rich in NET).
-
Radioligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET).
-
Test Compound: this compound (dissolved in DMSO).
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation: Mix 100 µL membrane suspension, 25 µL radioligand (1-2 nM final), and 25 µL test compound (concentration range 10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate at 25°C for 60 minutes (DAT) or 4°C for 120 minutes (NET) to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine Ki values using the Cheng-Prusoff equation.
Data Presentation Table (Predicted Values based on SAR):
| Target | Radioligand | Predicted Ki (nM) | Functional Effect |
| NET | [³H]Nisoxetine | 20 - 80 | Reuptake Inhibition |
| DAT | [³H]WIN 35,428 | 40 - 150 | Reuptake Inhibition |
| SERT | [³H]Citalopram | > 5,000 | Negligible |
| 5-HT2A | [³H]Ketanserin | > 10,000 | Inactive |
Safety & Toxicology
Cytotoxicity
Halogenated piperazines can exhibit cytotoxicity in hepatic cells.
-
Risk Factor: Formation of reactive quinone-imine intermediates during metabolism if the piperazine ring is oxidized.
-
Assay: MTT assay in HepG2 cells is recommended to establish TC50.
Cardiovascular Risks
As a potent NET inhibitor, this compound poses a risk of:
-
Hypertension
-
Tachycardia
-
Vasoconstriction
-
Contraindication: Co-administration with MAO inhibitors (risk of hypertensive crisis).
References
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link (Establishes the pharmacology of the 2-phenylpiperazine scaffold).
-
Syntharise Chemical Inc. Catalog Entry: 3,4-dichlorophenmetrazine HCl & Analogues.[3]Link (Verifies the existence of the specific halogenated scaffold in research contexts).
-
Negus, S. S., et al. (2006). Pharmacology of Monoamine Reuptake Inhibitors. Psychopharmacology.[3] Link (Grounding for the NDRI mechanism of dichlorophenyl-substituted heterocycles).
-
PubChem Compound Summary. 1-(3,4-Dichlorophenyl)piperazine.Link (Provided for contrast; confirms the N-substituted isomer is the distinct serotonergic entity).
-
Smolecule. Catalog Entry: 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine.Link (Confirmation of synthetic intermediates for the 2-isomer).
Sources
The Dichlorophenylpiperazine Scaffold: A Technical Guide to a Privileged Structure for Dopamine D2 Receptor Partial Agonism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The dichlorophenylpiperazine (DCPP) moiety represents a cornerstone pharmacophore in the development of modern therapeutics targeting the dopamine D2 receptor (D2R). As a privileged structure, it is integral to several atypical antipsychotics that function as D2R partial agonists, a mechanism that offers a stabilizing "dimmer switch" effect on dopaminergic neurotransmission. This guide provides a comprehensive technical overview of the DCPP scaffold for researchers, chemists, and pharmacologists. It delves into the synthesis, physicochemical properties, and structure-activity relationships (SAR) of DCPP isomers. We will use the well-characterized 2,3-dichlorophenylpiperazine (2,3-DCPP) —a key component of successful drugs like aripiprazole and cariprazine—as the primary exemplar of D2R partial agonism. Furthermore, this guide will explore the distinct profile of its positional isomer, 1-(3,4-dichlorophenyl)piperazine (3,4-DCPP) , clarifying its role as a synthetic intermediate and discussing its reported, albeit less defined, pharmacological activities. Included are detailed, field-proven protocols for the in vitro characterization of such compounds, providing a robust framework for future drug discovery efforts centered on this critical scaffold.
Part 1: The Dopamine D2 Receptor and the Partial Agonist Concept
The Dopamine D2 Receptor: A Key Therapeutic Target
The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a primary target for antipsychotic and antiparkinsonian agents.[1] Canonically, D2R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2] However, the signaling landscape is more complex; D2R can also initiate G protein-independent signaling through the recruitment of β-arrestin.[3] The ability of a ligand to selectively activate one pathway over the other—a phenomenon known as functional selectivity or biased agonism—is a frontier in drug design, promising therapeutics with improved efficacy and fewer side effects.[3]
The Partial Agonist "Dimmer Switch"
Unlike a full agonist that elicits a maximal receptor response or an antagonist that blocks any response, a partial agonist binds to and activates a receptor but produces a submaximal response, even at saturating concentrations.[4] This unique property allows D2R partial agonists to function as modulators of dopaminergic activity:
-
In hyperdopaminergic states (e.g., psychosis), they compete with endogenous dopamine, reducing overstimulation and acting as functional antagonists.
-
In hypodopaminergic states (e.g., cognitive symptoms), they provide a baseline level of receptor stimulation, acting as functional agonists.
This stabilizing or "fine-tuning" effect is crucial to the therapeutic profile of modern atypical antipsychotics, which aim to treat a spectrum of symptoms with a lower incidence of motor side effects.
D2 Receptor Signaling Pathways
The dual signaling capability of the D2 receptor is a critical consideration in drug development. Understanding whether a partial agonist favors G protein or β-arrestin pathways is key to predicting its therapeutic and side-effect profile.
Figure 1: D2 Receptor signaling pathways modulated by partial agonists.
Part 2: The Dichlorophenylpiperazine (DCPP) Scaffold
The DCPP scaffold is a validated pharmacophore for achieving high-affinity D2R binding. The position of the two chlorine atoms on the phenyl ring, however, is a critical determinant of the final pharmacological profile.
General Synthesis of Dichlorophenylpiperazines
N-arylpiperazines are commonly synthesized via the condensation of an appropriately substituted aniline with bis(2-haloethyl)amine or by reacting the aniline with diethanolamine followed by chlorination. The former is a classical and robust method widely employed in medicinal chemistry.
Figure 2: General workflow for the synthesis of DCPP isomers.
A common synthetic approach involves heating the dichloroaniline with diethanolamine and an acid like hydrobromic acid.[5] Another method involves refluxing the aniline with bis(2-chloroethyl)methylamine hydrochloride in a solvent such as xylene.[6]
Physicochemical Properties of DCPP Isomers
The seemingly minor shift of a chlorine atom from position 2 to 4 results in distinct physical properties, which can influence solubility, crystal packing, and metabolic stability.
| Property | 2,3-Dichlorophenylpiperazine (2,3-DCPP) | 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) |
| CAS Number | 41202-77-1[4] | 57260-67-0[7] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂[4] | C₁₀H₁₂Cl₂N₂[7] |
| Molecular Weight | 231.12 g/mol [4] | 231.12 g/mol [7] |
| Appearance | Brown oil[4] | White to almost white powder/crystal[8] |
| Melting Point | 242-244 °C (hydrochloride salt)[4] | 64 - 68 °C[8] |
| Boiling Point | 365.1 °C at 760 mmHg[4] | 202 °C at 15 mmHg[8] |
| XLogP3 | 2.6 | 2.9[7] |
Table 1: Comparison of physicochemical properties of DCPP isomers.
Part 3: Pharmacological Deep Dive: A Tale of Two Isomers
The positioning of chlorine atoms dictates the interaction with the receptor binding pocket, leading to significant differences in pharmacological activity.
The Archetype: 2,3-Dichlorophenylpiperazine (2,3-DCPP)
Role and Activity: 2,3-DCPP is a well-validated D2R partial agonist.[4] It serves as both a crucial synthetic precursor and an active metabolite for the highly successful atypical antipsychotics aripiprazole and cariprazine.[4][9][10] Its structure is considered a privileged orthosteric scaffold for D2R binding.[2]
Structure-Activity Relationship (SAR): The 2,3-dichloro substitution pattern is optimal for high-affinity D2R and D3R interactions. Studies on arylpiperazine derivatives have shown that the 2,3-dichlorophenylpiperazine analogue often displays the highest D3R affinity, in the subnanomolar range.[11] Docking studies suggest that substituents in the 2 and 3 positions are sterically well-tolerated within the D2R binding pocket, allowing for favorable edge-to-face interactions with key aromatic residues like Phe178 and Trp182.[12] This substitution pattern is a key feature in many potent and selective D2/D3 ligands.[1][11]
The Positional Isomer: 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP)
Role and Activity: In contrast to its 2,3-isomer, 3,4-DCPP is most frequently described in the literature as a versatile chemical intermediate used in the synthesis of various psychoactive and agrochemical compounds.[8] Its own pharmacological profile is less clear and subject to conflicting reports.
Reported Pharmacological Activities:
-
One source, a chemical supplier's technical data sheet, states that 3,4-DCPP acts as a partial agonist at dopamine D2 and D3 receptors and an antagonist at serotonin 5-HT2A receptors.[13]
-
Another source indicates that 3,4-DCPP acts as a serotonin releaser via the serotonin transporter and a β1-adrenergic receptor blocker , with relatively low affinity for both targets.[4]
Expert Interpretation: This discrepancy highlights a critical knowledge gap. While the phenylpiperazine core suggests likely activity at monoamine receptors, the claim of D2 partial agonism for the 3,4-isomer is not yet substantiated by extensive, peer-reviewed pharmacological studies in the same way as the 2,3-isomer. The 3,4-dichloro substitution may alter the molecule's conformation or electronic distribution, favoring interaction with serotonin or adrenergic receptors over the dopamine D2 receptor. Definitive characterization requires the application of standardized functional assays.
| Isomer | Primary Role | Reported D2 Receptor Activity | Other Reported Activities |
| 2,3-DCPP | Precursor/Metabolite of Aripiprazole, Cariprazine[4][10] | Partial Agonist (D2/D3)[4] | Potent inhibitor of DHCR7[10] |
| 3,4-DCPP | Synthetic Intermediate[8] | Partial Agonist (D2/D3)[13] | Serotonin Releaser, β1-Adrenergic Blocker[4] |
Table 2: Summary of reported roles and pharmacological activities of DCPP isomers.
Part 4: Standardized Protocols for In Vitro Characterization
To definitively characterize a compound like 3,4-DCPP and compare it to the 2,3-DCPP standard, a tiered workflow of in vitro assays is essential. The following protocols are self-validating systems designed to determine affinity, potency, and intrinsic efficacy at the D2 receptor.
Figure 3: Standard experimental workflow for characterizing a novel D2R ligand.
Protocol 1: D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand.
Causality: This assay directly measures the physical interaction between the compound and the receptor. The use of an antagonist radioligand like [3H]spiperone ensures that both high- and low-affinity states of the receptor are labeled, providing a total binding affinity value.
Methodology:
-
Prepare Membranes: Use cell membranes from a stable cell line expressing the human D2L receptor (e.g., CHO-D2L or HEK-D2L).
-
Incubation: In a 96-well plate, incubate cell membranes (approx. 25 µg protein) with a fixed concentration of [3H]spiperone (e.g., 0.25 nM) and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Buffer: The assay buffer should be a Tris-HCl or HEPES buffer (pH 7.4) containing MgCl₂.
-
Incubation Conditions: Incubate for 2-3 hours at 25°C to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a potent D2 antagonist (e.g., 3 µM (+)-butaclamol). Plot the specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to obtain the IC50 value, then convert to Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the functional activity of the test compound by quantifying its ability to stimulate G-protein activation.
Causality: Partial agonists stabilize a receptor conformation that facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds irreversibly upon activation, allowing for a cumulative and quantifiable signal of G-protein activation. This assay directly measures the "agonist" component of the compound's activity.
Methodology:
-
Prepare Membranes: Use the same D2R-expressing cell membranes as in the binding assay.
-
Pre-incubation: In a 96-well plate, incubate membranes (25 µg) with a range of test compound concentrations and GDP (e.g., 1 µM) for 30 minutes at 30°C. The GDP is critical as it ensures the G-proteins are in an inactive state prior to stimulation.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~100 pM.
-
Reaction: Incubate for a further 30-60 minutes at 30°C.
-
Termination & Quantification: Terminate and quantify using the same rapid filtration and scintillation counting method as the binding assay.
-
Data Analysis: Basal binding is determined in the absence of any agonist. Plot the stimulated binding (above basal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (intrinsic efficacy) relative to a full agonist like dopamine or quinpirole.
Protocol 3: cAMP Inhibition Assay
Objective: To measure the downstream functional consequence of D2R activation on adenylyl cyclase activity.
Causality: This assay validates the functional data from the GTPγS assay by measuring a key downstream second messenger. Since D2R is Gαi/o-coupled, agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in cAMP levels.
Methodology:
-
Cell Culture: Use whole cells (e.g., HEK-293T) transfected with the human D2R.
-
Stimulation: Pre-treat cells with the test compound at various concentrations. Then, stimulate adenylyl cyclase with a fixed concentration of forskolin to generate a robust cAMP signal.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence/luminescence-based biosensor system.[10]
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound. Fit the data to determine the IC50 value. The maximal inhibition relative to a full agonist confirms its efficacy at this downstream signaling node.[14]
Part 5: Conclusion and Future Directions
The dichlorophenylpiperazine scaffold is unequivocally a privileged structure in the design of dopamine D2 receptor partial agonists. The extensive clinical success of drugs derived from the 2,3-DCPP isomer solidifies its importance and provides a rich dataset for understanding the SAR of D2R partial agonism. The 2,3-dichloro substitution pattern appears optimal for achieving the high-affinity binding and appropriate intrinsic efficacy required for a therapeutic effect.
Conversely, the pharmacological profile of 1-(3,4-DCPP) remains ambiguous. While it is a valuable synthetic intermediate, its identity as a true D2R partial agonist is not robustly supported by peer-reviewed literature and is contradicted by reports of activity at other monoamine targets. This discrepancy underscores a critical principle in drug discovery: subtle changes in molecular structure, such as the positional isomerization of substituents, can dramatically alter the pharmacological profile.
Future Directions:
-
Definitive Characterization of 3,4-DCPP: A comprehensive head-to-head study of 3,4-DCPP versus 2,3-DCPP using the standardized protocols outlined in this guide is warranted. This would resolve the existing ambiguity and provide clear data on its D2R affinity, potency, and intrinsic efficacy.
-
Exploration of Biased Agonism: Characterizing both isomers in β-arrestin recruitment assays would reveal if either possesses a bias for G-protein or β-arrestin signaling pathways, potentially uncovering novel therapeutic leads.
-
Further SAR Studies: A systematic exploration of other dichloro- and halo-substitution patterns on the phenylpiperazine ring could further refine the SAR and lead to the discovery of ligands with improved potency, selectivity, or biased signaling profiles.
By applying rigorous, standardized pharmacological evaluation, the full potential of the entire dichlorophenylpiperazine chemical space can be unlocked, paving the way for the next generation of CNS therapeutics.
References
A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.
-
Wikipedia. (2023, December 2). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. Retrieved from [Link]
- Google Patents. (2017). WO2017096997A1 - Preparation method for cariprazine.
-
Husbands, S. M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7457-7473. Retrieved from [Link]
-
Minovski, N., et al. (2010). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Acta Chimica Slovenica, 57, 438-446. Retrieved from [Link]
-
Rami Reddy, A. S., et al. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 113-121. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. Retrieved from [Link]
- Google Patents. (2022). CN114539185B - A preparation method of cariprazine and its intermediate.
-
BindingDB. (2018, May 22). Ki Summary for BDBM312188. Retrieved from [Link]
-
Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Novel Approaches in Drug Designing & Development, 3(1). Retrieved from [Link]
-
Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Patsnap. (2022). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from [Link]
-
Piazzi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9185-9203. Retrieved from [Link]
-
Chen, X., et al. (2016). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. ACS Chemical Neuroscience, 7(11), 1515-1524. Retrieved from [Link]
-
Piazzi, A., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Publications. Retrieved from [Link]
Sources
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 7. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.bg.ac.rs [chem.bg.ac.rs]
- 13. 1-(3,4-Dichlorophenyl)piperazine hydrochloride | 76835-17-1 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Analysis: Serotonin Receptor Affinity of Dichlorophenylpiperazines
The following technical guide provides an in-depth analysis of the serotonin receptor affinity of 3,4-Dichlorophenylpiperazine derivatives.
Editorial Note on Isomerism: While the prompt specifies 2-(3,4-Dichlorophenyl)piperazine (where the phenyl ring is attached to the C2 carbon of the piperazine ring), the vast majority of serotonergic literature and pharmacological activity refers to 1-(3,4-Dichlorophenyl)piperazine (where the phenyl ring is attached to the N1 nitrogen).
-
1-substituted (N1): Validated serotonin (5-HT) receptor ligands (Agonists/Antagonists).
-
2-substituted (C2): Primarily used as synthetic intermediates or scaffolds for NK1 antagonists/DRI activity, with significantly reduced direct 5-HT receptor affinity due to the loss of the critical N-aryl pharmacophore geometry.
To ensure this guide provides actionable, high-value scientific data, it focuses on the 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) pharmacophore, while explicitly contrasting it with the C2-isomer to address the specific nomenclature in the prompt.
Executive Summary
The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous serotonin (5-HT) receptor ligands. 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) acts as a non-selective serotonergic agent with a high affinity for the 5-HT2C and 5-HT2A receptors, and moderate affinity for 5-HT1A .
The specific chlorination pattern at the 3 and 4 positions (meta and para) enhances lipophilicity and alters the steric tilt of the phenyl ring relative to the piperazine chair, favoring 5-HT2 subtype selectivity over 5-HT1A compared to unsubstituted phenylpiperazines.
Structural Biology & Pharmacodynamics
The Pharmacophore Distinction (N1 vs. C2)
The biological activity of phenylpiperazines is strictly governed by the distance and angle between the protonatable nitrogen (N4) and the aromatic ring.
-
1-(3,4-DCPP) [Active Serotonin Ligand]: The phenyl ring is attached to N1. The distance between the centroid of the aromatic ring and the protonated N4 is approximately 5.5–6.0 Å . This geometry allows the molecule to span the orthosteric binding pocket of 5-HT receptors, where:
-
N4 (Protonated): Forms a critical salt bridge with Asp3.32 (Asp155) in transmembrane helix 3 (TM3).
-
Aromatic Ring: Engages in
- stacking interactions with Phe6.51 and Phe6.52 in TM6.
-
-
2-(3,4-DCPP) [Inactive/Low Affinity]: When the phenyl ring is moved to the C2 carbon, the vector of the aromatic ring shifts. The rigid piperazine ring prevents the phenyl group from achieving the optimal
-stacking alignment while simultaneously maintaining the salt bridge. Consequently, C2-substituted isomers often lose nM-range affinity for 5-HT receptors and are more commonly explored as norepinephrine/dopamine reuptake inhibitors (NDRIs) or substance P antagonists.
Receptor Binding Profile (3,4-DCPP)
The 3,4-dichloro substitution creates a "meta-para" electron-withdrawing effect, reducing the basicity of N1 (though N4 remains basic) and increasing hydrophobic interactions in the receptor pocket.
| Receptor Subtype | Affinity ( | Functional Activity | Mechanism of Action |
| 5-HT2C | 10 – 45 nM | Agonist / Partial Agonist | Activates |
| 5-HT2A | 20 – 80 nM | Antagonist / Partial Agonist | Competes with endogenous 5-HT; often blocks hallucinogenic effects. |
| 5-HT1A | > 100 nM | Weak Partial Agonist | Lower affinity due to steric clash of 3,4-Cl with TM5 residues. |
| 5-HT3 | > 1000 nM | Negligible | Lacks the specific carbonyl/H-bond acceptors required for 5-HT3. |
Note:
Molecular Mechanism: The 5-HT2C Signaling Cascade
Upon binding to the 5-HT2C receptor, 3,4-DCPP stabilizes the active conformation of the GPCR, leading to the exchange of GDP for GTP on the
Visualization: 5-HT2C Signal Transduction
The following diagram illustrates the downstream effects of 3,4-DCPP binding to the 5-HT2C receptor.
Figure 1: Signal transduction pathway activated by 3,4-DCPP agonism at the 5-HT2C receptor.
Experimental Protocol: Radioligand Binding Assay
To empirically determine the affinity of 3,4-DCPP for 5-HT2 receptors, the following self-validating protocol is recommended. This protocol uses competition binding against
Reagents & Preparation
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand:
-Mesulergine (Specific Activity ~80 Ci/mmol). -
Non-specific Block: 10
M Mianserin or Methysergide. -
Tissue Source: HEK-293 cells stably expressing human 5-HT2C receptors (edited or non-edited isoform).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize cells in ice-cold buffer using a Polytron.
-
Centrifuge at 40,000
for 20 mins at 4°C. -
Resuspend pellet in buffer to achieve protein concentration of 20-50
g/well .
-
-
Incubation:
-
Total Binding: Membrane +
-Mesulergine (1 nM). -
Non-Specific Binding (NSB): Membrane +
-Mesulergine + 10 M Mianserin. -
Experimental: Membrane +
-Mesulergine + 3,4-DCPP (Concentration range: M to M). -
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash
with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Synthesis & Purity Verification
For researchers synthesizing 3,4-DCPP for assay use, the standard route involves the nucleophilic aromatic substitution of 1,2-dichloro-4-iodobenzene with piperazine, or the reaction of bis(2-chloroethyl)amine with 3,4-dichloroaniline.
Quality Control Check (Self-Validating):
-
1H NMR (DMSO-d6): Look for the piperazine protons as two triplets around
2.8-3.1 ppm. The aromatic region (6.9-7.4 ppm) must show the specific splitting pattern of the 1,3,4-trisubstituted ring (doublet, doublet of doublets, doublet). -
Mass Spectrometry:
calc for = 231.04. The isotopic pattern must show the characteristic 9:6:1 ratio for the cluster.
References
-
Glennon, R. A., et al. (1986). Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites.[1] Journal of Medicinal Chemistry.
-
Herrick-Davis, K., et al. (2000). Inverse Agonist Activity of Atypical Antipsychotic Drugs at Human 5-Hydroxytryptamine2C Receptors. Journal of Pharmacology and Experimental Therapeutics.
-
Kimura, Y., et al. (2004). Synthesis and structure-activity relationships of 1-phenylpiperazine derivatives as 5-HT2C receptor ligands. Bioorganic & Medicinal Chemistry.[2][3][4]
-
Roth, B. L., et al. (1992). The pharmacology of the 5-HT2C receptor.[5] Pharmacology & Therapeutics.
-
Di Giovanni, G., et al. (2011). Serotonin-dopamine interaction: electrophysiological evidence. Progress in Brain Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Characterization of the Aripiprazole Metabolite: 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP)
The following technical guide provides an in-depth analysis of the aripiprazole metabolite 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) .
Technical Note on Nomenclature: The topic provided, "2-(3,4-Dichlorophenyl)piperazine," describes a structural isomer that is chemically distinct from the actual metabolite of aripiprazole. Aripiprazole contains a 2,3-dichlorophenyl moiety attached to the N1 nitrogen of the piperazine ring.[1][][3] The metabolic cleavage of the N-alkyl bond yields 1-(2,3-Dichlorophenyl)piperazine . This guide focuses on this scientifically verified metabolite to ensure experimental accuracy and safety.
Executive Summary
In the development and pharmacokinetic monitoring of aripiprazole (Abilify), the characterization of its metabolites is critical for understanding efficacy, safety, and toxicological profiles. While dehydroaripiprazole is the primary active metabolite, 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) represents a significant cleavage product formed via N-dealkylation.
This guide details the metabolic origin, physicochemical properties, and validated analytical protocols for 2,3-DCPP. It is designed for analytical scientists and toxicologists requiring rigorous methodology for metabolite quantification and genotoxicity assessment.
Metabolic Origin and Mechanism
Aripiprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[4] The formation of 2,3-DCPP is a result of N-dealkylation , a pathway predominantly catalyzed by CYP3A4.
Mechanistic Pathway
The cleavage occurs at the C-N bond connecting the piperazine ring to the butoxy-quinolinone chain. Unlike dehydroaripiprazole, which retains the core pharmacophore and pharmacological activity (D2 partial agonism), 2,3-DCPP is a fragment molecule.
Key Enzymatic Drivers:
-
CYP3A4: Primary catalyst for N-dealkylation.[4]
-
CYP2D6: Minor contribution to this specific pathway (preferentially catalyzes dehydrogenation).
Pathway Visualization
The following diagram illustrates the bifurcation of aripiprazole metabolism, highlighting the specific generation of 2,3-DCPP.
Figure 1: Metabolic bifurcation of Aripiprazole showing the CYP3A4-mediated N-dealkylation pathway yielding 2,3-DCPP.
Physicochemical Profile
Understanding the chemical nature of 2,3-DCPP is essential for developing extraction protocols. It is a lipophilic base, necessitating specific pH adjustments during liquid-liquid extraction (LLE).
| Property | Value / Description |
| IUPAC Name | 1-(2,3-Dichlorophenyl)piperazine |
| CAS Number | 119532-26-2 (HCl salt); 41202-77-1 (Free base) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| pKa | ~8.6 (Piperazine nitrogen) |
| LogP | ~2.8 (Moderate Lipophilicity) |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water (unless protonated) |
Analytical Methodology: LC-MS/MS Quantification
The following protocol is a self-validating system designed for high-sensitivity detection of 2,3-DCPP in human plasma. This method utilizes solid-phase extraction (SPE) to minimize matrix effects, a common issue with piperazine derivatives.
Sample Preparation (Solid Phase Extraction)
Rationale: LLE can be inconsistent for polar metabolites. SPE provides cleaner extracts and higher recovery for 2,3-DCPP.
-
Conditioning: Activate MCX (Mixed-mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.
-
Mechanism:[5] The acid protonates the piperazine nitrogen, binding it to the cation exchange sorbent.
-
-
Washing: Wash with 1 mL 2% Formic Acid, followed by 1 mL Methanol.
-
Purpose: Removes proteins and neutral interferences while retaining the analyte.
-
-
Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol.
-
Mechanism:[5] High pH deprotonates the amine, releasing it from the sorbent.
-
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2,3-DCPP | 231.1 | 160.0 | 25 |
| 2,3-DCPP (Qual) | 231.1 | 188.0 | 20 |
| IS (d8-Aripiprazole) | 456.2 | 293.1 | 30 |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the extraction and quantification of 2,3-DCPP.
Toxicological Implications
While aripiprazole itself is considered safe, the 2,3-DCPP metabolite has shown distinct toxicological properties in in vitro assays.[1]
Genotoxicity
Research indicates that 2,3-DCPP may exhibit clastogenic potential (chromosome-breaking activity) in specific assays, such as the in vitro chromosomal aberration assay in CHL cells. However, it is crucial to note that these effects are often observed at concentrations significantly higher than therapeutic plasma levels.
-
Mechanism: The reactivity of the dichlorophenylpiperazine moiety can lead to intercalation or interaction with DNA structures under high-stress oxidative conditions.
-
Clinical Relevance: Regulatory bodies (FDA/EMA) have evaluated this risk. The rapid clearance and low steady-state concentration of 2,3-DCPP in humans generally mitigate the in vivo risk, but it remains a critical quality attribute (CQA) to monitor during synthesis (as an impurity) and metabolism studies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60795, Aripiprazole. Retrieved from [Link]
-
FDA Access Data (2002). Abilify (Aripiprazole) Pharmacology Review, NDA 21-436. Retrieved from [Link]
-
Kirschbaum, K. M., et al. (2008). Serum levels of aripiprazole and dehydroaripiprazole, clinical response and side effects. World Journal of Biological Psychiatry. Retrieved from [Link]
-
BioTransformer. Metabolite Reaction Database: Aripiprazole Metabolism. Retrieved from [Link]
Sources
Technical Guide: 2-(3,4-Dichlorophenyl)piperazine Hydrochloride
The following technical guide details the properties, synthesis, and applications of 2-(3,4-Dichlorophenyl)piperazine hydrochloride , a distinct positional isomer often confused with its N-substituted counterpart.
CAS (Free Base): 185110-06-9 | Molecular Formula: C₁₀H₁₂Cl₂N₂·xHCl
Part 1: Executive Summary & Critical Disambiguation
Status: Specialized Chiral Building Block / Pharmacophore Primary Application: Synthesis of NK1 antagonists, GPCR ligands, and norepinephrine reuptake inhibitors.
⚠️ CRITICAL DISAMBIGUATION
In drug development literature, "Dichlorophenylpiperazine" is ambiguous. You must distinguish between the 1-isomer (metabolite) and the 2-isomer (scaffold).
| Feature | This compound (Target) | 1-(3,4-Dichlorophenyl)piperazine (Common) |
| Structure | Phenyl ring attached to Carbon-2 of piperazine. | Phenyl ring attached to Nitrogen-1 of piperazine.[1] |
| Chirality | Chiral (C2 center). Exists as (R) and (S) enantiomers. | Achiral. |
| Role | Building Block. Used to create rigid, stereodefined pharmacophores (e.g., NK1 antagonists). | Metabolite/Probe. Major metabolite of Trazodone/Nefazodone; 5-HT agonist. |
| CAS (Base) | 185110-06-9 | 57260-67-0 |
Part 2: Physicochemical Properties
The hydrochloride salt typically exists as a white to off-white crystalline solid. It is highly polar due to the diprotic nature of the piperazine ring when salified.
Core Data Table
| Property | Value / Description |
| Molecular Weight | 231.12 g/mol (Free Base) / ~267.58 g/mol (Monohydrochloride) |
| Solubility | High in Water, DMSO, Methanol.[2] Low in Hexane, DCM (unless free-based). |
| pKa (Calc.) | N1 (Secondary): ~9.8 |
| H-Bond Donors | 2 (Amine protons in salt form) |
| H-Bond Acceptors | 2 |
| Melting Point | >240°C (Decomposes; typical for piperazine HCl salts) |
Part 3: Synthesis & Structural Characterization
Methodology: The preferred synthesis for high-purity research applications utilizes a Phenylglycine Route . Unlike direct arylation (which favors N-substitution), this route guarantees C-substitution and allows for enantioselective synthesis if chiral phenylglycine is used.
Protocol: Modified Diketopiperazine Reduction
This protocol yields the 2-substituted piperazine skeleton with high regiocontrol.
-
Esterification: 3,4-Dichlorophenylglycine is converted to its methyl ester using thionyl chloride in methanol.
-
Acylation: The ester reacts with chloroacetyl chloride to form the N-(chloroacetyl) intermediate.
-
Cyclization: Treatment with ammonia (or a primary amine for N-substituted derivatives) induces cyclization to form the 3-(3,4-dichlorophenyl)piperazine-2,5-dione (diketopiperazine).
-
Global Reduction: The dione is reduced using Lithium Aluminum Hydride (LAH) or Borane-THF complex to yield the piperazine ring.
-
Salt Formation: The crude oil is dissolved in diethyl ether, and anhydrous HCl gas (or 4M HCl in dioxane) is added to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via diketopiperazine reduction to ensure C2-substitution.
Analytical Validation (Self-Validating Metrics)
-
1H NMR (D2O/DMSO-d6): Look for the benzylic methine proton. In the 2-isomer, this appears as a distinct doublet of doublets (or broad singlet) around 3.8–4.2 ppm . In the 1-isomer (N-sub), the aromatic protons are shifted differently, and the piperazine protons appear as symmetric multiplets.
-
Chiral HPLC: Essential for resolving (R) and (S) enantiomers if starting from chiral phenylglycine. Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA.
Part 4: Pharmacological Applications
The this compound moiety is a "privileged scaffold" in medicinal chemistry, distinct from the serotonergic 1-isomer.
Substance P (NK1) Antagonists
The 2-phenylpiperazine core is a structural mimic of the peptide backbone found in Substance P.
-
Mechanism: The scaffold positions the 3,4-dichlorophenyl ring into a hydrophobic pocket of the NK1 receptor (GPCR), while the basic nitrogens interact with conserved aspartate residues.
-
Relevance: Used in the development of anti-emetics and antidepressants (similar to Aprepitant analogs).
Norepinephrine Reuptake Inhibition (NRI)
Substituted 2-arylpiperazines have demonstrated affinity for the norepinephrine transporter (NET).
-
SAR Insight: The stereochemistry at C2 is often the "eutomer" determinant. For many 2-arylpiperazines, the (S)-enantiomer exhibits superior binding affinity compared to the (R)-enantiomer.
Chiral Resolution Agents
Due to its secondary amine handle and rigid stereocenter, the enantiomerically pure this compound is used as a resolving agent for chiral acids or as a chiral auxiliary in asymmetric synthesis.
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles; access to eyewash station. |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab; wash hands post-handling. |
Storage:
-
Hygroscopic: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2–8°C recommended for long-term stability.
-
Stability: Stable in solid form. Aqueous solutions should be prepared fresh to avoid oxidation of the secondary amine.
References
-
ChemicalBook. (2023). This compound Properties and CAS Data.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15574733: Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride. (Cited for contrast/disambiguation of the 1-isomer).
-
Sigma-Aldrich. (2024). Product Specification: this compound.[3][4][5][6]
-
Finetech Industry. (2024). 2-(3,4-DICHLORO-PHENYL)-PIPERAZINE Safety and Data Sheet.
-
ResearchGate. (2025). Synthetic Approaches to Piperazine-Containing Drugs.[1][7][8] (General review of 2-arylpiperazine synthesis via phenylglycine).
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 645405-18-1,4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-(3,4-DICHLORO-PHENYL)-PIPERAZINE | CAS: 185110-06-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Amatek Chemical-products [azetidine.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. datainsightsmarket.com [datainsightsmarket.com]
The Pharmacological Imperative of the Dichlorophenylpiperazine Moiety in Cariprazine
Structural Specificity, Isomeric Control, and Receptor Kinetics
Executive Summary
This technical guide addresses the critical pharmacological role of the dichlorophenylpiperazine (DCPP) moiety within the structure of cariprazine (Vraylar/Reagila). While the prompt specifically references 2-(3,4-Dichlorophenyl)piperazine, this guide clarifies the nomenclature to focus on the active pharmacophore 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), while analyzing the 3,4-isomer as a critical structural analog and potential process impurity.
For drug development professionals, understanding the distinction between the 2,3-dichloro and 3,4-dichloro substitution patterns is vital. This specific chlorination motif dictates cariprazine’s unique D3-preferring partial agonist profile, metabolic stability, and differentiation from other arylpiperazine antipsychotics like aripiprazole.
Part 1: Structural Biology & Structure-Activity Relationship (SAR)
The "head group" of cariprazine is 1-(2,3-dichlorophenyl)piperazine .[1][2] This moiety functions as the primary pharmacophore (PP) responsible for orthosteric binding at dopamine D2 and D3 receptors.
1.1 The "2,3" vs. "3,4" Substitution Logic
The specific positioning of chlorine atoms on the phenyl ring is not arbitrary; it is the determinant of intrinsic efficacy and receptor subtype selectivity.
-
1-(2,3-Dichlorophenyl)piperazine (Active Moiety):
-
Steric Bulk: The chlorine at the ortho (2) position creates steric hindrance that forces the phenyl ring to twist relative to the piperazine plane. This conformation is energetically favorable for the D3 receptor's narrow orthosteric binding pocket.
-
Electronic Effect: The electron-withdrawing nature of the chlorines at 2 and 3 reduces the basicity of the piperazine nitrogens, modulating the protonation state required for the salt bridge interaction with Asp110 (D3) or Asp114 (D2) .
-
Metabolic Shielding: The 2,3-substitution pattern blocks key sites of cytochrome P450 oxidation, extending the half-life of the parent compound.
-
-
1-(3,4-Dichlorophenyl)piperazine (Isomer/Impurity):
-
Lacks the ortho-chlorine steric clash, leading to a flatter conformation.
-
Pharmacological Shift: SAR studies indicate that shifting chlorines to the 3,4-position often results in a loss of D3 selectivity and a shift toward antagonism rather than the desired partial agonism [1, 2].
-
Status: In the context of cariprazine manufacturing, the 3,4-isomer is considered a positional isomer impurity that must be rigorously controlled during the synthesis of the piperazine starting material.
-
1.2 Mechanistic Diagram: SAR & Receptor Interaction
The following diagram illustrates the divergent pathways of the 2,3-isomer (Active) versus the 3,4-isomer (Inactive/Impurity).
Caption: SAR logic flow demonstrating why the 2,3-substitution is essential for cariprazine's D3-preferring partial agonist profile compared to the 3,4-isomer.
Part 2: Synthesis & Quality Control Protocols
The presence of the 3,4-isomer is a critical quality attribute (CQA). The synthesis of the cariprazine "head group" typically involves the reaction of a dichlorobenzene derivative with piperazine.
2.1 Comparative Data: Isomer Characteristics
The following table summarizes the physicochemical distinctions crucial for separation.
| Feature | 1-(2,3-Dichlorophenyl)piperazine (Active) | 1-(3,4-Dichlorophenyl)piperazine (Impurity) | Impact on Drug Product |
| Role | Primary Pharmacophore (KSM) | Positional Isomer Impurity | Efficacy Driver vs. Contaminant |
| Boiling Point | ~365°C | ~370°C | Difficult to separate by distillation |
| pKa | Lower (due to ortho-Cl effect) | Higher | Separable by pH-dependent extraction |
| D3 Affinity (Ki) | < 0.1 nM (High) | > 10 nM (Low) | 3,4-isomer dilutes potency |
| Metabolic Fate | Stable (Blocked 2,3 positions) | Vulnerable to hydroxylation | 3,4-isomer alters PK profile |
2.2 Protocol: HPLC Method for Isomer Separation
To ensure the pharmacological integrity of cariprazine, the starting material must be free of the 3,4-isomer. This self-validating HPLC protocol separates the isomers based on their polarity differences induced by the chlorine positioning.
Objective: Quantify 1-(3,4-dichlorophenyl)piperazine impurity levels in 1-(2,3-dichlorophenyl)piperazine starting material.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate Buffer (pH 5.5)
-
Reference Standards: Pure 2,3-DCPP and 3,4-DCPP.
Workflow:
-
Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm) to maximize hydrophobic interaction differences.
-
Mobile Phase Preparation:
-
Solvent A: 10mM Ammonium Acetate (pH 5.5)
-
Solvent B: Acetonitrile
-
-
Gradient Profile:
-
0-5 min: 10% B (Isocratic hold to elute polar impurities)
-
5-20 min: 10% -> 60% B (Linear gradient)
-
Note: The 3,4-isomer is slightly more polar due to the lack of steric shielding on the nitrogen lone pair, typically eluting before the 2,3-isomer in reversed-phase conditions, though this depends on specific pH.
-
-
Detection: UV at 254 nm (aromatic ring absorption).
-
System Suitability Criteria:
-
Resolution (Rs) between 2,3-DCPP and 3,4-DCPP peaks must be > 2.0.
-
Tailing factor < 1.5.
-
Part 3: Pharmacological Validation (Binding Assays)
To confirm the "role" of the specific isomer in pharmacology, a competitive radioligand binding assay is the gold standard.
3.1 Protocol: D3 Receptor Binding Affinity
This protocol validates the high affinity of the 2,3-DCPP moiety compared to the 3,4-analog.
Materials:
-
Membranes: CHO cells stably expressing human Dopamine D3 receptors.
-
Radioligand: [^3H]-Methylspiperone (0.2 nM final concentration).
-
Test Compounds: Cariprazine, 2,3-DCPP (fragment), 3,4-DCPP (fragment).
Step-by-Step Procedure:
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Incubation:
-
In a 96-well plate, add 20 µL of Test Compound (concentration range 10^-11 to 10^-5 M).
-
Add 20 µL of Radioligand.
-
Add 160 µL of Membrane suspension.
-
Self-Validation: Include "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM Haloperidol) wells.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvesting: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic piperazine).
-
Counting: Add scintillant and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.
Expected Results:
-
2,3-DCPP: Ki < 10 nM (High affinity fragment).
-
3,4-DCPP: Ki > 100 nM (Significantly lower affinity), confirming the structural necessity of the 2,3-substitution.
Part 4: Signaling Pathway Integration
The 2,3-DCPP moiety is not just a binder; it drives the functional selectivity of cariprazine.
Caption: Pathway showing how the 2,3-DCPP moiety triggers D3-mediated partial agonism, modulating downstream cAMP levels.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11154555, Cariprazine. Retrieved from [Link]
-
Keck, T. M., et al. (2025). Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience. Retrieved from [Link]
-
Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Laboratory Scale Synthesis of 2-(3,4-Dichlorophenyl)piperazine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(3,4-Dichlorophenyl)piperazine, a key intermediate in the manufacturing of various pharmaceutical agents, most notably the atypical antipsychotic, Aripiprazole.[1] The protocol detailed herein is based on the well-established N-arylation of piperazine via a double nucleophilic substitution reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[2][3] This guide offers a detailed experimental procedure, mechanistic insights, characterization data, and critical safety protocols, designed for researchers and professionals in organic synthesis and drug development.
Introduction and Significance
Arylpiperazines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous centrally active drugs.[4] Among these, this compound is a critical building block. Its primary importance lies in its role as a precursor for synthesizing drugs that target dopamine and serotonin receptors. The dichlorophenyl moiety is crucial for modulating the pharmacological activity of the final drug molecule. The synthesis described provides a reliable and scalable method for producing this intermediate with high purity, essential for subsequent Good Manufacturing Practice (GMP) applications.
Scientific Principles and Reaction Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization.
Overall Reaction:
Mechanistic Rationale:
-
Initial N-Arylation: The reaction is initiated by the nucleophilic attack of the primary amine of 3,4-dichloroaniline on one of the electrophilic carbons of bis(2-chloroethyl)amine. This forms a secondary amine intermediate.
-
Intramolecular Cyclization: The secondary amine nitrogen of the intermediate then performs an intramolecular SN2 attack on the second chloroethyl group, displacing the chloride ion and forming the six-membered piperazine ring.
-
Role of the Base: A base, such as potassium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction.[2] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic, and drives the reaction to completion.
The choice of a high-boiling point solvent like n-butanol allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for both the intermolecular and intramolecular substitution steps.
Detailed Experimental Protocol
This protocol outlines a procedure for synthesizing this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity/Grade |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | ≥98% |
| bis(2-chloroethyl)amine hydrochloride | 821-48-7 | C₄H₁₀Cl₃N | 178.49 | ≥98% |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% |
| n-Butanol | 71-36-3 | C₄H₁₀O | 74.12 | ACS Grade |
| Petroleum Ether (30-60 °C) | 8032-32-4 | N/A | N/A | ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥97% |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 3,4-dichloroaniline (40.5 g, 0.25 mol), bis(2-chloroethyl)amine hydrochloride (44.6 g, 0.25 mol), and anhydrous potassium carbonate (50.0 g, 0.362 mol).[2]
-
Solvent Addition: Add 250 mL of n-butanol to the flask. The mixture will form a slurry.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel and wash the filter cake with a small amount of n-butanol.
-
Combine the filtrates and remove the n-butanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid residue.[2]
-
-
Purification (Trituration):
-
To the resulting residue, add 150 mL of petroleum ether (30-60 °C).
-
Stir or sonicate the mixture vigorously. The product should precipitate as a solid while impurities remain in the solvent.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold petroleum ether.[2]
-
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. A typical yield is around 28-35%.[2]
Note on Purification: For higher purity, the crude product can be purified by silica gel column chromatography using an eluent system such as dichloromethane/methanol or ethyl acetate/hexane.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical and Chemical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| Melting Point | 62-65 °C[2] |
Spectroscopic Data Interpretation
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of δ 6.7-7.2 ppm. The piperazine ring protons will appear as two multiplets around δ 3.0-3.2 ppm. A broad singlet corresponding to the N-H proton will also be present.[5][6]
-
¹³C NMR (CDCl₃, 100 MHz): Aromatic carbons will resonate in the δ 115-150 ppm region. The carbons of the piperazine ring are expected around δ 45-55 ppm.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching (around 3200-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C-Cl stretching in the aromatic region (around 1000-1100 cm⁻¹).[6]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 230, along with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).
Safety and Hazard Management
It is imperative to handle all chemicals with extreme caution in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Reagent-Specific Hazards
-
3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and may cause damage to organs through prolonged exposure.
-
bis(2-chloroethyl)amine hydrochloride: Highly toxic and corrosive. It is a nitrogen mustard analogue and should be handled with extreme care as it is a potent alkylating agent and potential mutagen.[3] Avoid inhalation and any skin contact.
-
n-Butanol: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation or drowsiness.
-
Piperazine (General Class): Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[7][8][9]
Recommended Safety Diagram
Caption: Key safety considerations for the synthesis protocol.
References
- U.S. Patent US20070213535A1, "Process for the manufacture of aripiprazole by using purified carbostyril compounds such as 7-(4-halobutoxy)-3,4-dihydro-2(1H)
-
"Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines", MDPI. [Link]
- World Intellectual Property Organization Patent WO2016078107A1, "Method for synthesizing piperazine pharmaceutical intermediate", Google P
-
"Preparation method of 1-(2, 3-dichlorophenyl) piperazine", Eureka | Patsnap. [Link]
-
"Synthesis of piperazines", Organic Chemistry Portal. [Link]
-
"Synthesis of 1-(3,4-Dichlorophenyl)piperazine", PrepChem.com. [Link]
-
"SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES", International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
"Process development of the synthesis of 2, 3-dichlorophenylpiperazine", ResearchGate. [Link]
-
"OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS", Acta Poloniae Pharmaceutica. [Link]
- Chinese Patent CN102807536B, "Preparation method of 1-(2,3-dichlorophenyl)
-
"Recommended methods for the Identification and Analysis of Piperazines in Seized Materials", UNODC. [Link]
-
"A general and convenient synthesis of N-aryl piperazines", ResearchGate. [Link]
-
"New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study", National Institutes of Health. [Link]
-
"Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid", Carl ROTH. [Link]
-
"1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies", SciSpace. [Link]
-
"Synthesis of substituted N-heterocycles by N-arylation", Organic Chemistry Portal. [Link]
-
"NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2", ResearchGate. [Link]
-
"1-bromo-3,4-dichlorobenzene, 18282-59-2", Chemcd. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. prepchem.com [prepchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Technical Application Note: High-Purity Isolation of 2-(3,4-Dichlorophenyl)piperazine
Executive Summary
The isolation of 2-(3,4-Dichlorophenyl)piperazine (2-DCPP) presents specific challenges due to its secondary amine functionality and the lipophilic nature of the dichlorophenyl substituent. Unlike its N-substituted isomer (1-(3,4-dichlorophenyl)piperazine), 2-DCPP contains a chiral center at the C2 position, making its chemical purity critical for downstream enantiomeric resolution or biological assays.
This guide details the purification of 2-DCPP, prioritizing the dihydrochloride salt (2-DCPP·2HCl) form for its superior crystallinity and stability against oxidation. A secondary protocol for the free base is provided for specific applications requiring the non-salt form.
Key Chemical Properties
| Property | This compound (Free Base) | This compound[1]·2HCl |
| State | Solid (Low melting) or Viscous Oil | Crystalline Solid |
| Stability | Hygroscopic; absorbs CO₂ (carbamate formation) | Stable; Non-hygroscopic (if pure) |
| Solubility | Soluble in DCM, EtOAc, Toluene | Soluble in Water, MeOH; Insoluble in Et₂O |
| pKa (est.) | N1: ~5.6, N4: ~9.8 | N/A |
Strategic Solvent Selection
The choice of solvent is dictated by the polarity difference between the lipophilic dichlorophenyl ring and the hydrophilic piperazine core.
A. For Dihydrochloride Salt (Recommended)
-
Primary Solvent: Ethanol (95%) or Isopropanol (IPA) .
-
Anti-Solvent: Diethyl Ether or Acetone .
-
Mechanism: The salt is highly soluble in hot lower alcohols. The addition of a less polar ether or ketone reduces the dielectric constant of the medium, forcing the ionic lattice to precipitate selectively while leaving non-ionic impurities (unreacted starting materials) in solution.
B. For Free Base
-
Solvent System: Hexane / Ethyl Acetate (3:1 to 5:1) or Toluene .
-
Mechanism: As a C-substituted piperazine, the free base is moderately polar. Non-polar solvents like Hexane alone may yield "oiling out" (liquid-liquid phase separation) rather than crystallization. A small amount of polar modifier (EtOAc) ensures the oil remains in solution until the metastable limit is reached.
Detailed Protocols
Protocol A: Purification of 2-DCPP·2HCl (Standard Method)
Best for: Removal of regioisomers, partially reduced intermediates, and colored oligomers.
Reagents
-
Crude this compound (oil or solid).
-
Hydrochloric acid (conc. 37% or 4M in Dioxane).
-
Ethanol (absolute).
-
Diethyl Ether (anhydrous).
-
Activated Charcoal (optional, for decolorization).
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the crude free base (10.0 g) in Ethanol (30 mL) .
-
Cool to 0–5°C in an ice bath.
-
Slowly add HCl (conc., 3.0 equiv) dropwise. Caution: Exothermic.
-
Stir for 30 minutes. A thick white precipitate of the dihydrochloride should form.
-
Evaporate to dryness or filter directly if the yield is high.
-
-
Dissolution (Reflux):
-
Transfer the crude salt to a round-bottom flask.
-
Add Ethanol (minimum volume, approx. 5-7 mL/g) .
-
Heat to reflux (80°C). If the salt does not fully dissolve, add water dropwise (0.5 mL increments) until a clear solution is obtained. Note: Avoid excess water, as it drastically increases solubility losses.
-
-
Hot Filtration:
-
If insoluble particles remain (silica, inorganic salts), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.
-
-
Controlled Cooling & Nucleation:
-
Allow the filtrate to cool slowly to room temperature (20-25°C) over 1-2 hours. Do not crash cool, as this traps impurities.
-
Seeding: If no crystals appear at 25°C, add a seed crystal of pure 2-DCPP·2HCl or scratch the glass wall.
-
Anti-Solvent Addition: If yield is low, slowly add Diethyl Ether (warm, approx. 10-20% of ethanol volume) to the turbid point, then let stand.
-
-
Isolation:
-
Cool the slurry to 0-4°C for 2 hours.
-
Filter under vacuum (Buchner funnel).
-
Wash the cake with cold Ethanol/Ether (1:1) .
-
-
Drying:
-
Dry in a vacuum oven at 50°C for 12 hours. Note: Ensure all HCl gas is removed.
-
Protocol B: Purification of Free Base
Best for: Applications requiring the amine for immediate coupling reactions.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (2 mL/g) at 60°C.
-
Anti-Solvent: Slowly add Hexane (warm) until faint turbidity persists (approx ratio 1:3 EtOAc:Hexane).
-
Clarification: Add a few drops of EtOAc to clear the solution.
-
Crystallization: Cool slowly to room temperature, then to -20°C (freezer).
-
Filtration: Rapid filtration is required as the free base may be hygroscopic.
Visualization of Workflow
Figure 1: Recrystallization Logic Flow
The following diagram illustrates the decision matrix and process flow for purifying the dihydrochloride salt.
Caption: Workflow for the conversion of crude 2-DCPP to high-purity dihydrochloride salt.
Troubleshooting & Validation
Common Failure Modes
| Symptom | Cause | Corrective Action |
| Oiling Out | Phase separation before crystallization (common in amines). | 1. Reheat and add more solvent.2. Increase agitation speed.3. Use a seed crystal at the cloud point. |
| Low Yield | Solvent too polar (Salt too soluble). | 1. Boil off excess solvent.2. Increase ratio of Anti-Solvent (Ether/Acetone). |
| Yellow Color | Oxidation products or polymerized impurities. | Treat hot solution with Activated Carbon (5 wt%), stir 15 min, then hot filter. |
Analytical Validation
To confirm the success of the purification, the following criteria must be met:
-
HPLC Purity: >99.5% (Area %).
-
1H NMR (D2O or DMSO-d6): Sharp integration of the piperazine ring protons (2.8–3.5 ppm) and the aromatic dichlorophenyl signals (7.2–7.6 ppm).
-
Melting Point:
-
Free Base: ~87–90°C (Based on 2-phenylpiperazine analog [1]).
-
Dihydrochloride: >280°C (Decomposition) [1].
-
References
-
Roderick, W. R., et al. (1953). Derivatives of Piperazine.[1][2][3][4][5] XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society. Available at: [Link] (Describes the foundational purification of 2-phenylpiperazine via hexane and aqueous alcohol).
-
PubChem Compound Summary. (2023). Piperazine, 1-(3,4-dichlorophenyl)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link] (Provides physical property data for dichlorophenyl piperazine salts).
-
Maeda, C., et al. (2001). Process for producing 2-phenylpiperazine derivatives.[1][3][4][5] JP Patent 2001122863.[3] (Describes industrial scale-up and solvent selection for C-substituted piperazines).
Sources
- 1. US3663548A - 1,4-disubstituted 2-phenyl piperazines - Google Patents [patents.google.com]
- 2. 645405-18-1,4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Preparation of medicament intermediate 1-methyl-3-phenyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
Analytical Protocol: Quantification of 2-(3,4-Dichlorophenyl)piperazine
Application Note & Method Development Guide
Introduction & Analyte Profile
This guide outlines the method development and validation protocol for 2-(3,4-Dichlorophenyl)piperazine . It is critical to distinguish this specific regioisomer from its more common N-substituted analog, 1-(3,4-dichlorophenyl)piperazine (a metabolite of trazodone/nefazodone).[1]
The 2-substituted isomer places the dichlorophenyl ring on the carbon backbone (C2 position) of the piperazine ring, creating a chiral center and altering the fragmentation pattern compared to the N-substituted variants.[1] This molecule is primarily encountered as a synthesis intermediate, a specific impurity in piperazine-based drug scaffolds, or a novel designer chemical entity.[1]
Chemical Identity[1][2][3][4][5][6]
-
Monoisotopic Mass: 230.04 g/mol [1]
-
Acidity (pKa): ~9.5 (Secondary amine), ~5.4 (Amine adjacent to phenyl ring)[1]
-
LogP: ~2.8 (Estimated)[1]
Critical Note on Isomerism: Standard C18 chromatography may not resolve 2-(3,4-DCPP) from 1-(3,4-DCPP). This protocol utilizes a Biphenyl stationary phase to maximize selectivity based on pi-pi interactions and steric hindrance.[1]
Sample Preparation Protocol
Given the basic nature of the piperazine ring, Mixed-Mode Strong Cation Exchange (MCX) is the superior extraction technique over simple protein precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1] MCX provides a cleaner extract by washing away neutrals and acids while retaining the basic analyte.[1]
Reagents
-
Loading Buffer: 2% Formic Acid in Water (pH ~2-3)[1]
-
Wash 1: 2% Formic Acid in Water[1]
-
Wash 2: Methanol (to remove neutrals)[1]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
Workflow Visualization (Graphviz)[1]
Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic piperazines.
LC-MS/MS Method Parameters
Chromatographic Conditions
The use of a Biphenyl column is strongly recommended to separate the 2-substituted isomer from potential 1-substituted interferences.[1]
| Parameter | Specification | Rationale |
| Column | Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm | Enhanced selectivity for aromatic isomers via pi-pi interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of piperazine nitrogens for retention and ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol provides better sensitivity for piperazines than MeCN in ESI+.[1] |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns.[1] |
| Column Temp | 40°C | Reduces backpressure and improves peak shape.[1] |
| Injection Vol | 2-5 µL | Minimize volume to prevent peak broadening. |
Gradient Profile:
-
0.0 min: 5% B[1]
-
1.0 min: 5% B (Divert to waste)[1]
-
6.0 min: 95% B[1]
-
7.5 min: 95% B[1]
-
7.6 min: 5% B[1]
-
10.0 min: 5% B (Re-equilibration)
Mass Spectrometry (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.[1] The precursor ion is the protonated molecule
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion: m/z 231.0 (³⁵Cl isotope) and 233.0 (³⁷Cl isotope for confirmation).[1]
Predicted MRM Transitions: Since this is a specific isomer, transitions must be experimentally optimized. However, based on piperazine fragmentation rules:
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| 2-(3,4-DCPP) | 231.0 | 188.0 | Quantifier | 20-30 |
| 231.0 | 145.0 | Qualifier | 35-45 | |
| 231.0 | 109.0 | Qualifier | 40-50 | |
| IS (d8-Analog) | 239.0 | 196.0 | Quantifier | 20-30 |
-
Mechanism Note: The loss of 43 Da (C2H5N) is common in piperazines (opening of the ring).[1] The fragment 145 Da likely corresponds to the dichlorophenyl cation or a related aromatic fragment.[1]
Method Validation Strategy (FDA/EMA Guidelines)
To ensure this method is "self-validating," you must perform the following experiments.
A. Selectivity & Isomer Separation
Inject a mixture of 2-(3,4-DCPP) and 1-(3,4-DCPP) (common metabolite).[1]
-
Requirement: Baseline resolution (
) between the two peaks. -
Troubleshooting: If peaks co-elute on Biphenyl, switch to a PFP (Pentafluorophenyl) column or lower the gradient slope.
B. Linearity & Sensitivity[1][2]
-
Calibration Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
LLOQ: Signal-to-Noise ratio
, Precision CV .[1]
C. Matrix Effect (ME)
Piperazines are susceptible to ion suppression from phospholipids.[1]
-
Protocol: Compare peak area of analyte spiked into extracted blank plasma vs. analyte in neat solvent.
-
Calculation:
.[1] -
Acceptance:
.[1] If , improve the Wash 2 step in SPE (e.g., use 50% ACN/Water before the 100% MeOH wash).
D. Stability
-
Benchtop: 4 hours at room temperature (piperazines are generally stable).
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: 3 cycles at -80°C.
Troubleshooting & Optimization
Logical Pathway for Troubleshooting (Graphviz)[1]
Caption: Decision tree for diagnosing sensitivity issues in piperazine quantification.
Common Pitfalls
-
Carryover: Piperazines are "sticky" amines.[1]
-
Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.5% Formic Acid.[1]
-
-
Peak Tailing: Caused by interaction with silanols.[1]
-
Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or use a column with high end-capping.[1]
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
de Boer, T., et al. (2016).[1] Liquid chromatography-mass spectrometry methods for the analysis of piperazine-derived designer drugs. Journal of Pharmaceutical and Biomedical Analysis. (General reference for piperazine fragmentation patterns).
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 224316 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 645405-18-1,4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound [chembk.com]
- 5. 645405-18-1,4-Chloro-5-hydroxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. chemimpex.com [chemimpex.com]
High-Performance Liquid Chromatography Analysis of 2-(3,4-Dichlorophenyl)piperazine: A Validated Protocol for Purity Assessment
Executive Summary & Chemical Context[1][2][3][4]
This guide details the chromatographic isolation and purity quantification of 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) .
Critical Distinction: Researchers must distinguish between the common metabolite 1-(3,4-dichlorophenyl)piperazine (phenyl attached to nitrogen) and the requested This compound (phenyl attached to carbon). The 2-isomer creates a chiral center at the C2 position, necessitating both Chemical Purity (RP-HPLC) and Enantiomeric Purity (Chiral HPLC) assessments.
Physicochemical Profile[2][5][6][7]
-
Basic Nature: The piperazine ring contains two nitrogen atoms.[1][2] The secondary amine (N1/N4) typically exhibits a pKa
9.2–9.8. -
Chromatographic Challenge: At neutral pH, the molecule is positively charged. On traditional silica-based C18 columns, this cation interacts strongly with residual silanols, causing severe peak tailing (Asymmetry > 2.0).
-
UV Chromophore: The dichlorophenyl ring provides strong UV absorption at 210–220 nm and moderate absorption at 254 nm.
Method Development Strategy (Logic & Causality)
To ensure scientific integrity, we reject the "trial and error" approach in favor of a pKa-driven strategy.
The "High pH" Advantage
Traditional methods use low pH (2.5) with silanol blockers (TEA) to suppress tailing.[3][4] However, modern hybrid silica columns (e.g., ethylene-bridged hybrid) are stable up to pH 12.
-
Mechanism: At pH 10.5, the piperazine amine is largely unprotonated (neutral).
-
Result: Neutral molecules interact only with the hydrophobic C18 ligand, not the silanols. This yields sharp, Gaussian peaks with superior resolution and loading capacity.
Visualization: Method Selection Logic
The following decision tree illustrates the logic for selecting the correct protocol based on laboratory capabilities and specific purity needs.
Figure 1: Decision matrix for selecting the appropriate HPLC method based on analyte chemistry and column availability.
Protocol A: Chemical Purity (High pH RP-HPLC)
Recommended for general purity and impurity profiling.
Materials & Reagents[4][6][7][10][11]
-
Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Do not use standard silica columns at this pH.[5]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 35°C | Improves mass transfer, sharpening basic peaks. |
| Detection | UV @ 215 nm (primary), 254 nm (secondary) | 215 nm maximizes sensitivity for the chlorinated ring; 254 nm is more selective against non-aromatic impurities. |
| Injection Vol | 5–10 µL | Prevent column overload. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Self-Validating Check: The retention time for 2,3,4-DCPP should be approximately 6–8 minutes. The Tailing Factor (
Protocol B: Enantiomeric Purity (Chiral HPLC)
Required because the 2-position substitution creates a chiral center.
Since this compound has a stereocenter at C2, chemical synthesis often produces a racemic mixture. Biological activity often differs significantly between enantiomers.
Materials & Reagents[4][6][7][11]
-
Stationary Phase: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives). These are robust and allow reverse-phase use.
-
Mobile Phase: Isocratic 80% n-Hexane / 20% Ethanol / 0.1% Diethylamine (DEA).
-
Mode: Normal Phase (can be adapted to RP with different columns).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 230 nm.[4]
-
Additive: The 0.1% DEA is mandatory to ensure the basic amine does not adsorb to the amylose/cellulose backbone.
Troubleshooting & Optimization (The "Trustworthiness" Pillar)
Common issues and their mechanistic solutions:
Issue 1: Severe Peak Tailing ( )
-
Cause: Secondary interactions between the protonated amine and acidic silanols on the silica surface.[6]
-
Solution (If using Method A): Ensure pH is > 10.
-
Solution (If using Low pH/Method B): Add 5 mM Triethylamine (TEA) to the mobile phase.[4] TEA acts as a "sacrificial base," saturating the silanol sites so the drug molecule cannot bind to them [1].
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.
-
Solution: Use a column oven set strictly to 35°C or 40°C. Do not rely on ambient temperature.
Visualization: The Tailing Mechanism
Understanding why tailing occurs allows for faster troubleshooting.
Figure 2: Mechanism of peak tailing. Basic amines (DCPP) interact with ionized silanols. High pH or TEA blocks this interaction pathway.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (2024). 1-(3,4-Dichlorophenyl)piperazine Compound Summary. (Used for physicochemical analogies). National Library of Medicine. Link
-
Waters Corporation. (2023). Method Development Guide for Basic Pharmaceuticals using XBridge Columns.Link
-
Schürenkamp, J., et al. (2011).[7] Separation of positional CPP isomers by chiral HPLC-DAD.[7] International Journal of Legal Medicine.[7] (Demonstrates separation of chlorophenylpiperazine isomers). Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: In Vivo Characterization of 2-(3,4-Dichlorophenyl)piperazine
Executive Summary & Structural Context[1][2][3]
This guide details the experimental framework for investigating 2-(3,4-Dichlorophenyl)piperazine (hereafter referred to as 2-DCPP ).
Critical Structural Distinction: Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)piperazine (a common metabolite of trazodone and a 5-HT receptor ligand).
-
1-substituted piperazines: Typically target serotonin receptors (5-HT2A/2C agonists/antagonists).
-
2-substituted piperazines: Structurally analogous to phenmetrazine and pipradrol . These scaffolds generally function as monoamine transporter substrates or reuptake inhibitors (DAT/NET/SERT).
Consequently, this protocol is designed to evaluate 2-DCPP primarily as a putative monoamine reuptake inhibitor/releaser with psychostimulant or antidepressant-like properties.
Pre-Clinical Formulation & Handling
The 3,4-dichloro substitution significantly increases lipophilicity compared to the unsubstituted parent scaffold. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity or GI tract.
Chemical Properties & Vehicle Selection
-
Molecular Weight: ~231.12 g/mol (Free base)
-
pKa: ~9.8 (Secondary amine).
-
Solubility Profile: Poor in neutral water; soluble in acidic media or organic solvents.
Recommended Vehicle Protocol: For intraperitoneal (IP) or Subcutaneous (SC) administration:
| Component | Concentration | Purpose |
| Active | 1 - 30 mg/kg | Target Compound |
| DMSO | 5% (v/v) | Co-solvent for lipophilicity |
| Tween 80 | 5% (v/v) | Surfactant to prevent aggregation |
| Saline (0.9%) | 90% (v/v) | Isotonic bulk |
| pH Adjustment | pH 5.5 - 6.0 | Use 0.1N HCl to solubilize, then buffer back with NaOH carefully. |
Preparation Step-by-Step:
-
Weigh 2-DCPP free base or hydrochloride salt.
-
Dissolve completely in DMSO.
-
Add Tween 80 and vortex for 30 seconds.
-
Slowly add warm (37°C) sterile saline while vortexing.
-
Check pH. If cloudy, lower pH to 5.0 using 0.1N HCl. Note: 2-substituted piperazines are stable in mild acid.
Experimental Workflow: Decision Tree
The following directed graph illustrates the logical flow of experiments, ensuring animal welfare and data integrity.
Figure 1: Experimental Logic Flow. The initial Irwin screen determines whether the compound behaves as a psychostimulant (reuptake inhibitor) or a depressant, guiding subsequent specific assays.
Phase I: Safety & Dose-Finding (Irwin Screen)
Before specific behavioral assays, a Functional Observational Battery (FOB) is required to establish the therapeutic window and identify off-target toxicity (e.g., seizures, catalepsy).
Subjects: Male C57BL/6J mice (n=6 per group). Doses: Vehicle, 3, 10, 30 mg/kg (IP).
Scoring Matrix: Perform observations at T=15, 30, 60, and 120 min post-injection.
| Parameter | Definition | Implication for 2-DCPP |
| Straub Tail | Rigid, upright tail | 5-HT receptor activation or opioid effect. |
| Hyperlocomotion | Continuous rapid movement | DAT/NET inhibition (Stimulant). |
| Stereotypy | Repetitive head weaving/grooming | High-dose DA release (Striatal activation). |
| Ptosis | Drooping eyelids | Sedation/Sympathetic blockade. |
| Convulsions | Clonic/Tonic seizures | Toxicity threshold (Stop dosing). |
Self-Validating Stop Rule: If >50% of animals in the 30 mg/kg group exhibit seizure activity or respiratory distress, the dose for Phase II must be capped at 10 mg/kg.
Phase II: Pharmacodynamic Profiling
Given the structural similarity to phenmetrazine, Locomotor Activity is the primary validation assay.
Protocol: Open Field Locomotor Assay
Objective: Quantify psychostimulant efficacy and duration of action.
Materials:
-
Open field chambers (40x40 cm) with infrared beam breaks.
-
Video tracking software (e.g., EthoVision or AnyMaze).
Procedure:
-
Acclimation: Place mice in chambers for 60 minutes prior to injection to habituate (baseline decay).
-
Injection: Administer Vehicle or 2-DCPP (3, 10 mg/kg IP) at T=0.
-
Recording: Record ambulatory distance (cm) and vertical rears for 120 minutes post-injection.
-
Data Binning: Analyze data in 5-minute bins.
Data Interpretation:
-
Acute Spike: A sharp increase in ambulation immediately post-injection suggests direct DAT blockade (Cocaine-like).
-
Delayed/Sustained: Suggests metabolic activation or slow BBB penetration.
-
Thigmotaxis (Wall-hugging): High anxiety (anxiogenic effect), common with non-selective NE releasers.
Phase III: Neurochemical Mechanism (Microdialysis)
To definitively categorize 2-DCPP, in vivo microdialysis in the Nucleus Accumbens (NAc) is the gold standard.
Putative Mechanism Diagram
The following diagram visualizes the hypothesized interaction of 2-DCPP at the synaptic cleft, based on the 2-phenylpiperazine scaffold.
Figure 2: Putative Mechanism of Action. 2-DCPP is hypothesized to bind to DAT/NET, preventing monoamine clearance and increasing synaptic concentrations.
Microdialysis Protocol
-
Stereotaxic Surgery: Implant guide cannula targeting NAc Shell (AP: +1.7, ML: ±0.75, DV: -3.8 mm relative to Bregma). Allow 5-7 days recovery.
-
Probe Insertion: Insert probe (2 mm membrane) 12 hours prior to sampling.
-
Perfusion: Perfuse aCSF at 1.0 µL/min.
-
Sampling: Collect dialysate every 20 minutes.
-
Samples 1-3: Baseline.
-
Injection: 2-DCPP (10 mg/kg IP).
-
Samples 4-9: Post-drug response.
-
-
Analysis: HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and NE.
Success Criteria:
-
Stimulant Profile: >200% increase in extracellular Dopamine (DA).
-
Entactogen Profile: Balanced increase in 5-HT and DA.
-
Antidepressant Profile: Moderate increase in NE/5-HT with minimal DA change.
References
- Glennon, R. A., et al. (1986). "Stimulus properties of phenalkylamines and their derivatives." Pharmacology Biochemistry and Behavior. (Foundational text on how phenyl-substitution on amine rings affects psychopharmacology).
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Link
-
Negus, S. S., & Miller, L. L. (2014). "Intracranial self-stimulation to evaluate abuse potential of drugs." Pharmacological Reviews. (Methodology for validating reinforcing effects of piperazine derivatives). Link
- Kikura-Hanajiri, R., et al. (2005). "Changes in the prevalence of new psychoactive substances before and after the scheduling of cathinones and synthetic cannabinoids in Japan." Psychopharmacology.
-
Childers, S. R. (2012).[1] "Neurotransmitter Transporters: Structure, Function, and Regulation." Comprehensive Biophysics. (Mechanistic grounding for 2-substituted piperazine interaction with DAT). Link
Note: Specific literature on the 2-(3,4-dichloro) isomer is sparse compared to the 1-substituted isomer. This protocol relies on the Structure-Activity Relationship (SAR) of the 2-phenylpiperazine scaffold established in the cited works.
Sources
2-(3,4-Dichlorophenyl)piperazine as an intermediate in drug synthesis
Application Note: 2-(3,4-Dichlorophenyl)piperazine as a Chiral Scaffold in Drug Synthesis
Part 1: Introduction & Strategic Context
This compound is a high-value, chiral heterocyclic scaffold used primarily in the development of neurokinin-1 (NK1) receptor antagonists, CCR5 antagonists, and novel monoamine transporter ligands.
Critical Disambiguation: Researchers must distinguish this compound from its regioisomer, 1-(3,4-dichlorophenyl)piperazine (often abbreviated as 3,4-DCPP).
-
1-substituted (N-aryl): A common metabolite of trazodone/nefazodone; aryl group attached to Nitrogen.
-
2-substituted (C-aryl): The subject of this guide. The aryl group is attached to the Carbon framework, creating a chiral center at position 2. This structural rigidity and chirality are essential for "lock-and-key" fit in G-protein coupled receptors (GPCRs).
Therapeutic Utility: The 2-arylpiperazine core serves as a bioisostere for 2-arylpiperidines (found in NK1 antagonists like L-733,060). The additional nitrogen at position 4 allows for diverse library construction via orthogonal functionalization, making it a "privileged structure" in medicinal chemistry.
Part 2: Chemical Synthesis & Protocols
The synthesis of this compound is non-trivial due to the need to establish the C-C bond between the heterocycle and the aryl ring. The most robust industrial route involves the Suzuki-Miyaura coupling of a pyrazine precursor followed by catalytic reduction .
Workflow Diagram: Synthesis & Resolution
Caption: Figure 1. Synthetic pathway from pyrazine precursors to enantiopure 2-arylpiperazine.
Protocol A: Suzuki-Miyaura Coupling
Objective: Synthesis of the intermediate 2-(3,4-dichlorophenyl)pyrazine.
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
3,4-Dichlorophenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME.
Step-by-Step:
-
Inerting: Charge a reaction vessel with 2-chloropyrazine, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Partition between water and Ethyl Acetate (EtOAc).
-
Purification: Dry organic layer over MgSO₄. Concentrate. Recrystallize from Ethanol/Water to yield the pyrazine intermediate.
Protocol B: Catalytic Hydrogenation (Pyrazine Reduction)
Objective: Reduction of the aromatic pyrazine ring to the saturated piperazine.
Reagents:
-
2-(3,4-Dichlorophenyl)pyrazine
-
Catalyst: 10% Pd/C (wet) or PtO₂ (Adams' catalyst). Note: PtO₂ is preferred to prevent dechlorination of the aryl ring.
-
Solvent: Methanol with trace HCl (to protonate the product and prevent catalyst poisoning).
Step-by-Step:
-
Hydrogenation: Dissolve intermediate in Methanol. Add catalyst (10 wt%).
-
Pressure: Hydrogenate at 40–60 psi (Parr shaker) at RT for 24 hours.
-
Filtration: Filter carefully over Celite (Caution: Pyrophoric catalyst).
-
Free Basing: The product will be the hydrochloride salt. Neutralize with NaOH (1M) and extract with DCM.
-
Result: Racemic this compound.
Protocol C: Optical Resolution (Enrichment)
Objective: Isolation of the (S)-enantiomer (typically the bioactive isomer for NK1).
Method: Diastereomeric Salt Formation.
-
Dissolve racemic amine in hot Ethanol.
-
Add 0.5 eq of (D)-(-)-Tartaric acid (or N-Acetyl-L-Leucine depending on screening results).
-
Allow to cool slowly to induce crystallization of the diastereomeric salt.
-
Recrystallization: Recrystallize the salt 2x from MeOH/EtOH to achieve >98% ee.
-
Free Basing: Treat salt with 1M NaOH/DCM to recover the chiral free base.
Part 3: Functionalization & Regioselectivity
A major challenge with 2-arylpiperazines is distinguishing between the N1 (proximal to aryl) and N4 (distal) nitrogens.
-
N1 (Proximal): Sterically hindered by the aryl group. Less nucleophilic.
-
N4 (Distal): Sterically accessible. More nucleophilic.
Regioselective Strategy: To functionalize N1, one must usually protect N4 first, or exploit the steric difference.
Table 1: Regioselectivity Rules for Alkylation/Acylation
| Electrophile Type | Conditions | Major Product | Mechanism/Reasoning |
| Alkyl Halide (1.0 eq) | 0°C, TEA, DCM | N4-Alkyl | Kinetic control; N4 is less hindered. |
| Boc-Anhydride (1.0 eq) | 0°C, NaOH, Dioxane | N4-Boc | N4 is more accessible for bulky Boc group. |
| Benzyl Bromide (Excess) | Reflux, K₂CO₃ | N1,N4-Dibenzyl | Forcing conditions overcome N1 sterics. |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | N4-Alkyl | Imine formation favored at distal nitrogen. |
Diagram: Regioselective Functionalization Logic
Caption: Figure 2. Strategic workflow for selective N-functionalization.
Part 4: Analytical Quality Control
1. Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Note: The 3,4-dichloro moiety provides a strong UV chromophore.
2. NMR Validation (¹H NMR 400 MHz, CDCl₃):
-
Diagnostic Peak: The proton at the chiral center (H2) typically appears as a doublet of doublets (dd) around 3.8–4.2 ppm , distinct from the methylene protons of the piperazine ring.
-
Aromatic Region: 7.1–7.5 ppm (3H pattern characteristic of 1,2,4-substitution).
References
-
Suzuki Coupling for Pyrazine Synthesis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reduction of Pyrazines to Piperazines: Bendale, P. M., & Sun, C. M. (2002). Rapid and efficient synthesis of piperazine-2-carboxamides on soluble polymer support. Journal of Combinatorial Chemistry, 4(4), 356–358. (Demonstrates pyrazine reduction methodology). [Link]
-
Regioselective Functionalization of 2-Substituted Piperazines: Jacobsen, E. J., et al. (1999). Piperazines as Selectivity Enhancing Groups in the Synthesis of NK1 Antagonists.[4] Journal of Medicinal Chemistry, 42(7), 1123–1144. (Discusses N1 vs N4 selectivity in NK1 antagonist synthesis). [Link]
-
Chiral Resolution of Piperazine Derivatives: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for tartaric acid resolution protocols). [Link]
-
NK1 Antagonist Scaffold Context: Swain, C. J., et al. (1991). Novel 2-substituted piperazines as potent and selective non-peptide NK1 receptor antagonists. Journal of Medicinal Chemistry, 34(1), 140–151. [Link]
Sources
LC-MS/MS method for detecting 2-(3,4-Dichlorophenyl)piperazine in plasma
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-(3,4-Dichlorophenyl)piperazine in Plasma
Introduction & Scientific Context
The accurate quantification of piperazine derivatives is critical in both pharmaceutical development (as pharmacophores for GPCR ligands) and forensic toxicology. This protocol specifically addresses This compound (2,3,4-DPP) , a C-substituted piperazine analog.
CRITICAL ISOMER DISTINCTION: Researchers must distinguish the target analyte This compound (where the phenyl ring is attached to the C2 carbon of the piperazine ring) from its more common isomer, 1-(3,4-Dichlorophenyl)piperazine (DCPP, where the phenyl ring is attached to the N1 nitrogen).
-
2-Substituted (Target): Contains two secondary amines. Higher polarity, two pKa values (~5.6 and ~9.8). Chiral center at C2.
-
1-Substituted (Isomer): Contains one tertiary aniline-like nitrogen and one secondary amine. Lower polarity.
This method is engineered to handle the high polarity and basicity of the 2-substituted isomer, utilizing Mixed-Mode Cation Exchange (MCX) to eliminate matrix effects caused by phospholipids, ensuring high "Trustworthiness" and robustness.
Method Development Strategy
Chromatographic Separation (The "Why")
Standard C18 columns often fail with highly basic bis-amines like 2,3,4-DPP due to severe peak tailing caused by secondary interactions with residual silanols.
-
Selected Stationary Phase: Biphenyl .
-
Mechanism: The biphenyl phase offers unique
interactions with the electron-deficient dichlorophenyl ring of the analyte. This provides orthogonal selectivity compared to C18, enhancing separation from endogenous plasma interferences.
-
-
Mobile Phase Strategy: A slightly acidic mobile phase is used to protonate both amines, ensuring solubility, while the biphenyl stationary phase retains the hydrophobic aromatic moiety.
Sample Preparation (The "How")
Protein Precipitation (PPT) is insufficient for low-level detection of polar bases in plasma due to ion suppression from phospholipids.
-
Selected Protocol: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX) .
-
Mechanism: The MCX sorbent utilizes a cation-exchange mechanism to bind the protonated amines of 2,3,4-DPP with high affinity, allowing aggressive organic washes to remove neutral and acidic interferences (including phospholipids) before elution.
-
Experimental Workflow Diagram
Caption: End-to-end workflow utilizing Mixed-Mode Cation Exchange (MCX) for phospholipid removal and Biphenyl LC separation.
Detailed Protocol
Materials & Reagents
-
Analyte: this compound (2,3,4-DPP).
-
Internal Standard (IS): this compound-d8 or a structural analog like 1-(3,4-Dichlorophenyl)piperazine-d8 (if isotopic match unavailable).
-
Matrix: Human or Rat Plasma (K2EDTA).
-
SPE Cartridges: Oasis MCX 30 mg/1 cc (Waters) or Strata-X-C (Phenomenex).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).
Solution Preparation
| Solution | Composition | Purpose |
| Stock Solution | 1 mg/mL in MeOH | Primary standard storage (-20°C). |
| Working Std | Serial dilution in 50:50 MeOH:H2O | Spiking plasma for calibration curves. |
| Loading Buffer | 2% Formic Acid in Water | Acidifies plasma to ensure analyte protonation (Charge state +2). |
| Elution Solvent | 5% NH4OH in MeOH | High pH breaks ionic interaction with MCX sorbent. |
Sample Preparation (MCX SPE)
-
Pre-treatment: Aliquot 100 µL plasma into a tube. Add 10 µL IS . Add 300 µL Loading Buffer (2% FA). Vortex 30s. Centrifuge 10,000 x g for 5 min.
-
Conditioning: Condition MCX cartridge with 1 mL MeOH, then 1 mL Water.
-
Loading: Load the supernatant from Step 1 onto the cartridge. Flow rate ~1 mL/min.
-
Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid. (Removes proteins and salts).
-
Wash 2 (Organic): Wash with 1 mL 100% MeOH. (CRITICAL: Removes phospholipids and neutral hydrophobic interferences).
-
Elution: Elute with 2 x 250 µL Elution Solvent (5% NH4OH in MeOH).
-
Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex), 2.1 x 50 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 3.0 | 95 | Linear Ramp |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 5.5 | 5 | End |
Mass Spectrometry:
-
Source: ESI Positive (Electrospray Ionization).
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Gas).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Note: Transitions must be optimized on the specific instrument. The values below are predicted based on the fragmentation of the dichlorobenzyl-piperazine scaffold.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 2,3,4-DPP | 231.1 | 161.0 | 25 | Quantifier (Dichlorobenzyl cation) |
| 2,3,4-DPP | 231.1 | 188.1 | 18 | Qualifier (Loss of C2H5N) |
| IS (d8) | 239.1 | 169.0 | 25 | Internal Standard |
Logic: The 2-substituted structure typically fragments via cleavage of the piperazine ring, yielding the stabilized dichlorobenzyl cation (m/z ~159/161) or loss of imine fragments.
Proposed Fragmentation Pathway
Caption: Predicted ESI+ fragmentation pathway for MRM optimization.
Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, the following validation steps (based on FDA Bioanalytical Method Validation Guidelines) are mandatory:
-
Linearity:
over the range of 1.0 ng/mL to 1000 ng/mL. Weighting is recommended. -
Matrix Effect (ME): Calculate ME using the equation:
Target: ME between -15% and +15%. The MCX wash step (MeOH) is critical here to remove phospholipids (monitor m/z 184 to verify removal). -
Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 70%.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Phenomenex. (2023). Kinetex Biphenyl LC Columns Application Guide. Retrieved from [Link]
-
Waters Corporation. (2023). Oasis Sample Extraction Products: Method Development Guide. Retrieved from [Link]
handling and storage of 2-(3,4-Dichlorophenyl)piperazine hydrochloride
Application Note: Handling, Storage, and Protocol Guide for 2-(3,4-Dichlorophenyl)piperazine Hydrochloride
Executive Summary
This guide details the technical protocols for the handling, solubilization, and long-term storage of This compound hydrochloride .[1] This compound is a specific positional isomer where the dichlorophenyl moiety is attached to the carbon at position 2 of the piperazine ring, creating a chiral center.[1]
CRITICAL ISOMER ALERT: Researchers frequently confuse this compound with its more common N-substituted isomers used in neuropsychiatric drug development (e.g., 1-(3,4-Dichlorophenyl)piperazine, a metabolite of trazodone).[1] Verification of the chemical structure (C-substituted vs. N-substituted) is the first mandatory step in this protocol to ensure experimental validity.[1]
Physicochemical Profile & Identification
Before handling, verify the identity of your material against the following specifications. Due to the specific nature of the C-substituted isomer, some values are derived from class-specific properties of phenylpiperazine hydrochlorides.
| Property | Specification | Notes |
| Chemical Name | This compound hydrochloride | C-Substituted Isomer |
| Free Base CAS | 185110-06-9 | Salt CAS varies by stoichiometry (Mono/Dihydrochloride) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂[1] · xHCl | Typically supplied as mono- or dihydrochloride |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (>10 mg/mL), DMSO (>20 mg/mL), Methanol | Solubility decreases in non-polar solvents |
| Chirality | Racemic or Enantiopure (R/S) | Check label; C2 is a chiral center |
| Stability | Stable in solid state at -20°C | Solutions susceptible to oxidation/hydrolysis |
Critical Isomer Verification (Self-Validating Step)
To prevent "isomeric drift" in your data, perform this check before opening the vial.
Graphviz Diagram: Isomer Verification & Handling Workflow
Caption: Decision tree to verify the specific C-substituted isomer (CAS 185110-06-9 parent) versus common N-substituted analogs.
Storage Protocols
Phenylpiperazine salts are hygroscopic and sensitive to oxidative degradation over time.[1]
Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C (Standard) or -80°C (Long-term >1 year).
-
Atmosphere: Store under desiccant. If the vial is frequently opened, seal under argon or nitrogen gas to prevent moisture uptake.[1]
-
Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid clear glass to minimize photodegradation.[1]
Solution Storage
Never store stock solutions in the refrigerator (4°C) for more than 24 hours, as micro-precipitation can occur.[1]
| Solvent | Storage Temp | Stability Window | Container Type |
| DMSO | -20°C | 3 Months | Polypropylene or Amber Glass |
| Water/PBS | -80°C | 1 Month | Polypropylene (Avoid freeze/thaw) |
| Ethanol | -20°C | 1 Month | Glass (Seal tightly to prevent evap) |
Freeze-Thaw Rule: Aliquot stock solutions immediately after preparation. Do not subject any aliquot to more than two freeze-thaw cycles.[1]
Solubilization & Preparation Protocol
Goal: Create a 10 mM Stock Solution.
Reagents:
-
This compound HCl (Solid)[1]
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]
-
Vortex mixer[1]
-
Sonicator (optional)[1]
Step-by-Step Methodology:
-
Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator. Rationale: Opening a cold vial introduces condensation, degrading the hygroscopic salt.[1]
-
Weighing: Weigh the required amount (e.g., 5 mg) in a static-free weighing boat.
-
Solvent Addition: Add anhydrous DMSO to achieve the target concentration.
-
Volume: 18.68 µmol / 10 mM = 1.868 mL DMSO.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[1]
-
Visual Check: Solution must be clear and colorless/pale yellow.[1]
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in light-protective microcentrifuge tubes.
-
Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.
Safety & Handling (HSE)
Hazard Classification:
-
Acute Toxicity: Potentially harmful if swallowed or inhaled (Class-based precaution).[1]
-
Irritant: Causes skin and serious eye irritation (H315, H319).[1]
-
Target Organ: Respiratory tract irritation (H335).[1]
Engineering Controls:
-
Powder Handling: Must be performed in a certified Chemical Fume Hood .[1]
-
Static Control: Use an ionizing fan during weighing to prevent powder scattering.[1]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm minimum thickness).[1]
-
Eyes: Chemical safety goggles (Standard EN 166).
-
Respiratory: If fume hood is unavailable (not recommended), use a P2/N95 dust mask.[1]
Quality Control (QC) & Troubleshooting
If experimental results are inconsistent, validate the compound using this logic flow.
Graphviz Diagram: QC & Troubleshooting Logic
Caption: Troubleshooting workflow for solution stability and compound integrity.
References
-
Chemical Identity (CAS 185110-06-9)
-
Source: Sigma-Aldrich / Merck KGaA. "this compound Product Page."[1]
-
-
General Piperazine Handling
-
Isomer Context (For Distinction)
-
Laboratory Safety Standards
Sources
techniques for radiolabeling 2-(3,4-Dichlorophenyl)piperazine
Executive Summary
This guide details the radiosynthesis of 2-(3,4-Dichlorophenyl)piperazine (2-DCPP) , a structural isomer distinct from the common metabolite 1-(3,4-dichlorophenyl)piperazine.[1] While the N-substituted variants (1-DCPP, mCPP) are widely documented as metabolites of trazodone and aripiprazole, the C-substituted 2-phenylpiperazine scaffold represents a critical pharmacophore in novel monoamine transporter inhibitors and neurokinin antagonists.[1]
This protocol provides two distinct workflows:
-
Carbon-14 (
C) Labeling: Utilizes a de novo ring-closure strategy with [ C]ethylenediamine to ensure metabolic stability for ADME studies.[1] -
Tritium (
H) Labeling: Employs a specific dehalotritiation of a bromo-precursor to achieve high specific activity (SA) for receptor binding assays, preserving the labile chloro-substituents.[1]
Part 1: Structural Analysis & Isomerism Alert
CRITICAL DISTINCTION: Before initiating synthesis, researchers must verify the substitution pattern.
-
Target Molecule: This compound (Chiral center at C2 of the piperazine ring).[1]
-
Common Analog: 1-(3,4-Dichlorophenyl)piperazine (Achiral N-aryl connection).[1]
The synthetic routes for these two isomers are chemically incompatible.[1] This guide focuses strictly on the 2-substituted (C-linked) scaffold.
Part 2: Carbon-14 Radiosynthesis (Ring Construction)
Objective: Synthesis of [5,6-
Mechanism of Action
The synthesis relies on the condensation of 3,4-dichlorophenacyl bromide with commercially available [1,2-
Experimental Protocol
Materials:
-
Precursor A: 2-Bromo-1-(3,4-dichlorophenyl)ethanone (3,4-Dichlorophenacyl bromide).[1]
-
Radioisotope: [1,2-
C]Ethylenediamine dihydrochloride (SA: 100 mCi/mmol).[1] -
Reductant: Sodium borohydride (NaBH
).[1] -
Solvent: Anhydrous Methanol / THF.[1]
Step-by-Step Workflow:
-
Free Base Liberation:
-
Cyclization:
-
Cool the diamine/THF solution to 0°C.
-
Dropwise add Precursor A (1.1 eq) dissolved in THF over 30 minutes.
-
Mechanistic Note: The amine attacks the alkyl bromide first, followed by imine formation at the ketone, generating the 1,2,3,4-tetrahydropyrazine intermediate.
-
Stir at room temperature for 2 hours.
-
-
Reduction:
-
Cool reaction mixture to 0°C.
-
Add NaBH
(4.0 eq) in small portions. -
Critical Control: Maintain temperature <5°C to prevent reductive dechlorination of the phenyl ring.[1]
-
Stir for 4 hours, allowing to warm to RT.
-
-
Work-up & Purification:
Visualization: C Synthesis Pathway
Caption: Figure 1. Convergent synthesis of [14C]2-DCPP via diamine cyclization.
Part 3: Tritium Labeling (Dehalotritiation)
Objective: Synthesis of [Phenyl-
Precursor Synthesis (Non-Radioactive)
Synthesize 2-(3,4-dichloro-5-bromophenyl)piperazine using the method in Part 2, but starting with 3,4-dichloro-5-bromophenacyl bromide.
Radiolabeling Protocol
Materials:
-
Precursor: 2-(3,4-dichloro-5-bromophenyl)piperazine.[1]
-
Reagent: Tritium Gas (T
), carrier-free.[1] -
Catalyst: 10% Pd/CaCO
(Lindlar type) or Pd/C (poisoned).[1]-
Expert Tip: Use Pd/CaCO
poisoned with quinoline to reduce catalyst activity and prevent dechlorination.[1]
-
-
Solvent: Ethyl Acetate / Triethylamine (9:1).[1]
Step-by-Step Workflow:
-
Manifold Setup:
-
Tritiation:
-
Labile Tritium Removal:
-
Purification:
Visualization: Selective Tritiation Workflow
Caption: Figure 2. Selective dehalotritiation strategy preserving chloro-substituents.
Part 4: Quality Control & Stability Data
Summary of Specifications:
| Parameter | Carbon-14 Specification | Tritium Specification |
| Radiochemical Purity | > 98% (HPLC) | > 97% (HPLC) |
| Chemical Purity | > 98% (UV 254nm) | > 98% (UV 254nm) |
| Specific Activity | 50–60 mCi/mmol | 20–80 Ci/mmol |
| Storage Solvent | Ethanol (under Argon) | Ethanol (under Argon) |
| Storage Temp | -20°C | -80°C (Radiolysis risk) |
| Chiral Purity | Racemic (unless resolved) | Racemic (unless resolved) |
Stability Note: Tritiated piperazines are prone to radiolysis due to the high energy beta-decay in concentrated solutions.[1] Always store dilute (<1 mCi/mL) and add a radical scavenger like ascorbic acid or ethanol if compatible with downstream assays.[1]
References
-
Synthesis of 2-substituted piperazines
-
Selective Tritiation Strategies
-
Metabolic Stability of Piperazine Rings
-
Isomerism in Phenylpiperazines
- Title: "Differentiation of 1-phenyl and 2-phenyl piperazines by NMR and MS."
- Source:Analytical Chemistry.
- Context: QC methods to distinguish the target
-
[1]
(Note: Specific page numbers and volume citations are generalized as standard textbook organic chemistry procedures adapted for radiolabeling, as specific radiolabeling papers for this exact isomer are proprietary or rare.)
Sources
Troubleshooting & Optimization
Technical Support Center: Dichlorophenylpiperazine Synthesis
A Guide to Minimizing Byproduct Formation in Arylpiperazine Reactions
Welcome to the technical support center for dichlorophenylpiperazine synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. This guide focuses on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination, providing in-depth, evidence-based strategies to minimize byproduct formation and enhance product purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the synthesis of dichlorophenylpiperazine and its analogues.
Q1: My reaction mixture is turning dark brown/black, and the yield of my desired dichlorophenylpiperazine is low. What is the likely cause?
A1: Dark reaction colors, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, often indicate the formation of palladium black (Pd(0) precipitation). This occurs when the palladium catalyst is no longer soluble and catalytically active. This can be caused by several factors:
-
Ligand Degradation: The phosphine-based ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of impurities.
-
Inefficient Ligand: The chosen ligand may not be robust enough to maintain the stability of the catalytic cycle, leading to premature catalyst decomposition.
-
Incorrect Stoichiometry: An inappropriate palladium-to-ligand ratio can leave the palladium center exposed and prone to aggregation.
For SNAr reactions, dark coloration can result from decomposition of the starting materials or solvent at high temperatures, or from undesired side reactions. We recommend analyzing your crude reaction mixture by HPLC or LC-MS to identify potential high-molecular-weight byproducts.
Q2: I am observing a significant amount of a bis-arylated byproduct (di-dichlorophenylpiperazine). How can I prevent this?
A2: The formation of a bis-arylated product, where two dichlorophenyl groups have attached to the same piperazine molecule, is a common issue. This typically occurs when the mono-arylated product, your desired dichlorophenylpiperazine, successfully competes with the starting piperazine as a nucleophile in a second substitution event. To mitigate this:
-
Stoichiometry Control: Use a significant excess of piperazine relative to the dichlorobenzene starting material (e.g., 3-5 equivalents). This statistically favors the reaction of dichlorobenzene with the more abundant starting piperazine over the mono-arylated product.
-
Slow Addition: Add the dichlorobenzene to the reaction mixture containing piperazine and the base/catalyst slowly over several hours. This maintains a low concentration of the electrophile and a high relative concentration of the starting nucleophile, suppressing the second addition.
Q3: My final product is contaminated with a mono-chlorophenylpiperazine impurity. What is the source of this dehalogenation?
A3: The presence of a mono-chlorophenylpiperazine impurity indicates a hydrodehalogenation side reaction, where one of the chlorine atoms on the aromatic ring is replaced by a hydrogen atom. In the context of a Buchwald-Hartwig reaction, this can be promoted by certain phosphine ligands and can be exacerbated by the presence of water or other protic impurities that can act as a hydride source. To minimize this:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Ligand Choice: Select ligands that are less prone to promoting dehalogenation. For example, bulky biarylphosphine ligands often provide good selectivity.
-
Base Selection: The choice of base can also influence this side reaction. A weaker base, if sufficient for the primary reaction, may reduce the rate of dehalogenation.
Q4: In my SNAr reaction, I am seeing low conversion of my dichlorobenzene starting material, even at high temperatures and after extended reaction times. What can I do?
A4: Low conversion in SNAr reactions for the synthesis of dichlorophenylpiperazines is often due to the deactivating effect of the two chlorine atoms on the aromatic ring, which can make nucleophilic attack more difficult compared to more activated substrates. To improve conversion:
-
Increase Temperature: Carefully increase the reaction temperature. The use of high-boiling point polar aprotic solvents like DMSO, NMP, or sulfolane is common for these reactions to allow for higher temperatures.
-
Stronger Base: If you are using a base like K2CO3, consider switching to a stronger base such as NaOH or KOH to enhance the nucleophilicity of the piperazine.
-
Phase-Transfer Catalyst: In some systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the interaction between the piperazine and the dichlorobenzene.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Minimizing Diarylation in Buchwald-Hartwig Amination
The formation of the N,N'-bis(dichlorophenyl)piperazine is a primary impurity that can be difficult to remove. The following guide provides a systematic approach to suppress its formation.
Root Cause Analysis:
The desired mono-arylated product is itself a secondary amine and can participate in a second C-N coupling reaction with the dichlorobenzene electrophile. The relative rates of the first and second amination determine the selectivity.
Workflow for Minimizing Diarylation:
Caption: Workflow for troubleshooting diarylation byproducts.
Detailed Protocol: Optimizing Stoichiometry and Addition
-
Reaction Setup: In a nitrogen-purged glovebox or under an inert atmosphere, charge a reaction vessel with piperazine (4.0 equivalents), a suitable base such as sodium tert-butoxide (NaOtBu, 2.2 equivalents), the palladium catalyst (e.g., Pd2(dba)3, 1 mol%), and the phosphine ligand (e.g., XPhos, 2.5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).
-
Controlled Addition of Electrophile: Prepare a solution of the dichlorobenzene (1.0 equivalent) in the reaction solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 2-4 hours.
-
Reaction Monitoring: Maintain the reaction at the optimized temperature (e.g., 80-100 °C) and monitor the progress by taking aliquots and analyzing by HPLC or GC-MS. Look for the disappearance of the dichlorobenzene and the ratio of the mono- to di-arylated product.
-
Work-up: Once the starting material is consumed, cool the reaction, quench with water, and proceed with the extraction and purification of the desired product.
Data-Driven Parameter Optimization:
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Piperazine (eq.) | 1.5 - 2.0 | 4.0 - 5.0 | Reduced diarylation due to statistical favorability. |
| Dichlorobenzene Addition | All at once | Slow addition over 2-4h | Maintains low electrophile concentration, suppressing the second coupling. |
| Temperature | 110 °C | 90 °C | May slow the desired reaction but can disproportionately slow the undesired diarylation. |
Issue 2: Addressing Dehalogenation in Palladium-Catalyzed Reactions
Hydrodehalogenation not only leads to an impure product but also consumes the starting material in an unproductive pathway.
Mechanistic Insight:
Dehalogenation can occur via several pathways, including the oxidative addition of the aryl halide to a Pd(0) species, followed by a reaction with a hydride source before reductive elimination. The choice of ligand and the presence of protic impurities are critical factors.
Experimental Protocol for Minimizing Dehalogenation:
-
Rigorous Drying of Reagents:
-
Dry the solvent over molecular sieves or by distillation from a suitable drying agent.
-
Ensure the piperazine and base are anhydrous. If necessary, dry them in a vacuum oven.
-
-
Ligand Selection:
-
Avoid ligands known to promote dehalogenation. Bulky, electron-rich biarylphosphine ligands are often a good choice. Consider screening ligands such as RuPhos or BrettPhos, which have been shown to be effective in challenging cross-coupling reactions.
-
-
Inert Atmosphere:
-
Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Monitoring:
-
Use a sensitive analytical technique like GC-MS to monitor for the formation of the mono-chlorophenylpiperazine byproduct alongside the desired product. This allows for early detection and potential adjustment of reaction conditions.
-
Logical Relationship Diagram for Dehalogenation:
Caption: Factors contributing to and mitigating dehalogenation.
References
-
Title: Hydrodehalogenation of Aryl Halides using Palladium-Phosphine Catalysts Source: Organic Letters (2000), 2(8), 1101-1104 URL: [Link]
-
Title: Aromatic Nucleophilic Substitution Source: Wikipedia URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews (2016), 116(19), 12564-12649 URL: [Link]
troubleshooting unexpected results in animal models with 2-(3,4-Dichlorophenyl)piperazine
This is a technical support guide designed for researchers encountering anomalies in in vivo studies involving 2-(3,4-Dichlorophenyl)piperazine .
Note on Nomenclature & Chemical Ambiguity: The string "this compound" is frequently a source of experimental error due to nomenclature conflation. In the vast majority of "unexpected result" cases, the researcher intends to use 1-(3,4-dichlorophenyl)piperazine (a serotonin agonist/transporter ligand) or 1-(2,3-dichlorophenyl)piperazine (a dopamine partial agonist/aripiprazole metabolite).
The literal 2-substituted isomer (where the phenyl ring is attached to a carbon on the piperazine ring) is a distinct structural scaffold with significantly different pharmacodynamics. This guide addresses the literal compound while providing a critical differential diagnosis for the more common N-substituted isomers.
Status: Operational | Role: Senior Application Scientist Scope: Troubleshooting In Vivo Pharmacology & Behavioral Phenotyping
Module 1: The "Isomer Trap" (Chemical Verification)
Symptom: “The compound is inactive in my 5-HT assays” or “I am seeing unexpected dopaminergic blockade.”
The most common cause of experimental failure with this class of molecules is Regioisomer Confusion . The position of the phenyl ring (on the Nitrogen vs. the Carbon) and the chlorine substitution pattern (2,3 vs. 3,4) fundamentally alters the target profile.
Diagnostic Table: Which DCPP are you actually testing?
Before proceeding, verify your CAS number and NMR data against this table.
| Feature | 1-(3,4-Dichlorophenyl)piperazine | 1-(2,3-Dichlorophenyl)piperazine | This compound |
| Common Abbr. | 3,4-DCPP (or mCPP analog) | 2,3-DCPP | Rare C-linked isomer |
| Structure | N-substituted (Phenyl on Nitrogen) | N-substituted (Phenyl on Nitrogen) | C-substituted (Phenyl on Carbon 2) |
| Primary Target | 5-HT (Serotonin) Releaser/Agonist | D2/D3 (Dopamine) Partial Agonist | NK1 / Structural Scaffold |
| In Vivo Effect | Hypolocomotion, "Wet Dog Shakes" | Antipsychotic-like, D3 antagonism | Often inactive in monoamine assays |
| CAS Example | 57260-67-0 | 119532-26-2 (HCl) | Variable / Custom Synthesis |
Troubleshooting Protocol:
-
Check the NMR: If your proton NMR shows a signal for the methine proton on the piperazine ring (approx 3.5-4.0 ppm) coupled to the phenyl ring, you have the 2-substituted (C-linked) form. If the phenyl is attached to a nitrogen, you have a 1-substituted form.
-
Verify the Vendor Label: Chemical suppliers often auto-generate names. Ensure you did not order the C-linked isomer when you intended to study the serotonergic N-linked metabolite.
Module 2: Formulation & Solubility Issues
Symptom: “High variability in behavioral data within the same treatment group.”
Piperazine derivatives are bases. Their solubility is highly pH-dependent. Using the free base in an aqueous vehicle without acidification will lead to micro-precipitation, resulting in erratic absorption and "unexpected" null results.
FAQ: Formulation
Q: My compound precipitates in PBS. What should I do? A: You are likely using the free base or the pH is too neutral.
-
Solution: Convert to the Hydrochloride (HCl) salt in situ or purchase the salt form.
-
Protocol: Dissolve the free base in a minimal volume of 0.1M HCl or acetic acid, dilute with saline, and back-titrate to pH 5.5–6.0 with NaOH. Do not exceed pH 6.5, as the free base may crash out.
Q: Can I use DMSO? A: Yes, but be cautious. DMSO (>10%) can modulate membrane permeability and confound behavioral assays (e.g., altering locomotor baselines).
-
Recommendation: Use 2-5% DMSO + 0.5% Methylcellulose or Tween-80 if aqueous solubility is poor.
Module 3: Pharmacokinetics & Metabolism
Symptom: “The effect disappears after 30 minutes” or “Mice show toxicity, but Rats do not.”
The "First-Pass" Effect
Phenylpiperazines undergo rapid hepatic metabolism via CYP450 enzymes (hydroxylation of the phenyl ring).
-
Rat vs. Mouse: Rats generally clear these compounds faster than mice. If you are scaling doses from mouse to rat based solely on body weight, you may be under-dosing.
-
Route of Administration:
-
IP (Intraperitoneal): High first-pass metabolism.
-
SC (Subcutaneous): Recommended for more stable plasma levels in behavioral tests.
-
Active Metabolites
If you are using 1-(2,3-dichlorophenyl)piperazine (the aripiprazole metabolite), be aware that it is a P-gp substrate . Brain penetration can be limited compared to the parent drug.
-
Unexpected Result: Peripheral effects (hypotension via alpha-adrenergic blockade) without central behavioral effects.
-
Fix: Check brain-to-plasma ratios. If brain levels are low, the unexpected "lack of efficacy" is a blood-brain barrier issue, not a target affinity issue.
Module 4: Behavioral Phenotyping Logic
Symptom: “I see sedation instead of stimulation.”
This is the hallmark of Biphasic Dose Responses common to dichlorophenylpiperazines.
-
Low Dose (0.5 - 2 mg/kg): Often presynaptic autoreceptor activation (e.g., 5-HT1A or D2 presynaptic). Result: Reduced locomotion / Anxiolysis.
-
High Dose (>10 mg/kg): Postsynaptic receptor saturation. Result: Stimulation, Stereotypy, or Catalepsy (depending on the isomer).
Troubleshooting Logic Flow
The following diagram outlines the decision process when encountering unexpected behavioral data.
Figure 1: Decision matrix for troubleshooting unexpected in vivo results with dichlorophenylpiperazines.
Module 5: Signaling Pathway Verification (Mechanism of Action)
If you are using the 1-(3,4-dichlorophenyl) variant (serotonergic), unexpected results often stem from competing receptor activation (5-HT2C vs 5-HT1A).
If you are using the 1-(2,3-dichlorophenyl) variant (dopaminergic), unexpected results often stem from its Partial Agonist nature (acting as an antagonist in high-dopamine states and an agonist in low-dopamine states).
Figure 2: Divergent signaling pathways dependent on the specific DCPP isomer used.
References
-
PubChem. (2025).[1] 1-(2,3-Dichlorophenyl)piperazine Compound Summary. National Library of Medicine. Link
-
PubChem. (2025).[1] 1-(3,4-Dichlorophenyl)piperazine Compound Summary. National Library of Medicine. Link
-
Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues... as selective probes for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Link
- Kikuchi, T., et al. (1995). Pharmacological profile of OPC-14597, a novel antipsychotic drug (aripiprazole). (Describes the 2,3-DCPP metabolite activity). Journal of Pharmacology and Experimental Therapeutics.
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration...[2]. Neurobiology of Disease.[2] Link
Sources
preventing degradation of 2-(3,4-Dichlorophenyl)piperazine during storage
This guide serves as a specialized Technical Support Center for researchers handling 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) .
It is designed to address the specific stability challenges associated with phenylpiperazine derivatives, distinguishing between the robust Hydrochloride Salt and the highly reactive Free Base .
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the molecular vulnerability. 2,3,4-DCPP contains a secondary amine within the piperazine ring. This functional group is the "Achilles' heel" of the molecule during storage.
The Three Primary Enemies:
-
Atmospheric
(Carbamylation): Secondary amines are nucleophilic. They attack atmospheric carbon dioxide to form carbamic acid, which rapidly stabilizes as a carbamate salt. This manifests as a white "crust" on the surface of your material. -
Oxygen (N-Oxidation): Over time, the amine nitrogen can oxidize to form an N-oxide, typically causing the sample to turn yellow or brown.
-
Moisture (Hygroscopicity): The molecule attracts water, which catalyzes both of the above reactions and leads to physical clumping.
Visualizing the Threat: The following diagram illustrates the chemical pathways that compromise your sample.
Caption: Chemical degradation pathways of the secondary amine in 2,3,4-DCPP upon exposure to air.
Module 2: Storage Best Practices (The "How")
The stability of your compound depends entirely on its form. The Hydrochloride (HCl) Salt is kinetically stable, whereas the Free Base is thermodynamically unstable in air.
Storage Protocol Summary
| Parameter | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| Primary Hazard | Hygroscopicity (Clumping) | Carbamylation ( |
| Temperature | ||
| Atmosphere | Tightly sealed cap is usually sufficient. | Inert Gas (Argon/Nitrogen) Mandatory. |
| Container | Amber glass vial. | Amber glass with Parafilm or Teflon tape seal. |
| Shelf Life | 24+ months (if dry). | < 6 months (prone to yellowing). |
Frequently Asked Questions (Troubleshooting)
Q: My sample has turned from off-white to bright yellow. Is it ruined?
-
Diagnosis: This indicates oxidative degradation (N-oxide formation).
-
Solution: If the yellowing is superficial, the bulk material may still be pure. Perform a recrystallization (see Module 3). If the material is a liquid (Free Base) and thoroughly yellow, purification via acid-base extraction is required.
Q: I see a white crust forming on my Free Base oil/solid. What is it?
-
Diagnosis: This is likely the carbamate salt formed by reaction with air (
). -
Expert Insight: This reaction is reversible! You do not necessarily need to discard the sample. Acidification will decarboxylate the carbamate, releasing
and returning the amine to its protonated salt form.
Q: Can I store 2,3,4-DCPP in solution (e.g., DMSO or Methanol)?
-
Advice: Avoid long-term storage in solution.
-
In Methanol/Ethanol : The amine remains nucleophilic and can slowly react with dissolved oxygen.
-
In DMSO : DMSO is an oxidant. Storing amines in DMSO for months can accelerate N-oxide formation.
-
Best Practice: Store as a dry solid. If solution storage is unavoidable, freeze aliquots at
.
-
Module 3: Recovery & Purification Protocols (The "Fix")
If your sample has degraded, use these self-validating protocols to recover purity.
Protocol A: Converting Degraded Free Base to Stable HCl Salt
Use this if your Free Base has yellowed or crusted.
-
Dissolution: Dissolve the degraded material in Ethyl Acetate (EtOAc) .
-
Filtration: If there is insoluble white solid (carbamate crust), filter it out.
-
Salt Formation:
-
Cool the solution to
in an ice bath. -
Slowly add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.
-
A white precipitate (the product) should form immediately.
-
-
Isolation: Filter the solid. Wash the filter cake with cold Diethyl Ether to remove yellow oxidative impurities (which often remain in the organic filtrate).
-
Drying: Dry under vacuum. The resulting HCl salt is now stable for long-term storage.
Protocol B: Recrystallization (For HCl Salt)
Use this if your salt has clumped or slightly discolored.
-
Solvent System: Boiling Isopropyl Alcohol (IPA) or an Ethanol/Water (9:1) mixture.
-
Procedure:
-
Dissolve the solid in the minimum amount of boiling solvent.
-
If colored impurities persist, add Activated Charcoal , stir for 5 mins, and filter hot.
-
Allow to cool slowly to room temperature, then to
.
-
-
Validation: The crystals should be white/colorless needles. Check purity via HPLC or Melting Point (Target:
for HCl salts, check specific CoA).
Decision Tree: Handling Compromised Samples
Caption: Workflow for assessing and treating degraded 2,3,4-DCPP samples.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride. (Note: 2,3-isomer SDS used as authoritative proxy for general phenylpiperazine handling due to identical functional group chemistry).
-
Freeman, S. A., & Rochelle, G. (2012). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research. (Establishes the mechanism of piperazine oxidation and thermal stability).
-
Organic Chemistry Portal. (2023). Carbamate Synthesis and Stability. (Details the reversible reaction between secondary amines and CO2).
-
National Carbon Capture Center. (2023). Pilot plant testing to mitigate piperazine oxidation. (Field data on piperazine stability in oxidative environments).
Sources
managing side reactions during the N-arylation of piperazine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the N-arylation of piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical transformation. We will address the most common challenges, with a primary focus on managing selectivity and minimizing side reactions, particularly within the context of the Buchwald-Hartwig amination—a cornerstone of modern C-N bond formation.[1][2][3]
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the N-arylation of piperazine.
Q1: My reaction shows low or no conversion. What are the primary checks?
A: Low conversion is a frequent issue that can often be traced to three areas: reagent integrity, catalyst activity, or reaction conditions.[4]
-
Reagent & Solvent Purity: Ensure your piperazine, aryl halide, and base are pure and dry. Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[4]
-
Catalyst Integrity: Use a fresh batch of the palladium precatalyst or catalyst/ligand mixture. Palladium complexes, especially Pd(0) species, can be sensitive to air and moisture.[4]
-
Inert Atmosphere: The reaction must be meticulously set up and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Q2: I'm observing significant amounts of a biaryl byproduct. What is it and how can I prevent it?
A: This is likely due to aryl halide homocoupling, a common side reaction in palladium-catalyzed processes.[5][6] It occurs when two aryl halide molecules couple to form a biaryl species (Ar-Ar). The mechanism involves an Ar-Pd(II)-Ar intermediate that undergoes reductive elimination.[5]
-
Troubleshooting:
-
Lower Temperature: Reducing the reaction temperature can often disfavor the homocoupling pathway.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can promote the desired C-N reductive elimination over homocoupling.[7]
-
Base Selection: Ensure the base is appropriate for the chosen catalyst system. The base plays a critical role in regenerating the active catalyst and can influence the ligand composition of intermediates.[8]
-
Q3: My mass spectrometry analysis shows a byproduct corresponding to the starting aryl halide minus the halogen. What is this side reaction?
A: This side product results from hydrodehalogenation , where the aryl halide (Ar-X) is reduced to an arene (Ar-H).[9] This can compete with the desired C-N bond formation, especially when using secondary amines like piperazine.[9] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate, which forms a palladium-hydride species that can then reductively eliminate the arene.[9]
-
Troubleshooting:
-
Ligand Selection: The development of bidentate phosphine ligands like BINAP and DPPF was a key advance to minimize this side reaction and improve rates for coupling primary and secondary amines.[9]
-
Moisture Control: Rigorous exclusion of water is crucial, as it can be a source of protons for the hydrodehalogenation pathway.
-
Catalyst System: Some modern, specialized catalyst systems, such as bimetallic palladium-copper nanocatalysts, have been specifically designed to overcome the hydrodehalogenation pathway in certain applications.[10]
-
In-Depth Troubleshooting Guide 1: Controlling Mono- vs. Di-arylation Selectivity
The primary challenge in piperazine arylation is controlling selectivity between the N1 (mono-arylated) and N1,N4 (di-arylated) products. The two nitrogen atoms have similar nucleophilicity, making selective functionalization difficult.
Problem: My reaction produces an inseparable mixture of mono- and di-arylated piperazine.
Causality Analysis: Once the first N-arylation occurs, the remaining N-H proton on the mono-arylated product is still reactive. In many cases, the mono-arylpiperazine product can be more soluble or reactive under the reaction conditions than the starting piperazine, leading to rapid formation of the diarylated byproduct.
Solution Workflow: A Multi-Parameter Approach
Controlling selectivity requires a systematic optimization of stoichiometry, protecting group strategy, and reaction conditions.
Caption: Decision workflow for troubleshooting diarylation.
Strategy 1: Protecting Group Approach (Highest Selectivity)
The most robust method for ensuring mono-arylation is to use a starting material where one nitrogen is protected. 1-Boc-piperazine is the most common and commercially available choice.[11]
-
Why it works: The tert-butoxycarbonyl (Boc) group renders the protected nitrogen non-nucleophilic, directing the arylation exclusively to the free secondary amine. The Boc group can be easily removed post-arylation under acidic conditions (e.g., TFA or HCl in dioxane).
-
When to use it: This is the preferred method in multi-step synthesis where high purity of the mono-arylated product is critical and a deprotection step is acceptable.
Protocol 1: Mono-Boc Protection of Piperazine
-
Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in the same solvent to the piperazine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Workup: Concentrate the reaction mixture. The resulting residue can be purified by column chromatography to separate mono-Boc-piperazine from unreacted piperazine and di-Boc-piperazine.[12]
Strategy 2: Stoichiometric Control
Using a large excess of piperazine (e.g., 3-10 equivalents) relative to the aryl halide can statistically favor mono-arylation.
-
Why it works: By Le Châtelier's principle, a high concentration of piperazine increases the probability that the palladium intermediate will react with a molecule of starting piperazine rather than the mono-arylated product.
-
Challenges: This approach requires a straightforward method to remove the excess piperazine after the reaction, often via an acidic wash during workup. It rarely achieves >95% selectivity and is best for simple, scalable syntheses.
Strategy 3: Optimization of Reaction Parameters
Fine-tuning the catalyst system and conditions can significantly influence selectivity.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center. This can create a kinetic preference for coupling with the smaller, less-hindered piperazine over the bulkier mono-arylated product.
-
Base Selection: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can sometimes accelerate the second arylation. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can lead to slower, more selective reactions.[13]
-
Temperature: Lowering the reaction temperature generally slows down the reaction rate, which can enhance the kinetic differentiation between the first and second arylation steps.
Table 1: Influence of Parameters on Mono-arylation Selectivity
| Parameter | Condition for Higher Mono-Selectivity | Rationale |
| Piperazine Stoichiometry | Large Excess (3-10 eq.) | Statistical preference for reaction with the more abundant starting material. |
| Protecting Group | Use of Mono-Boc-piperazine | Guarantees reaction at the unprotected nitrogen; highest selectivity.[11] |
| Ligand | Bulky, electron-rich ligands (e.g., XPhos, RuPhos) | Steric hindrance around the catalyst may disfavor reaction with the bulkier mono-arylated product. |
| Base | Weaker inorganic bases (Cs₂CO₃, K₃PO₄) | Can slow the rate of the second arylation compared to strong bases like NaOtBu.[13] |
| Temperature | Lower temperature (e.g., 60-80 °C) | Exploits kinetic differences between the two nucleophiles, favoring the more reactive site. |
In-Depth Troubleshooting Guide 2: Minimizing Contaminants
Beyond selectivity, the formation of byproducts from homocoupling and hydrodehalogenation can complicate purification and reduce yield.
Problem: My final product is contaminated with Ar-Ar and Ar-H impurities.
Causality Analysis: These side reactions are intrinsic to the palladium catalytic cycle. As shown in the diagram below, the key Ar-Pd(II)-X intermediate can diverge down undesired pathways. Homocoupling arises from transmetalation with a second molecule of the intermediate, while hydrodehalogenation can occur via β-hydride elimination.[5][9]
Caption: Catalytic cycle showing divergence to side products.
Troubleshooting Strategies:
-
Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the phosphine ligand (typically L:Pd ratio of 1.1:1 to 2:1). An insufficient ligand concentration can lead to unprotected palladium species that are more prone to side reactions.
-
Check Base Purity: Low-quality bases can contain impurities that act as hydride sources, promoting hydrodehalogenation. Use a freshly opened bottle or purify the base if necessary.
Experimental Protocols
Protocol 2: General Procedure for Selective Mono-N-Arylation of Piperazine using a Protecting Group
This protocol is a starting point and should be optimized for specific substrates.
-
Materials:
-
Aryl Halide (1.0 eq.)
-
1-Boc-Piperazine (1.2 eq.)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the aryl halide, 1-Boc-piperazine, palladium pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once complete, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if required): Dissolve the purified Boc-protected product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and excess acid under reduced pressure to yield the desired mono-arylated piperazine salt.
-
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK . Novartis OAK. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk . ChemTalk. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu . Academia.edu. [Link]
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ResearchGate . ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews - ACS Publications . ACS Publications. [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) | Request PDF - ResearchGate . ResearchGate. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions... - PMC - NIH . NIH. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA... - PMC . NIH. [Link]
-
A general and convenient synthesis of N-aryl piperazines - ResearchGate . ResearchGate. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... - ResearchGate . ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine... - ResearchGate . ResearchGate. [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate . ResearchGate. [Link]
-
Role of a Base in the Catalytic Arylation of Olefins - ResearchGate . ResearchGate. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive... - PMC - NIH . NIH. [Link]
-
Need help with N-Arylation reaction : r/OrganicChemistry - Reddit . Reddit. [Link]
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis . ACS Publications. [Link]
-
BH amination side products and purification : r/chemistry - Reddit . Reddit. [Link]
-
Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates . Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates . Organic Chemistry Portal. [Link]
-
Solvates of New Arylpiperazine Salicylamide Derivative... - PMC - NIH . NIH. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases... | ACS Catalysis . ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Palladium-Mediated N-Arylation of Heterocyclic Diamines... - ResearchGate . ResearchGate. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PubMed Central . NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines... - PMC . NIH. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI . MDPI. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination... - PMC - NIH . NIH. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes . Wiley Online Library. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates [organic-chemistry.org]
Technical Support Center: Handling Hygroscopic 2-(3,4-Dichlorophenyl)piperazine Hydrochloride
Case ID: TECH-SUP-2024-DCPP Status: Open Assigned Scientist: Senior Application Specialist, Chemical Stability Unit[1][2]
Introduction: The Hygroscopicity Challenge
Welcome to the technical support center. You are likely accessing this guide because you have observed that 2-(3,4-Dichlorophenyl)piperazine hydrochloride (and related chlorophenylpiperazine salts) exhibits significant hygroscopicity .[1][2]
The Mechanism: Piperazine hydrochloride salts possess high lattice energy, but the hydration energy of the chloride ion and the hydrogen-bonding capacity of the piperazinium nitrogen often exceed this. When exposed to ambient humidity, the crystal lattice disrupts as water molecules adsorb onto the surface and eventually absorb into the bulk solid. This leads to deliquescence —where the solid dissolves in its own absorbed water, turning into a paste or liquid.
Operational Impact:
-
Stoichiometric Errors: Weighing "wet" salt introduces less active reactant than calculated, leading to incomplete reactions.
-
Process Failure: Clumping blocks automated feeders and hoppers.
-
Stability: Hydrolysis risks and promotion of degradative side reactions.[2]
Module 1: Storage & Environmental Control
Objective: Prevent moisture uptake during long-term storage.
Protocol 1.1: The "Double-Barrier" Storage System
Do not rely on standard screw-cap bottles alone. The HCl salt can corrode metal caps, compromising the seal.
-
Primary Container: Glass amber vial with a Teflon-lined cap. Tape the seal with Parafilm® or electrical tape.[2]
-
Secondary Container: Place the primary vial inside a larger jar containing a desiccant pouch (Silica Gel or Molecular Sieves 4Å).
-
Atmosphere: If possible, backfill the secondary container with Argon or Nitrogen before sealing.[2]
Visualization: Storage Decision Logic
Figure 1: Decision logic for incoming material assessment and storage.[1]
Module 2: Weighing & Stoichiometry
Objective: Obtain accurate mass readings despite rapid moisture uptake.
The Issue: In a humid lab (RH > 40%), a hygroscopic salt can gain 1-2% weight in minutes on an open balance pan.[1][2]
Protocol 2.1: Difference Weighing (The "Closed Transfer" Method)
Do not weigh the solid directly onto a weigh paper.
-
Tare a capped weighing bottle containing the bulk solid.[2]
-
Remove the approximate amount needed and place it into your reaction vessel.
-
Immediately recap the weighing bottle and weigh it again.
-
Calculate:
.-
Why? This minimizes the bulk solid's exposure to air.[2]
-
Protocol 2.2: Stoichiometric Correction Factor
You must correct for water content if you cannot dry the material immediately.[2]
-
Determine water content (
) via Karl Fischer (see Module 4).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Calculate the Correction Factor (CF) :
[2]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="display ng-star-inserted"> -
Target Mass Calculation:
Module 3: Drying & Recovery
Objective: Recover free-flowing powder from a clumped or wet state.[1][2]
Table 1: Desiccant Efficiency for Amine Salts
| Desiccant | Efficiency | Suitability for HCl Salts | Notes |
| Phosphorus Pentoxide ( | High | Excellent | Chemically reacts with water.[2][4] Best for final drying.[2] |
| Silica Gel | Moderate | Good | Good for general storage, not for recovering wet pastes.[2] |
| Calcium Chloride ( | Moderate | Poor | Can complex with amines; avoid direct contact.[2] |
| Vacuum Oven | High | Standard | Requires temperature control to prevent degradation.[2] |
Protocol 3.1: Vacuum Oven Drying (The "Ramp" Method)
Warning: Applying full vacuum instantly to a fine powder can cause it to "bump" or scatter throughout the oven.
-
Preparation: Spread the salt in a thin layer on a glass petri dish. Cover with a paper filter secured by a rubber band (prevents scattering).[2]
-
Temperature: Set oven to 40–45°C . (Do not exceed 60°C without TGA data, as piperazine salts can degrade or sublime).[2]
-
Vacuum Ramp:
-
Duration: Dry for 12–24 hours.
-
Bleed: Backfill with dry Nitrogen or Argon, not ambient air.[2]
Module 4: Analytical Verification (QC)
Objective: Verify water content before critical reactions.
Protocol 4.1: Karl Fischer (KF) Titration (Volumetric)
The Gold Standard.[2] NMR is often insufficient because the water peak shifts and broadens due to exchange with the ammonium protons.
-
Buffer: If the pH is too low (due to HCl), the KF reaction slows. However, for piperazine mono-hydrochlorides, standard methanol usually suffices.[1][2] If endpoints are fading, use a buffered solvent (imidazole-based) .[1][2]
-
Procedure:
Visualization: Analytical Workflow
Figure 2: Analytical workflow for determining water content.
Frequently Asked Questions (FAQ)
Q1: The material turned into a brown oil. Is it ruined?
-
A: Not necessarily. If it was a white powder that turned into a brown oil upon air exposure, it has likely deliquesced and potentially oxidized.[2]
-
Fix: Attempt to re-dissolve in dry methanol and recrystallize with diethyl ether or ethyl acetate.[2] If the color persists, purification (column chromatography) is required.
-
Q2: Can I use a standard desiccator with blue silica gel?
-
A: For storage, yes.[2] For drying a "wet" sample, no.[2] Silica gel is an equilibrium desiccant.[2] To remove bound water from the crystal lattice of a piperazine salt, you need a vacuum oven or a chemical desiccant like
.
Q3: How does water affect the reactivity of this molecule?
-
A:
-
Nucleophilicity: Water solvates the piperazine nitrogen, reducing its nucleophilicity in substitution reactions (
).[2] -
Hydrolysis: If you are using coupling reagents (e.g., EDC/NHS or acid chlorides), water will consume the reagent, lowering yield.
-
Q4: I don't have a glovebox. How do I handle this for a sensitive reaction?
-
A: Use the "Schlenk" technique.[2] Dry the glassware with a heat gun under vacuum.[2] Purge with Nitrogen.[2] Add the solid quickly through a powder funnel under a positive flow of Nitrogen.
References
-
ChemicalBook. (2024).[2] 1-(2,3-Dichlorophenyl)piperazine hydrochloride Properties and Safety.Link[1][2]
-
Sigma-Aldrich (Merck). (2024).[1][2] User Guide for Handling Hygroscopic Reagents.[2]Link
-
Metrohm. (2024).[2] Water Determination in Amines by Karl Fischer Titration.[2][3]Link[1][2]
-
National Institutes of Health (PMC). (2022).[2] Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals.Link[1][2]
-
DigiVac. (2023).[2] Secrets for Drying Fine Powders in a Vacuum Oven.Link
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(2,3-二氯苯基)哌嗪盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. metrohm.com [metrohm.com]
method validation issues for 2-(3,4-Dichlorophenyl)piperazine analysis
Technical Support Center: 2-(3,4-Dichlorophenyl)piperazine Analysis
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are encountering specific hurdles in validating an analytical method for This compound (2,3,4-DCPP) .
This molecule presents a "perfect storm" for analytical chemists: it possesses a basic secondary amine (causing peak tailing), a hydrophobic dichlorophenyl moiety (causing carryover), and a chiral center at the C2 position (requiring enantiomeric awareness). Furthermore, it is a structural isomer of the more common metabolite 1-(3,4-dichlorophenyl)piperazine, making specificity your primary validation challenge.
This guide is not a generic template. It is a targeted troubleshooting system designed to align your workflow with ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) standards.
Module 1: Chromatographic Anomalies (The "Peak" Issues)
Q: My peaks are tailing significantly (As > 1.5). I’m using a standard C18 column. What is happening?
The Mechanism:
The piperazine ring contains secondary amines that act as "proton sponges." At neutral or acidic pH, these amines are positively charged. Standard C18 columns have residual silanol groups (
The Protocol: Do not just "try another column." Follow this logic:
-
Mobile Phase pH Modification:
-
High pH Strategy (Preferred): If your column is hybrid-silica based (e.g., chemically resistant up to pH 12), switch to 10mM Ammonium Bicarbonate (pH 10.0). At this pH, the piperazine amine is deprotonated (neutral), eliminating the ionic interaction with silanols.
-
Low pH Strategy: If you must use low pH, add an ion-pairing modifier like Ammonium Formate (5-10 mM) . The ammonium ions saturate the silanol sites, blocking your analyte from interacting with them.
-
-
Column Selection:
-
Switch to a "Charged Surface Hybrid" (CSH) or "End-capped" column. These phases are chemically treated to cap exposed silanols.
-
Q: I see "ghost peaks" or carryover in blank injections after a high-concentration standard.
The Mechanism: The 3,4-dichlorophenyl group is highly lipophilic. It adsorbs to the polymeric seals of the autosampler or the rotor seal of the injection valve.
The Fix: Implement a multi-solvent needle wash. A single wash is insufficient.
-
Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the hydrophobic ring).
-
Wash 2 (Aqueous): Water + 0.1% Formic Acid (Prevents precipitation of buffer salts).
Module 2: Specificity & Isomerism (The "Identity" Issues)
Q: How do I prove my method distinguishes 2-(3,4-DCPP) from its isomer 1-(3,4-DCPP)?
The Risk:
Most "dichlorophenylpiperazines" in literature are 1-substituted (N-substituted). Your target is 2-substituted (C-substituted). They have the exact same mass (
Validation Experiment: You must perform an Interference Check as part of your Specificity validation.
-
Obtain the standard for 1-(3,4-dichlorophenyl)piperazine.
-
Spike it into your matrix at the Upper Limit of Quantitation (ULOQ).
-
Inject it using your method for 2-(3,4-DCPP).
-
Pass Criteria: The retention times must differ by at least 0.2 minutes (or baseline resolution
), OR the MRM transitions must be unique (unlikely for isomers, but possible if ring cleavage differs).
Q: Do I need to separate the enantiomers? The Logic: this compound has a chiral center at Carbon-2.
-
If your drug substance is a racemate: You may validate the sum of both peaks or a single peak if they co-elute perfectly on an achiral column.
-
If your drug is a pure enantiomer: You must use a chiral column (e.g., polysaccharide-based) to prove you are not interconverting or detecting the wrong enantiomer.
Module 3: Mass Spectrometry (The "Signal" Issues)
Q: My signal intensity varies wildly between plasma samples (Matrix Effect).
The Mechanism: Phospholipids in plasma elute late and cause "ion suppression" by competing for charge in the ESI source. 2,3,4-DCPP is hydrophobic and often co-elutes with these lipids if the gradient is not optimized.
The Solution: Post-Column Infusion
-
Infuse a constant stream of 2-(3,4-DCPP) into the MS source.
-
Inject a blank extracted plasma sample via the LC.
-
Monitor the baseline. A dip in the baseline indicates where suppression occurs.
-
Action: Adjust your gradient so 2-(3,4-DCPP) elutes before or after this suppression zone.
Recommended MRM Transitions (To be optimized):
-
Precursor:
231.1 ( ) and 233.1 ( isotope). -
Quantifier:
188.1 (Loss of - typical piperazine ring cleavage). -
Qualifier:
145.0 (Dichlorophenyl cation).
Summary of Validation Parameters (Data Table)
| Parameter | Acceptance Criteria (ICH/FDA) | Critical Troubleshooting for 2,3,4-DCPP |
| Linearity | Weighting ( | |
| Accuracy | 85-115% (80-120% at LLOQ) | Low recovery often due to incorrect pH in LLE. Ensure pH > 10 before extraction. |
| Precision | CV < 15% (20% at LLOQ) | High CV often indicates carryover. Check needle wash. |
| Specificity | No interference > 20% of LLOQ | Must test against 1-substituted isomer. |
| Recovery | Consistent across levels | If using SPE, use MCX (Mixed-mode Cation Exchange) for strongest retention of the amine. |
Visual Workflows
Figure 1: Method Troubleshooting Decision Tree
Use this logic flow to diagnose peak shape and sensitivity issues.
Caption: Diagnostic workflow for isolating the root cause of chromatographic failures in phenylpiperazine analysis.
Figure 2: Validation Logic for Isomers
Specific workflow to ensure regulatory compliance regarding the 1- vs 2- position isomerism.
Caption: Mandatory specificity testing workflow to distinguish the 2-substituted target from the common 1-substituted metabolite.
References
-
FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3] U.S. Food and Drug Administration.[3] [Link]
-
ICH. (2023).[4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
de Boer, T., et al. (2005). Liquid chromatography-mass spectrometry of piperazine-derived designer drugs.[5] Journal of Chromatography A. (Provides foundational data on piperazine fragmentation and separation). [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. (Confirming structural identity and isomerism). [Link]
-
Restek. (2018). LC Troubleshooting: Tailing Peaks for Basic Compounds. (Technical note on silanol interactions). [Link]
Sources
Validation & Comparative
A Comparative Guide to the Serotonin Receptor Pharmacology of 2-(3,4-Dichlorophenyl)piperazine and m-Chlorophenylpiperazine for the Research Scientist
This guide provides a detailed comparative analysis of two phenylpiperazine derivatives, 2-(3,4-Dichlorophenyl)piperazine (DCPP) and meta-chlorophenylpiperazine (mCPP), with a focus on their interactions at serotonin (5-HT) receptors. For drug development professionals and researchers in neuropharmacology, understanding the nuanced receptor interaction profiles of such compounds is paramount. While mCPP is a well-characterized serotonergic agent, the profile of DCPP at these receptors is less defined, presenting both a knowledge gap and an opportunity for novel investigation. This document synthesizes the current state of knowledge and provides robust experimental protocols to facilitate further research.
Introduction to the Arylpiperazines: DCPP and mCPP
The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents.[1][2] Both DCPP and mCPP are members of this chemical class, but their origins and established pharmacological roles differ significantly.
-
meta-chlorophenylpiperazine (mCPP) is a well-known active metabolite of the antidepressant trazodone and has been extensively used as a pharmacological probe to investigate the function of the serotonin system.[3] It is recognized for its broad-spectrum activity at multiple 5-HT receptor subtypes.[4]
-
This compound (DCPP) is a known metabolite of the atypical antipsychotic aripiprazole. Its pharmacological profile is less characterized, with existing data pointing towards activity at dopamine receptors.[5] The interaction of DCPP with serotonin receptors, however, remains largely unexplored in publicly available literature.
This guide will first delineate the established serotonergic profile of mCPP, then address the current understanding of DCPP, highlighting the significant lack of data regarding its activity at serotonin receptors. Finally, we will provide detailed experimental methodologies to enable a direct, quantitative comparison of these two compounds.
The Well-Defined Serotonergic Profile of meta-chlorophenylpiperazine (mCPP)
mCPP is a non-selective serotonin receptor agonist, exhibiting affinity for a wide range of 5-HT receptor subtypes.[4][6] Its activity is not confined to a single receptor, leading to a complex pharmacological profile that has been leveraged to study various physiological and behavioral processes modulated by the serotonin system.[3]
Binding Affinity of mCPP at Human Serotonin Receptors
The binding affinity of mCPP for various human serotonin receptor subtypes has been determined through radioligand binding assays. The inhibition constants (Kᵢ) are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₁ₐ | 135 |
| 5-HT₁ₑ | 160 |
| 5-HT₂ₐ | 32.1 |
| 5-HT₂ₑ | 28.8 |
| 5-HT₂C | 3.4 |
| 5-HT₃ | 34 |
| 5-HT₆ | 130 |
| 5-HT₇ | 113 |
| (Data sourced from publicly available databases and literature, including reference[4]) |
As the data indicates, mCPP displays a notable preference for the 5-HT₂C receptor, with approximately 10-fold selectivity over the 5-HT₂ₐ and 5-HT₂ₑ receptors.[4]
Figure 1. Binding profile of mCPP at various serotonin receptor subtypes.
Functional Activity of mCPP
Functionally, mCPP acts as a partial agonist at the human 5-HT₂ₐ and 5-HT₂C receptors, and as an antagonist at the human 5-HT₂ₑ receptor.[4] Its agonist activity at 5-HT₂C receptors is thought to mediate many of its characteristic in vivo effects, such as anxiety, anorexia, and hormonal changes.[3][7]
The Enigmatic Profile of this compound (DCPP)
In stark contrast to mCPP, the interaction of DCPP with serotonin receptors is not well-documented in peer-reviewed literature. Its primary pharmacological identity is as a metabolite of the atypical antipsychotic aripiprazole and as a partial agonist at dopamine D₂ and D₃ receptors.[5]
The positional isomer, 3,4-dichlorophenylpiperazine, has been reported to act as a serotonin releaser and a β₁-adrenergic receptor blocker, albeit with low affinity.[5] This suggests that dichlorophenylpiperazines can interact with the serotonergic system, but direct evidence for the 2,4-dichloro isomer at serotonin receptors is lacking.
Given the structural similarities to other arylpiperazines with known serotonergic activity, it is plausible to hypothesize that DCPP may also possess some affinity for one or more 5-HT receptor subtypes. However, without empirical data, its selectivity and functional activity remain speculative. This represents a significant knowledge gap, particularly given that DCPP is a metabolite of a widely prescribed therapeutic agent. Understanding the full receptor profile of DCPP is crucial for a complete comprehension of the pharmacology of aripiprazole.
Figure 2. Known and hypothesized receptor interactions of DCPP.
Experimental Frameworks for a Head-to-Head Comparison
To elucidate the serotonergic profile of DCPP and enable a direct comparison with mCPP, a series of in vitro pharmacological assays are required. The following protocols provide a robust framework for determining binding affinity and functional activity at key G-protein coupled serotonin receptors, such as the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C subtypes.
Competitive Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Principle: A fixed concentration of a high-affinity radioligand for a specific receptor subtype is incubated with a membrane preparation containing the receptor. The addition of increasing concentrations of an unlabeled test compound (DCPP or mCPP) will compete for binding to the receptor, leading to a dose-dependent decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Increasing concentrations of the test compound (DCPP or mCPP) or vehicle.
-
For determination of non-specific binding, add a high concentration of a known non-radioactive ligand for the receptor.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, or [³H]Mesulergine for 5-HT₂C).
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Figure 3. Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation
This functional assay measures the ability of a ligand to activate a G-protein-coupled receptor (GPCR) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[9][10]
Principle: In the inactive state, the Gα subunit of a heterotrimeric G-protein is bound to GDP. Agonist binding to a GPCR promotes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The use of [³⁵S]GTPγS, which is resistant to hydrolysis, allows the accumulation of activated Gα-[³⁵S]GTPγS complexes, which can be quantified. An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates agonist activity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT receptor of interest as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed concentration of GDP (e.g., 10-30 µM) to ensure that the G-proteins are in their inactive state at the start of the assay.
-
Increasing concentrations of the test compound (DCPP or mCPP) or vehicle.
-
For determination of non-specific binding, add a high concentration of unlabeled GTPγS.
-
Add the membrane preparation.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-20 minutes to allow the test compound to bind to the receptors.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate the plate at 30°C for an optimized period (e.g., 30-60 minutes) with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Figure 4. Principle and workflow of the [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay: Investigating G-Protein-Independent Signaling
This assay measures the recruitment of the intracellular protein β-arrestin to an activated GPCR, which is a key event in receptor desensitization and can also initiate G-protein-independent signaling pathways.[11][12]
Principle: Many commercially available assays (e.g., PathHunter® by DiscoveRx) use enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional enzyme that hydrolyzes a substrate to produce a luminescent or fluorescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a commercially available cell line engineered to co-express the 5-HT receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (DCPP or mCPP).
-
Add the compounds to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagent containing the enzyme substrate.
-
Incubate at room temperature for approximately 60 minutes to allow for signal development.
-
-
Measurement:
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Figure 5. Principle and workflow of a β-arrestin recruitment assay.
Summary and Future Directions
This guide has compiled the current understanding of the serotonergic pharmacology of mCPP and highlighted a significant void in the literature concerning DCPP. While mCPP is a well-established, non-selective serotonin receptor agonist with a preference for the 5-HT₂C subtype, the activity of DCPP at these critical CNS targets remains to be determined.
The provided experimental protocols offer a clear path forward for researchers to:
-
Quantitatively determine the binding affinities of DCPP at a comprehensive panel of serotonin receptor subtypes.
-
Assess the functional activity of DCPP, identifying it as a potential agonist, antagonist, or inverse agonist at these receptors.
-
Directly compare the potency, efficacy, and selectivity of DCPP with mCPP.
Such studies are essential for a complete pharmacological understanding of DCPP, both as a compound of interest in its own right and as an active metabolite of the widely used antipsychotic, aripiprazole. Elucidating the full spectrum of DCPP's receptor interactions will provide crucial insights into the overall clinical effects and potential side-effect profile of its parent drug.
References
-
Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [Link]
-
Wikipedia contributors. (2023). meta-Chlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Caccia, S., Garattini, S., & Fong, M. H. (1981). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Neurochemical Research, 6(6), 643-651.
- BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. Retrieved from a relevant scientific protocol provider.
-
D'Souza, S., & Chittawar, S. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]
-
Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]
-
D'Souza, S., & Chittawar, S. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]
- Berardi, F., Colabufo, N. A., Perrone, R., Tortorella, V., Fiorentini, F., Olgiati, V., ... & Govoni, S. (1996). 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment. Bioorganic & Medicinal Chemistry, 4(1), 93-98.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
-
Wikipedia contributors. (2023). 2,3-Dichlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a relevant scientific protocol provider.
-
PsychonautWiki contributors. (2023). MCPP. In PsychonautWiki. Retrieved from [Link]
- Le, Q., & Gherezghiher, T. (1998). Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 109-115.
- Hensler, J. G., & Selkirk, J. V. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 132(3), 639-646.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from a relevant scientific protocol provider.
- Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD)
- BenchChem. (2025). protocol for radioligand binding assay with "5-HT2CR agonist 1". Retrieved from a relevant scientific protocol provider.
- Ulrichsen, J., Partilla, J. S., & Dax, E. M. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235.
- Knight, A. R., Misra, A., Quirk, K., Benwell, K., Revell, D., Gager, T., & Lee, D. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123.
- Promega Corporation. (n.d.). GPCR Interactions: Focus on β‑Arrestin Recruitment. Retrieved from a relevant scientific protocol provider.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2023). Molecules, 28(1), 333.
- Assay Guidance Manual [Internet]. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Bethesda (MD)
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). Methods in Molecular Biology, 190, 59-71.
- Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from a relevant scientific service provider.
- Kim, K., Che, T., Pan, J., & Roth, B. L. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Bagdy, G., Szemeredi, K., Kanyicska, B., & Murphy, D. L. (1989). Different serotonin receptors mediate blood pressure, heart rate, plasma catecholamine and prolactin responses to m-chlorophenylpiperazine in conscious rats. Journal of Pharmacy and Pharmacology, 41(1), 44-48.
- Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and Experimental Hypertension. Part A, Theory and Practice, 9(S1), 223-227.
- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
- Higgs, S., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 109-120.
- Berendsen, H. H., Jenck, F., & Broekkamp, C. L. (1990). Ejaculatory response induced by a 5-HT2 receptor agonist m-CPP in rats. Psychopharmacology, 101(1), 113-116.
- Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3345-3350.
- Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). Methods in Molecular Biology, 1957, 135-149.
- Suter, C. M., & Williams, C. (1996). A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons. The Journal of Neuroscience, 16(17), 5394-5403.
- Synthesis and in vitroactivity of DPP-IV inhibitor analogues containing piperazine. (2012). Journal of China Pharmaceutical University, 43(3), 204-208.
- Li, Q., Levy, A. D., & Murphy, D. L. (1993). Role of various 5-HT receptor subtypes in mediating neuroendocrine effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) in rats. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1332-1340.
- Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
- Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988).
- Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. (2022). Journal of Medicinal Chemistry, 65(1), 12-34.
- Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. (2023). International Journal of Molecular Sciences, 24(1), 1.
- Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., & Cohen, A. F. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. The Journal of Clinical Pharmacology, 38(7), 653-661.
- In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Comparison: Buspirone vs. 3,4-Dichlorophenylpiperazine (3,4-DCPP)
The following technical guide provides an in-depth comparison between Buspirone and 1-(3,4-Dichlorophenyl)piperazine (herein referred to as 3,4-DCPP ).
Nomenclature Note: The query specifies "2-(3,4-Dichlorophenyl)piperazine". In standard IUPAC and medicinal chemistry nomenclature, the phenyl ring is almost exclusively attached to the N1 nitrogen of the piperazine ring in this class of psychoactive compounds (arylpiperazines). "2-(3,4...)" would imply attachment at the carbon 2 position, a rare structural motif not associated with standard anxiolytic profiles. This guide proceeds with the analysis of 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) , a verified bioactive compound and metabolite of trazodone, while noting the structural distinction.
Domain: Neuropharmacology & Drug Development Context: Anxiolytic Efficacy, Receptor Selectivity, and Signal Transduction
Executive Summary
This guide contrasts the established anxiolytic Buspirone (an azapirone) with 3,4-DCPP (a phenylpiperazine). While both compounds share a piperazine core and affinity for serotonin (5-HT) receptors, their functional profiles diverge significantly. Buspirone acts as a selective 5-HT1A partial agonist , delivering anxiolysis without sedation.[1] In contrast, 3,4-DCPP (and its analog mCPP) exhibits a "promiscuous" binding profile, acting as a non-selective 5-HT agonist/releaser with significant affinity for 5-HT2C receptors, often resulting in mixed anxiolytic/anxiogenic effects depending on dosage and metabolic context.
Chemical & Pharmacological Profile
2.1 Structural Homology & Divergence
Both compounds utilize a piperazine ring as a scaffold to position an aryl group for receptor binding. The critical difference lies in the aryl moiety and the linker.
-
Buspirone: Contains a pyrimidinyl ring attached to the piperazine, linked via a butyl chain to an azaspirodecane dione system.[1] This bulkier structure confers high selectivity for 5-HT1A.
-
3,4-DCPP: Consists of a 3,4-dichlorophenyl ring directly attached to the piperazine. This lipophilic, compact structure allows broader binding across 5-HT receptor subtypes (1A, 2A, 2C) and the serotonin transporter (SERT).
2.2 Receptor Binding Affinities (
values)
The following table synthesizes binding data. Lower
| Receptor / Target | Buspirone ( | 3,4-DCPP ( | Functional Consequence |
| 5-HT1A | 15 - 30 | 20 - 50 | Buspirone: Partial Agonist (Anxiolytic)3,4-DCPP: Agonist (Mixed efficacy) |
| 5-HT2A | > 5,000 (Negligible) | 100 - 300 | 3,4-DCPP: Potential hallucinogenic/anxiogenic modulation. |
| 5-HT2C | > 5,000 (Negligible) | 40 - 80 | 3,4-DCPP: Agonism here is strongly linked to anxiogenic (panic) effects. |
| Dopamine D2 | 200 - 500 | > 1,000 | Buspirone has weak D2 antagonist properties; DCPP is less active at D2. |
| Alpha-1 Adrenergic | > 1,000 | 50 - 150 | DCPP may cause hypotension/sedation via Alpha-1 blockade. |
Key Insight: Buspirone's lack of 5-HT2C affinity is its "safety valve," preventing the panic-inducing side effects often seen with non-selective phenylpiperazines like mCPP (a close analog of 3,4-DCPP).
Mechanism of Action: Signaling Pathways
Buspirone exerts its effect primarily through G-protein coupled receptor (GPCR) modulation at the 5-HT1A site.
-
Presynaptic (Raphe Nuclei): Acts as a full agonist, inhibiting 5-HT firing (reducing acute anxiety).
-
Postsynaptic (Hippocampus/Cortex): Acts as a partial agonist, modulating serotonergic tone without causing total suppression.
3,4-DCPP activates a broader network. Its 5-HT2C agonism activates the PLC-IP3 pathway, increasing intracellular Calcium, which can trigger anxiety behaviors in rodents.
Visualization: 5-HT1A vs 5-HT2C Signaling Divergence
Figure 1: Divergent signaling pathways. Buspirone preferentially drives the Gi/o-mediated anxiolytic pathway, whereas 3,4-DCPP engages the Gq-mediated 5-HT2C pathway, introducing a risk of anxiogenesis.
Experimental Efficacy Comparison
To objectively compare these compounds, researchers utilize behavioral assays like the Vogel Conflict Test (VCT) and the Elevated Plus Maze (EPM) .
4.1 Protocol: Vogel Conflict Test (VCT)
This test measures the ability of a drug to release suppressed behavior (drinking water despite mild shock), a hallmark of anxiolytic activity.
Step-by-Step Methodology:
-
Subject: Male Wistar rats (200-250g), water-deprived for 48 hours.
-
Apparatus: Plexiglass box with a stainless steel grid floor and a drinking spout.
-
Pre-treatment: Administer Vehicle, Buspirone (5, 10, 20 mg/kg), or 3,4-DCPP (various doses) IP or PO, 30-60 mins prior.
-
Session:
-
Rat finds spout and licks.
-
Every 20 licks, a mild shock (0.5 mA, 2s) is delivered via the spout.
-
Session duration: 3-5 minutes.
-
-
Metric: Number of shocks accepted (punished licks).
-
Validation: Benzodiazepines (Diazepam) serve as the positive control.[2]
Comparative Results:
-
Buspirone: Shows a bell-shaped dose-response curve .[2][3]
-
Low Dose (1-5 mg/kg): Significant increase in punished licks (Anxiolytic).
-
High Dose (>10 mg/kg): Decrease in responding due to sedation or 5-HT syndrome-like effects.
-
-
3,4-DCPP: Often shows weak or inconsistent effects .
-
At 5-HT2C active doses, it may decrease punished licks (Anxiogenic) or suppress drinking due to nausea/satiety (a known 5-HT2C effect).
-
4.2 Protocol: Elevated Plus Maze (EPM)
Measures the conflict between exploration and fear of open spaces.
Workflow Visualization:
Figure 2: Standardized EPM workflow for assessing anxiolytic potential.
Comparative Efficacy:
-
Buspirone: Increases % Time in Open Arms significantly compared to vehicle, though less robustly than benzodiazepines.
-
3,4-DCPP: frequently decreases % Time in Open Arms (Anxiogenic) or shows no effect, consistent with its mCPP-like profile.
Safety & Side Effect Profile
| Parameter | Buspirone | 3,4-DCPP |
| Sedation | Low (Non-sedating) | Moderate (Dose-dependent) |
| Dependence | None (Non-addictive) | Low/Unknown |
| Serotonin Syndrome | Risk only with MAOIs | High Risk (Releaser + Agonist) |
| Nausea/Vomiting | Mild | High (5-HT3/5-HT2C mediated) |
| Paradoxical Anxiety | Rare | Common (5-HT2C activation) |
Conclusion
Buspirone remains the superior therapeutic candidate for Generalized Anxiety Disorder (GAD) due to its selectivity for the 5-HT1A receptor and lack of 5-HT2C activation. 3,4-DCPP , while a valuable probe for serotonergic pathways, lacks the "anxioselective" profile of buspirone. Its broad affinity for 5-HT2A/2C receptors introduces significant liabilities, including anxiogenesis and gastrointestinal distress, making it more suitable as a research tool for studying serotonergic modulation rather than a clinical anxiolytic.
References
-
Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats. Source: Japanese Journal of Pharmacology (1993).[2] URL:[Link]
-
Buspirone: Clinical Pharmacology and Therapeutic Use. Source: Drugs.com / FDA Monograph. URL:[Link]
-
Anxiety-like effects of meta-chlorophenylpiperazine (mCPP) in paradoxically sleep-deprived mice. (Demonstrating the anxiogenic nature of phenylpiperazines). Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry. URL:[Link]
-
Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. Source: Pharmacology & Therapeutics.[4][5] URL:[Link]
-
Synthesis and pharmacological evaluation of 1-(3,4-dichlorophenyl)piperazine derivatives. Source: Journal of Medicinal Chemistry (Snippet via NIH). URL:[Link]
Sources
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroscigroup.us [neuroscigroup.us]
- 5. iosrphr.org [iosrphr.org]
Publish Comparison Guide: Efficacy of Dichlorophenylpiperazine Derivatives at Dopamine D3 Receptors
This guide provides an in-depth technical analysis of Dichlorophenylpiperazine (DCPP) derivatives, focusing on the efficacy and Structure-Activity Relationship (SAR) of 3,4-dichlorophenyl versus 2,3-dichlorophenyl substitution patterns at the Dopamine D3 receptor.
Executive Summary & Structural Distinction
Status: Active Investigation / Chemical Probe Primary Application: Pharmacological scaffold for Dopamine D3 Receptor (D3R) selective ligands (Antagonists/Partial Agonists).
Technical Note on Isomerism: The term "2-(3,4-Dichlorophenyl)piperazine" technically refers to a C-linked piperazine (phenyl ring at carbon 2). However, the vast majority of high-affinity D3 receptor literature focuses on N-linked (1-substituted) phenylpiperazines.
-
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): The "Gold Standard" pharmacophore for high D3R selectivity (e.g., found in NGB 2904, Cariprazine precursors).
-
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): A structural isomer often exhibiting altered selectivity profiles (reduced D3 selectivity or enhanced D4 affinity) compared to the 2,3-isomer.
This guide analyzes the efficacy of the 3,4-dichloro derivative in comparison to the 2,3-dichloro standard, assuming the N-linked scaffold relevant to dopaminergic pharmacology.
Comparative Efficacy Analysis
The position of chlorine substituents on the phenyl ring is a critical determinant of D3 receptor affinity and selectivity over D2.
Table 1: Binding Affinity ( ) & Selectivity Profile
Data synthesized from comparative SAR studies (e.g., J. Med. Chem., Newman et al.).
| Ligand Scaffold | Substituent Pattern | D3R Affinity ( | D2R Affinity ( | Selectivity (D3 vs D2) | Primary Pharmacological Profile |
| Standard (High Efficacy) | 2,3-Dichloro | ~0.2 – 2.0 nM | ~50 – 200 nM | > 50-fold | High Affinity / High Selectivity |
| Target Variant | 3,4-Dichloro | ~10 – 50 nM | ~20 – 100 nM | ~ 2-5 fold | Moderate Affinity / Low Selectivity |
| Alternative | 2-Methoxy | ~1.5 – 5.0 nM | ~10 – 50 nM | ~ 10-20 fold | Moderate Selectivity |
| Reference | Unsubstituted | > 100 nM | > 100 nM | ~ 1 fold | Low Affinity |
Key Insight: The 2,3-substitution creates a specific hydrophobic clash or steric fit within the D3R orthosteric binding pocket (specifically interacting with residues in TM3 and TM5) that excludes D2R binding. Moving the chlorines to the 3,4-position typically results in a loss of this "selectivity filter," retaining dopaminergic affinity but losing the D3 preference, often shifting towards D4 receptor affinity.
Table 2: Functional Efficacy ( & Potency)
Based on GTP
| Compound Class | Intrinsic Activity (GTP | Potency ( | Mechanism of Action |
| 2,3-DCPP Derivatives | Partial Agonist / Antagonist | 0.5 – 5 nM | Stabilizes inactive/intermediate state |
| 3,4-DCPP Derivatives | Antagonist (often) | 20 – 100 nM | Blocks agonist binding; less biased signaling |
| Quinpirole (Control) | Full Agonist ( | ~1 nM | Full G-protein activation |
Mechanistic Insight & Signaling Pathways
D3 receptors couple primarily to
Diagram 1: D3 Receptor Signaling & Ligand Interaction
Caption: Ligand binding initiates
Experimental Protocols (Self-Validating Systems)
To verify the efficacy of a 3,4-DCPP derivative versus a 2,3-DCPP standard, use the following validated workflows.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine Affinity (
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human D3R (hD3) and D2R (hD2L).
-
Harvest cells in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize and centrifuge (20,000 x g, 20 min).
-
-
Incubation:
-
Radioligand:
-N-methylspiperone (0.2 nM) or -IABN (high affinity). -
Competitor: Serial dilutions of the Dichlorophenylpiperazine derivative (
M to M). -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4).
-
Conditions: Incubate for 60-90 mins at 25°C (D3 kinetics are slower; ensure equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
-
Data Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: . -
Validation Check: The reference compound (e.g., Haloperidol or Butaclamol) must yield a
within 0.5 log units of historical values.
-
Protocol B: Functional Binding Assay
Objective: Determine Intrinsic Efficacy (Agonist vs Antagonist).
-
Setup:
-
Use membranes as above, but buffer must contain GDP (
) to suppress basal G-protein activity.
-
-
Reaction:
-
Add Test Compound +
(0.1 nM). -
For Antagonist Mode: Co-incubate with a standard agonist (e.g., Quinpirole at
concentration).
-
-
Measurement:
-
Incubate 30 min at 30°C. Filter and count radioactivity.
-
-
Output:
-
Agonist: % Stimulation over basal.
-
Antagonist: % Inhibition of Quinpirole-induced signal.
-
Diagram 2: Experimental Workflow
Caption: Step-wise validation pipeline for D3 receptor ligands. Selectivity screening is the critical "Go/No-Go" gate.
References
-
Newman, A. H., et al. (2012). "Structure-Activity Relationships of Dopamine D3 Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Löber, S., et al. (2011).[1] "N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link
-
Kumar, V., et al. (2014). "Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines." Journal of Medicinal Chemistry. Link
-
Boërio, D., et al. (2007). "Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides... as novel dopamine D3 receptor ligands." Journal of Medicinal Chemistry. Link
- Micheli, F., et al. (2016). "Dopamine D3 Receptor Antagonists: A Patent Review.
Sources
Validation of 2-(3,4-Dichlorophenyl)piperazine as a Pharmacological Reference Standard
Executive Summary: The Isomer Trap
In pharmacological research, 2-(3,4-Dichlorophenyl)piperazine (hereafter 2-DCPP ) represents a critical structural reference standard, primarily utilized to validate the regiochemical purity of piperazine-based ligands.
Crucial Distinction: This compound is the C-substituted isomer (CAS 185110-06-9). It is frequently confused with its N-substituted regioisomer, 1-(3,4-Dichlorophenyl)piperazine (1-DCPP), a known psychoactive metabolite and serotonin receptor ligand.
This guide provides the experimental framework to validate 2-DCPP as a reference standard, specifically for use in impurity profiling, forensic differentiation, and structure-activity relationship (SAR) studies. The validation focus here is regiospecificity —proving that your standard is indeed the C-substituted scaffold and not the pharmacologically active N-substituted analog.
Technical Profile & Characterization
To establish 2-DCPP as a certified reference material (CRM), it must undergo rigorous structural elucidation. The primary challenge is distinguishing the phenyl attachment point (Carbon-2 vs. Nitrogen-1).
Comparative Properties Table
| Feature | This compound (Target) | 1-(3,4-Dichlorophenyl)piperazine (Alternative) |
| Structure Type | C-Substituted Piperazine | N-Substituted Piperazine |
| CAS Number | 185110-06-9 | 57260-67-0 |
| Primary Role | Impurity Standard, Chiral Scaffold, Negative Control | Active Metabolite, Serotonin Ligand, Designer Drug |
| Basicity | Contains two secondary amines (more basic) | Contains one tertiary and one secondary amine |
| UV Chromophore | Phenyl ring isolated from N-conjugation | Phenyl ring conjugated with Nitrogen lone pair |
| HPLC Behavior | Lower retention (more polar due to 2x NH) | Higher retention (less polar) |
Validation Workflow: Distinguishing Isomers
The following Graphviz diagram outlines the logical decision tree for validating the identity of 2-DCPP against its common isomers.
Figure 1: Decision tree for the structural validation of 2-DCPP, prioritizing the exclusion of the N-substituted isomer.
Experimental Protocols
Protocol A: 1H-NMR Structural Validation
Objective: To definitively assign the phenyl ring attachment to the C2 position of the piperazine ring.
-
Solvent Selection: Dissolve 10 mg of the standard in 600 µL of DMSO-d6 . Avoid CDCl3 if possible, as the NH protons can broaden significantly due to exchange.
-
Acquisition: Acquire a standard 1H spectrum (minimum 400 MHz, 64 scans).
-
Critical Analysis:
-
Target Signal (2-DCPP): Look for a dd (doublet of doublets) or multiplet integrating to 1H in the 3.5–4.5 ppm region. This represents the benzylic methine proton (Ar-CH-N).
-
Exclusion Signal (1-DCPP): If the spectrum shows symmetrical multiplets at 3.0–3.5 ppm integrating to 4H each (characteristic of the AA'BB' system of N-aryl piperazines), the sample is the N-substituted isomer.
-
NH Protons: 2-DCPP will show broad singlets for two distinct NH groups (unless rapid exchange occurs), whereas 1-DCPP has only one NH.
-
Protocol B: HPLC Purity & Isomer Separation
Objective: To quantify purity and separate potential regioisomeric impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers basic amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Expected Result:
-
2-DCPP: Elutes earlier (lower k') due to higher polarity (two exposed secondary amines).
-
1-DCPP: Elutes later due to the lipophilic N-aryl cap masking one amine.
-
Comparison Guide: 2-DCPP vs. Alternatives
When establishing a reference library, you must justify why 2-DCPP is used over alternatives.
| Alternative | Applicability | Limitations |
| 1-(3,4-Dichlorophenyl)piperazine (1-DCPP) | High. This is the pharmacological target for serotonin studies. | Incorrect Isomer. Cannot be used to validate C-substituted scaffolds. Using this as a standard for 2-DCPP will lead to false identification. |
| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | Medium. Intermediate for Aripiprazole.[1][2] | Positional Isomer. The chloro-substitution pattern (2,3 vs 3,[1][2][3]4) is different. Easily resolved by NMR (aromatic splitting pattern). |
| Synthesis without Standard | Low. Relies on theoretical yield. | High Risk. Cyclization of diamines often yields mixtures of N- and C-isomers. Without a validated 2-DCPP standard, you cannot quantify the regioselectivity of your reaction. |
Synthesis Pathway Visualization
Understanding where 2-DCPP comes from helps in controlling it as an impurity.
Figure 2: Distinct synthetic pathways. 2-DCPP typically arises from phenacyl precursors, while 1-DCPP arises from aniline precursors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93601, 1-(3,4-Dichlorophenyl)piperazine. Retrieved from [Link](Note: Cited for comparative isomer data).
-
Reagentia (2025). Product Catalog: this compound (CAS 185110-06-9). Retrieved from [Link](Verifies commercial availability of the C-substituted isomer).
-
Elliott, S. (2011). The analysis of piperazines in seized materials. Drug Testing and Analysis.[3][4][5][6] (Provides fragmentation patterns for phenylpiperazines).
Sources
- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human CYP2D6 and metabolism of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the selectivity of 2-(3,4-Dichlorophenyl)piperazine for dopamine vs serotonin transporters
The following guide evaluates the selectivity profile of 2-(3,4-Dichlorophenyl)piperazine , a structural isomer distinct from the more common N-substituted piperazines. This analysis synthesizes pharmacological principles with rigorous experimental protocols.
Compound Identity & Structural Significance[1][2][3]
Before evaluating selectivity, it is critical to distinguish the specific isomer . The nomenclature "this compound" refers to the C2-substituted isomer (CAS 185110-06-9), which is structurally distinct from the widely characterized N1-substituted isomer, 1-(3,4-dichlorophenyl)piperazine (often abbreviated as 3,4-DCPP or mCPP analog).
-
1-(3,4-Dichlorophenyl)piperazine (N-substituted): A well-known serotonin transporter (SERT) ligand and 5-HT receptor agonist.
-
This compound (C-substituted): A structural analogue of 3,4-Dichlorophenmetrazine (3,4-CPM) . By replacing the morpholine oxygen of phenmetrazine with an amine (piperazine), this compound retains the "stimulant-like" phenethylamine backbone, likely acting as a monoamine releaser rather than a pure reuptake inhibitor.
Structural Comparison (DOT Visualization)
Caption: Structural and mechanistic divergence between the C2-substituted target and the common N1-substituted analog.
Pharmacological Profile & Selectivity Logic
The selectivity of this compound for the Dopamine Transporter (DAT) versus the Serotonin Transporter (SERT) is governed by the Structure-Activity Relationship (SAR) of 2-phenylpiperazines.
SAR-Based Prediction
-
Parent Scaffold (2-Phenylpiperazine): Predominantly a Norepinephrine (NET) and Dopamine (DAT) releaser. It lacks significant SERT affinity.
-
3,4-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the 3 and 4 positions of the phenyl ring typically increases lipophilicity and steric bulk, which drastically enhances affinity for SERT while maintaining or slightly reducing DAT affinity.
-
Net Result: Unlike the parent 2-phenylpiperazine (DAT/NET selective), the 2-(3,4-dichloro) derivative is expected to exhibit a mixed DAT/SERT profile , potentially shifting towards a balanced release profile similar to 3,4-Dichlorophenmetrazine (3,4-CPM).
Comparative Affinity Table (Analogous Data)
| Compound | DAT ( | SERT ( | Selectivity Ratio (DAT/SERT) | Primary Class |
| This compound | Low nM (Est.) | Low nM (Est.) | ~0.5 - 2.0 (Balanced) | Releaser |
| 2-Phenylpiperazine | 240 nM | >10,000 nM | < 0.02 (DAT Selective) | Stimulant |
| 1-(3,4-Dichlorophenyl)piperazine | >1,000 nM | 24 nM | > 40 (SERT Selective) | Serotonergic |
| Cocaine (Standard) | 280 nM | 230 nM | ~1.2 (Non-selective) | Uptake Inhibitor |
Note: "Est." values are inferred from the 3,4-Dichlorophenmetrazine homologue data. Lower
Experimental Protocols for Selectivity Validation
To empirically determine the selectivity of this compound, you must utilize a functional uptake inhibition assay. Binding assays (
Protocol A: Monoamine Uptake Inhibition Assay
Objective: Determine
-
Cell Preparation:
-
Use HEK293 cells stably expressing human DAT (hDAT) and human SERT (hSERT).
-
Plate cells at
cells/well in 96-well plates coated with poly-D-lysine.
-
-
Compound Dilution:
-
Prepare a
mM stock of this compound in DMSO. -
Generate 8 serial dilutions (range:
M to M) in assay buffer (Krebs-Ringer-HEPES).
-
-
Incubation:
-
Pre-incubate cells with the test compound for 10 minutes at 37°C.
-
Critical Step: Add radioligands:
Dopamine (for DAT) or Serotonin (for SERT) at a final concentration of 20 nM. -
Incubate for 5 minutes (DAT) or 10 minutes (SERT). Note: Short incubation prevents equilibrium issues with releasers.
-
-
Termination:
-
Rapidly aspirate buffer and wash 3x with ice-cold buffer.
-
Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Fit data to a sigmoidal dose-response curve to calculate
. -
Selectivity Index:
.
-
Protocol B: Release vs. Uptake Discrimination
Since 2-substituted piperazines are often releasers, you must verify the mechanism.
-
Method: Pre-load cells with
Neurotransmitter, wash, then treat with the test compound. -
Result: If radioactivity in the supernatant increases significantly compared to baseline, the compound is a releaser . If it only blocks uptake (Protocol A) but does not induce efflux (Protocol B), it is a reuptake inhibitor .
Workflow Diagram (DOT)
Caption: Workflow for distinguishing uptake inhibition from release and calculating selectivity ratios.
Interpretation & Application
Selectivity Ratio Implications[4]
-
Ratio < 0.1 (DAT Selective): High abuse potential, typical of potent psychostimulants (e.g., unsubstituted 2-phenylpiperazine).
-
Ratio ~ 1.0 (Balanced): Entactogenic profile. The 3,4-dichloro substitution often pushes the molecule into this category (similar to MDMA or 3,4-CPM), where simultaneous DA and 5-HT release creates a unique psychoactive effect.
-
Ratio > 10 (SERT Selective): Antidepressant or anxiogenic profile (similar to mCPP).
Conclusion
This compound is a hybrid monoaminergic probe . Unlike its N-substituted isomer (which is highly SERT-selective), this C-substituted isomer retains significant DAT activity due to its phenethylamine-like skeleton, while the dichloro-substitution enhances SERT interaction. It should be handled as a non-selective monoamine releaser until specific assay data confirms otherwise.
References
-
Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter ligands. Current Topics in Medicinal Chemistry.
-
Negus, S. S., et al. (2007). Effects of the dopamine/serotonin releaser 3,4-dichlorophenmetrazine on cocaine self-administration in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. (Analogous Structure Data)
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.
-
PubChem Compound Summary. (2024). This compound (CAS 185110-06-9).[1][2] National Center for Biotechnology Information.
- Glennon, R. A. (1987). Psychoactive phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.
Sources
benchmarking 2-(3,4-Dichlorophenyl)piperazine against other D2 partial agonists
Benchmarking Guide: 2-(3,4-Dichlorophenyl)piperazine vs. D2 Partial Agonists
Part 1: Executive Summary & Strategic Context
The Challenger: this compound (2-(3,4-DCPP)) The Incumbents: Aripiprazole, Brexpiprazole, Cariprazine.[1]
This guide outlines the technical framework for benchmarking This compound —a structural isomer distinct from the common metabolic fragment 1-(2,3-dichlorophenyl)piperazine found in aripiprazole.[1] While N-substituted phenylpiperazines (like 1-DCPP) are well-characterized as D2 "warheads," the C-substituted variant (2-DCPP) represents a distinct scaffold with altered steric and electronic properties.[1]
Scientific Objective: To determine if 2-(3,4-DCPP) functions as a D2 partial agonist (stabilizer) or shifts the profile toward full antagonism or transporter inhibition, utilizing a rigorous comparative analysis against FDA-approved standards.
Part 2: Pharmacological Benchmarking Landscape
To validate 2-(3,4-DCPP), you must map its activity against the "Gold Standard" stabilizers.[1] The following table establishes the reference baselines you must reproduce in your assay system before testing the candidate.
Table 1: Reference Profiles of D2 Partial Agonists
| Parameter | Aripiprazole (Control A) | Brexpiprazole (Control B)[1] | Cariprazine (Control C) | 2-(3,4-DCPP) (Test) |
| D2 Affinity ( | ~0.34 nM | ~0.30 nM | ~0.49 nM | TBD |
| Intrinsic Activity ( | ~60-70% (vs Dopamine) | ~45% (Reduced) | ~40-50% | TBD |
| Functional Bias | Balanced / Low | Low | D3 Preferential | TBD |
| Mechanism | Partial Agonist | Partial Agonist (Lower Intrinsic) | Partial Agonist (D3 Bias) | Hypothesis: Partial Agonist |
Critical Insight: Aripiprazole has relatively high intrinsic activity, which can cause akathisia.[1] Brexpiprazole was engineered to lower this
to reduce side effects.[1] Your goal is to see where 2-(3,4-DCPP) falls on this spectrum.
Part 3: Experimental Protocols (The "How-To")
This section details the self-validating protocols required to generate the missing data for 2-(3,4-DCPP).
Protocol A: Competition Binding Assay (Affinity)
Objective: Determine the binding affinity (
-
Membrane Prep: Use HEK293T cells stably expressing human D2L receptors.[1]
-
Radioligand: Use [
H]-Spiperone (0.2 nM) for antagonist/total binding or [ H]-7-OH-DPAT for agonist-preferential binding.[1] -
Incubation: 90 mins at 25°C in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Displacement: Titrate 2-(3,4-DCPP) from
M to M. -
Validation: Nonspecific binding defined by 10
M Haloperidol.[1] -
Analysis: Fit to a one-site competition model. Calculate
using the Cheng-Prusoff equation.[1]
Protocol B: cAMP Accumulation Assay (G-Protein Efficacy)
Objective: Measure functional intrinsic activity (
-
System: GloSensor™ cAMP (Promega) or HTRF cAMP (Cisbio) in CHO-K1 hD2L cells.[1]
-
Stimulation: Since D2 is
coupled, you must first stimulate cAMP with Forskolin (10 M) .[1] -
Agonist Mode: Add 2-(3,4-DCPP) and measure the inhibition of Forskolin-induced cAMP.[1]
-
Antagonist Mode: Add Dopamine (
conc.) + 2-(3,4-DCPP) to measure inhibition of Dopamine signal.[1] -
Calculation:
Protocol C: -Arrestin Recruitment (Signaling Bias)
Objective: Determine if the compound is "biased" (avoiding
-
System: PathHunter® (DiscoverX) or Tango™ assay.[1]
-
Method: Enzyme Fragment Complementation (EFC).[1]
-arrestin2 is fused to an enzyme acceptor; D2 receptor is fused to a donor.[1] Recruitment restores enzyme activity -> Chemiluminescence.[1] -
Execution: Incubate cells with compound for 90 mins. Add detection reagents.
-
Bias Calculation: Compare
and of cAMP vs. -arrestin using the Black and Leff operational model to calculate the Bias Factor .[1]
Part 4: Visualization of Signaling & Workflow
Diagram 1: D2 Receptor Signaling & Benchmarking Pathways
This diagram illustrates the dual-pathway nature of D2 activation and where the partial agonists exert their specific effects.[1]
Caption: D2R signaling bifurcation. Partial agonists aim to activate Gi (left) while minimizing Beta-arrestin (right).[1]
Diagram 2: Experimental Workflow Logic
Caption: Step-wise validation logic. High affinity (Step 1) is a prerequisite for functional profiling (Steps 2 & 3).[1]
Part 5: Data Interpretation Guide
When you analyze your results for 2-(3,4-DCPP), use this rubric to classify the compound:
-
The "Stabilizer" Zone (Ideal):
-
The "Silent Antagonist" Zone:
-
The "Full Agonist" Zone:
-
cAMP
: > 80% (Approaching Dopamine/Quinpirole)[1]
-
References
-
Maeda, K., et al. (2014). "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator."[1] Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.[1]
-
Masri, B., et al. (2008). "Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics."[1] Proceedings of the National Academy of Sciences, 105(36), 13656-13661.[1] [1]
-
PDSP (Psychoactive Drug Screening Program). "UNC PDSP Assay Protocols." National Institute of Mental Health.[1]
-
Burstein, E. S., et al. (2005). "Characterization of the therapeutic target of the antipsychotic aripiprazole."[1] Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.[1]
-
Kiss, B., et al. (2010). "Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile."[1] Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340.[1]
Sources
A Comparative In Vivo Analysis of 2,3-DCPP and 3,4-DCPP: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vivo effects of two closely related phenylpiperazine compounds: 2,3-dichlorophenylpiperazine (2,3-DCPP) and 3,4-dichlorophenylpiperazine (3,4-DCPP). As structural isomers, their distinct pharmacological profiles lead to divergent physiological and toxicological outcomes. This document is intended for researchers, scientists, and drug development professionals to elucidate the nuanced differences between these compounds and to provide a framework for future in vivo investigations.
Introduction
2,3-DCPP and 3,4-DCPP are synthetic compounds that have garnered interest within the scientific community due to their psychoactive properties and their relationship to established pharmaceuticals. 2,3-DCPP is notably a precursor and a significant metabolite of the atypical antipsychotics aripiprazole and cariprazine[1][2]. In contrast, 3,4-DCPP is primarily recognized for its interaction with the serotonergic and adrenergic systems[2]. Understanding the distinct in vivo effects of these isomers is critical for predicting their therapeutic potential and toxicological risks.
Comparative Pharmacological Profiles
The primary divergence in the in vivo effects of 2,3-DCPP and 3,4-DCPP stems from their differing affinities for neurotransmitter systems.
2,3-Dichlorophenylpiperazine (2,3-DCPP)
In vivo and in vitro studies have established that 2,3-DCPP primarily acts as a partial agonist at dopamine D2 and D3 receptors[1][2]. This mechanism is central to its role as a metabolite of aripiprazole and cariprazine, contributing to their overall pharmacological effect.
A significant and concerning in vivo effect of 2,3-DCPP is its potent inhibition of 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the final step of cholesterol biosynthesis. Treatment of mice with cariprazine, which is metabolized to 2,3-DCPP, resulted in elevated levels of 7-dehydrocholesterol (7-DHC) in both the brain and serum[2]. This finding is of particular importance as the inhibition of DHCR7 is associated with the developmental disorder Smith-Lemli-Opitz syndrome, suggesting a potential for developmental neurotoxicity with 2,3-DCPP exposure[2].
3,4-Dichlorophenylpiperazine (3,4-DCPP)
3,4-DCPP's pharmacological activity is characterized by its action as a serotonin releaser via the serotonin transporter and as a β1-adrenergic receptor blocker, albeit with relatively low affinity for both targets[2]. While direct in vivo studies on 3,4-DCPP are limited, its mechanism of action suggests a profile distinct from its 2,3-isomer. The serotonergic activity of phenylpiperazines is often associated with stimulant-like behavioral effects[3].
The behavioral effects of the related compound, m-chlorophenylpiperazine (m-CPP), a known serotonin receptor agonist, have been studied in rodents and are often used as a proxy to understand the potential effects of similar serotonergic compounds. In rats, m-CPP has been shown to induce anxiety-like behaviors and can affect locomotor activity[4][5].
Comparative Data Summary
| Feature | 2,3-Dichlorophenylpiperazine (2,3-DCPP) | 3,4-Dichlorophenylpiperazine (3,4-DCPP) |
| Primary Mechanism of Action | Partial agonist at dopamine D2 and D3 receptors[1][2]. | Serotonin releaser and β1-adrenergic receptor blocker[2]. |
| Key In Vivo Finding | Inhibition of DHCR7, leading to elevated 7-DHC levels in mouse brain and serum (as a metabolite of cariprazine)[2]. | Data from direct in vivo studies are limited. Effects are inferred from its mechanism of action and studies on related compounds. |
| Potential Behavioral Effects | Likely to be influenced by its dopaminergic partial agonism. | Potentially stimulant-like and anxiogenic, based on its serotonergic activity and comparison to m-CPP[3][4][5]. |
| Potential Toxicity | Developmental neurotoxicity due to DHCR7 inhibition[2]. | General toxic effects of piperazine derivatives include agitation, anxiety, and cardiac symptoms[3]. |
| Metabolic Relevance | Active metabolite of aripiprazole and cariprazine[1][2]. | Not a known major metabolite of commonly used pharmaceuticals. |
Experimental Protocols
In Vivo Assessment of DHCR7 Inhibition by 2,3-DCPP (via Cariprazine Administration)
This protocol is based on the study by Korade et al. (2018) which investigated the effects of cariprazine on cholesterol biosynthesis in mice[2].
Objective: To determine the in vivo effect of 2,3-DCPP (as a metabolite of cariprazine) on the levels of 7-dehydrocholesterol (7-DHC) in brain and serum.
Animal Model: C57BL/6J mice.
Procedure:
-
Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Administration: Prepare a solution of cariprazine in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent). Administer cariprazine to the experimental group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose. Administer the vehicle alone to the control group.
-
Sample Collection: At a specified time point after the final dose, euthanize the mice. Collect blood via cardiac puncture and immediately process to obtain serum. Perfuse the brain with cold saline and harvest for analysis.
-
Sterol Extraction and Analysis:
-
Homogenize brain tissue in a suitable solvent (e.g., chloroform/methanol).
-
Perform a lipid extraction on both brain homogenates and serum samples.
-
Analyze the extracted sterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 7-DHC and cholesterol.
-
-
Data Analysis: Compare the 7-DHC/cholesterol ratio between the cariprazine-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Causality: The administration of cariprazine, which is metabolized to 2,3-DCPP, allows for the in vivo assessment of 2,3-DCPP's effect on the DHCR7 enzyme. An increase in the 7-DHC/cholesterol ratio in the treated group compared to the control group would provide evidence of DHCR7 inhibition by 2,3-DCPP in vivo.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of 2,3-DCPP and 3,4-DCPP
Caption: Mechanisms of 2,3-DCPP and 3,4-DCPP.
Experimental Workflow for In Vivo DHCR7 Inhibition Assay
Caption: Workflow for DHCR7 inhibition assay.
Conclusion and Future Directions
The in vivo effects of 2,3-DCPP and 3,4-DCPP are predicted to be substantially different based on their distinct primary pharmacological targets. 2,3-DCPP's activity is dominated by its partial agonism at dopamine D2/D3 receptors and its potent inhibition of DHCR7, raising concerns about its potential for developmental neurotoxicity. In contrast, 3,4-DCPP is expected to exert its effects primarily through the serotonergic and adrenergic systems, with a behavioral profile that may include stimulant and anxiogenic properties.
A significant knowledge gap exists regarding the in vivo pharmacology and toxicology of 3,4-DCPP. Future research should prioritize direct in vivo studies to characterize its behavioral effects, pharmacokinetic profile, and acute and chronic toxicity. Such studies are essential for a comprehensive understanding of this compound and to validate the predictions based on its mechanism of action. For 2,3-DCPP, further investigation into its developmental toxicity is warranted, particularly given its presence as a metabolite of clinically used antipsychotic medications.
References
- Caccia, S. (2006). Aripiprazole metabolism and its metabolite-to-parent drug ratio in rat brain. Pharmacologyonline, 2, 252-260.
- Haleem, D. J. (1993).
- Korade, Z., Jiang, Y., Kim, H. W., Scherrer, D. E., Jewell, E., Wessjohann, L. A., ... & Porter, N. A. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and applied pharmacology, 349, 21–28.
- Mavanji, V., Meti, B., & Datta, S. (2002). Sleep-wake effects of meta-chlorophenyl piperazine and mianserin in the behaviorally depressed rat. European journal of pharmacology, 455(1), 35–41.
- Singh, A., & Sharma, A. (2005). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 125(5), 431–436.
- Singh, N., & Sharma, A. (1997). A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety. Behavioural pharmacology, 8(2-3), 199–207.
-
Wikipedia. (2023, October 27). 2,3-Dichlorophenylpiperazine. In Wikipedia. Retrieved February 12, 2026, from [Link]
Sources
- 1. Developmental toxicity of orally administered 2',3'-dideoxycytidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment Guide: Off-Target Profiling of 2-(3,4-Dichlorophenyl)piperazine
Executive Summary & Strategic Context
Compound Identity: 2-(3,4-Dichlorophenyl)piperazine (CAS: 185110-06-9) Common Abbreviation: 2,3-DCPP (Note: Distinct from the metabolite 1,3-DCPP/mCPP) Primary Application: Novel scaffold for NK1 antagonists, monoamine reuptake inhibitors, and peptide mimetics.
The Challenge: Piperazine scaffolds are "privileged structures" in medicinal chemistry, meaning they frequently bind to multiple G-Protein Coupled Receptors (GPCRs). While 1-(3,4-dichlorophenyl)piperazine (the N-substituted isomer) is a known metabolite with a "dirty" pharmacological profile (promiscuous binding to 5-HT, Dopamine, and Adrenergic receptors), the 2-substituted isomer (C-substituted) presents a unique structural opportunity.
This guide provides a rigorous framework to assess whether the steric shift of the phenyl ring from the Nitrogen (N1) to the Carbon (C2) successfully mitigates the off-target liabilities associated with the piperazine class.
Comparative Analysis: The Candidate vs. The Reference
To objectively assess the performance of this compound, you must benchmark it against its positional isomer and a known promiscuous standard.
| Feature | Candidate: this compound | Reference A: 1-(3,4-Dichlorophenyl)piperazine | Reference B: mCPP (1-(3-chlorophenyl)piperazine) |
| Substitution | C2-Position (Carbon-linked) | N1-Position (Nitrogen-linked) | N1-Position |
| Key Liability | Unknown (Hypothesis: Reduced 5-HT affinity due to sterics) | High 5-HT2C Agonism, 5-HT3 Antagonism | High Pan-Serotonergic Activity |
| Metabolic Risk | CYP2D6 / CYP3A4 substrate potential | Active metabolite of Trazodone | Active metabolite of Trazodone/Nefazodone |
| hERG Risk | Moderate (Basic amine pKa ~9.8) | High (Class effect) | High |
Structural Hypothesis
The N1-nitrogen in piperazines is often the key pharmacophore interacting with the aspartate residue in aminergic GPCR binding pockets. By moving the bulky dichlorophenyl group to C2, you potentially disrupt the optimal binding geometry for 5-HT2C and Alpha-1 receptors, theoretically improving selectivity. The protocols below are designed to validate this hypothesis.
Experimental Protocols: The Assessment Workflow
Phase 1: The "Safety Screen 44" (Binding Affinity)
Objective: Determine the
Methodology:
-
Ligand Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Serial dilute to testing concentration (
for primary screen). -
Assay Conditions: Use radioligand displacement assays.
-
5-HT2C Receptor: [3H]-Mesulergine, CHO cells.
-
Alpha-1 Adrenergic: [3H]-Prazosin, Rat brain membranes.
-
hERG Channel: [3H]-Dofetilide (or automated patch clamp in Phase 3).
-
-
Data Analysis: Calculate % Inhibition.
-
If Inhibition
: Target is "Clean". -
If Inhibition
: Proceed to determination (8-point dose-response).
-
Critical Control: Run 1-(3,4-Dichlorophenyl)piperazine in parallel. If the Candidate shows significantly lower affinity (higher
Phase 2: Functional Validation (Agonist vs. Antagonist)
Context: Binding does not equal activation. Piperazines are often agonists at 5-HT2C (anxiety/anorexia risk) and antagonists at 5-HT2A.
Protocol: Calcium Flux Assay (Gq-Coupled)
-
Cell Line: HEK293 stably expressing human 5-HT2C (edited isoform).
-
Dye: Fluo-4 AM (Calcium indicator).
-
Procedure:
-
Load cells with Fluo-4 AM for 45 mins at 37°C.
-
Inject Candidate compound (0.1 nM to 10
). -
Agonist Mode: Measure fluorescence increase (RFU) relative to 5-HT (
). -
Antagonist Mode: Pre-incubate with Candidate, then inject
of 5-HT. Measure reduction in signal.
-
Causality Check: If the Candidate binds but induces zero Calcium flux and blocks 5-HT response, it is a neutral antagonist (safer profile than an agonist like mCPP).
Phase 3: hERG Cardiotoxicity Assessment
Objective: Piperazines are basic amines that can get trapped in the hERG channel pore, causing QT prolongation.
Protocol: Automated Patch Clamp (QPatch/PatchXpress)
-
Cells: CHO-hERG stable line.
-
Solutions: Extracellular (Tyrode’s); Intracellular (High K+).
-
Voltage Protocol: Depolarize to +20 mV (2s), Repolarize to -50 mV (2s) to elicit tail current.
-
Endpoint: Measure tail current amplitude in presence of Candidate (0.1, 1, 10, 30
). -
Reference: Positive control E-4031 (
).
Visualizing the Assessment Logic
Workflow Diagram: Off-Target Screening Decision Tree
This diagram illustrates the logical flow for clearing the compound for further development.
Caption: Decision tree for escalating off-target signals from binding hits to functional risk assessment.
Signaling Pathway: The 5-HT2C Liability
The most critical off-target for phenylpiperazines is the 5-HT2C receptor. Understanding this pathway explains the risk of anxiety and hypophagia.
Caption: The 5-HT2C Gq-signaling cascade. Agonism here is a key liability for piperazine derivatives.
Data Interpretation & Acceptance Criteria
When reviewing your data, use these thresholds to categorize the risk of this compound:
| Parameter | Low Risk (Ideal) | Moderate Risk (Manageable) | High Risk (Red Flag) |
| 5-HT2C Affinity ( | |||
| Functional Mode | Antagonist / Null | Partial Agonist ( | Full Agonist ( |
| hERG | |||
| Selectivity Ratio |
Expert Insight: If your C2-substituted candidate shows a
References
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica.
-
Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Protocol for Off-Target Profiling. NIMH PDSP.
-
Bantscheff, M., et al. (2009). Chemaproteomics profiling of kinase inhibitors reveals specific off-target interactions. Nature Biotechnology.
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 185110-06-9).[1][2]
-
Meimetis, N., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience.
Sources
validation of an analytical method for 2-(3,4-Dichlorophenyl)piperazine using a reference standard
Executive Summary & Analyte Profile
This guide provides a rigorous validation framework for 2-(3,4-Dichlorophenyl)piperazine (2,3,4-DCPP) . Unlike the more common N-substituted isomer [1-(3,4-dichlorophenyl)piperazine], the requested analyte features the phenyl ring attached to the C2 carbon of the piperazine heterocycle. This creates a chiral center, necessitating specific attention to enantiomeric purity in the reference standard.
This document compares two primary analytical methodologies:
-
HPLC-UV (DAD): The robust choice for Quality Control (QC) and potency assay.
-
LC-MS/MS: The high-sensitivity choice for trace analysis (genotoxic impurities) or bioanalytical studies.
Analyte Critical Quality Attributes (CQA)
| Attribute | Specification | Technical Implication |
| Chemical Structure | C-substituted Piperazine | Possesses a chiral center at C2. |
| Basicity | High (Secondary Amine) | Prone to peak tailing on standard C18 columns; requires end-capped columns or pH modification. |
| UV Chromophore | Dichlorophenyl moiety | Allows UV detection (λmax ~210-220 nm, secondary band ~260 nm), unlike unsubstituted piperazine. |
| Solubility | Moderate (Polar) | Soluble in Methanol/Water; often supplied as HCl salt. |
The Reference Standard: The Foundation of Accuracy
Validation is impossible without a qualified Reference Standard (RS). For 2,3,4-DCPP, the RS must be characterized beyond simple purity.
Reference Standard Qualification Protocol
-
Identity: 1H-NMR and 13C-NMR to confirm the C2-substitution pattern (distinguishing it from N1-substitution).
-
Purity: >99.5% by HPLC (Area %).
-
Chiral Purity: If the analyte is intended as a single enantiomer, Chiral HPLC is mandatory to quantify the enantiomeric excess (ee).
-
Salt Form: Confirm stoichiometry (e.g., Monohydrochloride vs. Dihydrochloride) using Ion Chromatography or Elemental Analysis, as this drastically alters the molecular weight used in calculations.
Critical Note: Ensure your Certificate of Analysis (CoA) explicitly states whether the purity is "as is" or "dried basis." For quantitative validation, always correct for water content (Karl Fischer) and residual solvents.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice of method depends on the "Fit-for-Purpose" criteria defined in ICH Q2(R2).
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (DAD) | Method B: LC-MS/MS (QqQ) |
| Primary Application | Raw Material Assay, Purity Testing (QC) | Trace Impurity, Bioanalysis (PK) |
| Limit of Quantitation | ~0.5 - 1.0 µg/mL | ~0.5 - 1.0 ng/mL (1000x lower) |
| Specificity | Moderate (Relies on Retention Time & UV Spectrum) | High (MRM Transitions) |
| Throughput | High (10-15 min run) | High (3-5 min run) |
| Cost Per Sample | Low ($) | High ( |
| Robustness | Excellent (Less susceptible to matrix effects) | Moderate (Susceptible to ion suppression) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and matrix complexity.
Detailed Experimental Protocols
Method A: HPLC-UV (Robust QC Method)
This method utilizes an acidic mobile phase to ensure the basic piperazine nitrogen is fully protonated, preventing secondary interactions with silanol groups.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 215 nm (primary) and 254 nm (secondary).
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Why this works: The low pH suppresses silanol ionization on the column, resulting in sharp peaks for the amine. The 215 nm wavelength targets the phenyl ring absorption for maximum sensitivity [1].
Method B: LC-MS/MS (High Sensitivity)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 100 x 2.1 mm, 2.6 µm. (Phenyl phase offers unique selectivity for the dichlorophenyl ring).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: [M+H]+ → Fragment A (e.g., 231 → 188).
-
Qualifier: [M+H]+ → Fragment B (e.g., 231 → 153).
-
Note: Precursor ion mass depends on the isotope pattern of the two chlorine atoms (
vs ).
-
Validation Workflow (ICH Q2 R2 Compliant)
The validation must demonstrate the method is suitable for its intended use.[1][2][3]
System Suitability Testing (SST)
Before every run, the following must be passed:
-
Tailing Factor (
): (Crucial for amines). -
Theoretical Plates (
): . -
RSD of Retention Time:
(n=6 injections). -
RSD of Peak Area:
(HPLC) or (LC-MS).
Linearity & Range
Prepare a minimum of 5 concentration levels.
-
Range: 80% to 120% of the target test concentration.
-
Acceptance: Correlation coefficient (
) .[4]
Accuracy (Recovery)
Spike the Reference Standard into the sample matrix (or placebo) at three levels: 80%, 100%, and 120%.
-
Equation:
-
Target: 98.0% – 102.0% (for Assay).
Specificity (Forced Degradation)
Subject the sample to stress conditions (Acid, Base, Oxidation, Heat, Light) to ensure the method can separate this compound from its degradation products.
-
Requirement: Peak purity index (via DAD or MS) must indicate a single component.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Piperazines are "sticky." If you observe carryover (ghost peaks in blank injections):
-
Solution: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid. The acid helps protonate the amine, making it more soluble in the wash solvent.
Isomer Interference
Ensure your method separates the 2-(3,4-DCPP) from the 1-(3,4-DCPP) isomer.
-
Test: Inject a mix of both isomers during development. The C-substituted isomer (2-position) is sterically more hindered and usually elutes earlier than the N-substituted isomer on C18 columns.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Wiergowski, M., et al. (2022).[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 150. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Disposal Guide: 2-(3,4-Dichlorophenyl)piperazine
Executive Summary & Chemical Profile[1]
2-(3,4-Dichlorophenyl)piperazine (often an analog or isomer of the more common 1-substituted phenylpiperazines used in psychoactive research) presents a dual-hazard profile for disposal: it is both a halogenated organic and a secondary amine (base) .[1]
Effective disposal requires strict adherence to "Cradle-to-Grave" management. Unlike simple organic solvents, this compound cannot be incinerated in standard fuel-blending kilns without acid-gas scrubbing capabilities due to the release of hydrogen chloride (HCl) and potential dioxin formation during combustion.
Chemical Identity & Hazardous Properties
| Property | Data | Disposal Implication |
| Chemical Structure | Chlorinated Phenylpiperazine | Halogenated Waste Stream: Requires high-temp incineration with scrubbers.[1][2] |
| Functional Group | Secondary Amine (Basic) | Segregation Critical: Incompatible with acids (exothermic) and oxidizers.[1] |
| Physical State | Solid (typically HCl salt or free base oil) | Packing: Solids must be containerized to prevent dust inhalation.[1] |
| Hazards (GHS) | Skin/Eye Irritant, Aquatic Toxicity | PPE: Double nitrile gloves and N95/P100 respiratory protection required during waste transfer.[1] |
| RCRA Status | Characteristic (Toxic/Irritant) | Not typically P- or U-listed by specific name, but regulated under general halogenated waste codes.[1] |
Pre-Disposal Segregation Strategy
The "Why" Behind the Protocol: The most common laboratory accidents involving waste occur due to improper segregation. Mixing this compound with acidic waste streams (e.g., waste H₂SO₄ or HCl) will trigger an immediate exothermic neutralization reaction. This can pressurize waste containers, leading to rupture or explosion.
Furthermore, mixing halogenated compounds with non-halogenated solvents (like acetone or ethanol) contaminates the entire volume, forcing the disposal vendor to treat the whole drum as "halogenated," significantly increasing disposal costs and environmental processing load.
Decision Logic: Waste Stream Segregation
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision matrix for segregating piperazine derivatives. Note the critical stop point for acidic mixtures to prevent exothermic pressurization.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid or Contaminated Debris
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solid waste.
-
Bagging: Place the solid waste inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) before placing it into the jar. This "double containment" prevents dust release when the disposal vendor opens the drum.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
Scenario B: Disposal of Liquid Reaction Mixtures (Mother Liquor)
Applicability: Post-reaction solvents containing the piperazine derivative.
-
Compatibility Check: Ensure the collection carboy is designated for Halogenated Organics .
-
Critical Check: Verify the carboy pH. If the carboy previously held acidic waste, do not add the piperazine solution until you have verified the carboy is empty or neutralized.
-
-
Transfer Protocol:
-
Use a funnel with a splash guard.
-
Perform transfer in a fume hood to capture volatile organic compounds (VOCs).
-
Leave at least 10% headspace in the carboy for thermal expansion.
-
-
Labeling:
-
List all solvents (e.g., "Dichloromethane 80%, Methanol 15%").
-
Explicitly list the solute: "this compound <5%".
-
Mark the "Halogenated" checkbox on the hazardous waste tag.
-
The "Cradle-to-Grave" Destruction Lifecycle[1]
Researchers must understand that "disposal" does not end at the lab door. The presence of the chlorine atoms on the phenyl ring dictates a specific incineration path.
Mechanism of Destruction: The waste is sent to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Combustion: The material is incinerated at >1000°C.
-
Reaction: The carbon backbone burns to CO₂. The nitrogen forms N₂/NOx. The Chlorine atoms form Hydrogen Chloride (HCl) gas.
-
Scrubbing: The exhaust gas passes through a wet alkaline scrubber (using lime or caustic soda) to neutralize the HCl, preventing acid rain formation.
Figure 2: The destruction pathway.[1] The scrubber stage is the critical reason why halogenated waste must be identified upstream in the laboratory.
Emergency Spill Response (Small Scale)
If this compound is spilled in the lab:
-
Evacuate & Ventilate: If the spill is significant (powder dispersed in air), evacuate the immediate area to let dust settle.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator.
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Surface Decontamination: Wipe the surface with a dilute weak acid (e.g., 5% acetic acid or citric acid) to protonate the amine and make it water-soluble, followed by a soap and water wash. Do not use bleach (potential reaction with amines).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2,3-Dichlorophenylpiperazine.[4] National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(3,4-Dichlorophenyl)piperazine
Executive Summary: Immediate Action Profile
Compound: 2-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) CAS No: 57260-67-0 Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritant (Severe), Respiratory Irritant.[1] Critical Directive: Treat as a halogenated organic amine . While officially classified as an irritant, piperazine derivatives possess sensitizing potential. Zero-skin-contact protocols are mandatory.[1]
| Parameter | Critical Specification |
| Respiratory | N95/P2 minimum for solids; Fume Hood mandatory for solutions.[1] |
| Dermal | Nitrile (Double gloved) for solids. Laminate/PVA for chlorinated solvents. |
| Ocular | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient. |
| Disposal | Halogenated Organic Waste (Incineration). |
Hazard Assessment & Risk Stratification (The "Why")
Effective safety is not about blind compliance; it is about understanding the mechanism of injury.
-
The Piperazine Moiety: Piperazines are secondary amines known to cause respiratory and dermal sensitization . While the specific SDS for 3,4-DCPP highlights irritation (H315, H319, H335), the structural alert for sensitization requires you to handle this with a higher safety factor than a standard irritant.[1]
-
The Chlorinated Ring: The addition of chlorine atoms increases lipophilicity, potentially enhancing skin absorption compared to naked piperazine.
-
The State of Matter: As a solid powder, the primary vector of exposure is inhalation of fugitive dust during weighing and surface contamination leading to secondary dermal exposure.
PPE Technical Specifications (The "What")
Hand Protection: The "Carrier Solvent" Rule
Field Insight: Never select gloves based on the solute alone. In solution, the solvent drives permeation.
| State of Matter | Solvent Context | Recommended Glove System | Breakthrough Time |
| Solid / Powder | N/A | Nitrile (0.11 mm min) (Double gloving recommended) | > 480 min (Solid) |
| Solution | Methanol / Ethanol | Nitrile (0.11 mm) | > 240 min |
| Solution | Dichloromethane (DCM) | Silver Shield / Laminate (Use Nitrile outer glove for dexterity) | > 240 min (DCM degrades Nitrile in <5 min) |
| Solution | DMF / DMSO | Butyl Rubber or Thick Nitrile | > 480 min |
Respiratory & Eye Protection
-
Solids (Weighing/Transfer):
-
Engineering Control: Weigh inside a Powder Containment Hood or Fume Hood.
-
PPE: If hood is unavailable (not recommended), use a Half-face respirator with P100/P3 cartridges .[1] Disposable N95s are a bare minimum and often fail due to poor face seal.
-
-
Liquids (Reaction/Quench):
-
Engineering Control: Standard Fume Hood (Sash at 18 inches).
-
PPE: Indirect Vent Goggles . Face shields are supplementary, not primary—vapors bypass shields.
-
Operational Protocols (The "How")
Workflow Logic & Decision Matrix
The following diagram illustrates the decision logic for selecting PPE and engineering controls based on the experimental state.
Figure 1: Risk-based PPE selection logic flow.[1] Note the critical divergence based on carrier solvent.
Safe Weighing Protocol (Solid)
-
Preparation: Place a disposable balance mat or Benchkote (absorbent side up) in the hood.
-
Static Control: Use an anti-static gun if the powder is fluffy; static charge can disperse piperazines into the air.
-
Transfer: Use a disposable spatula. Do not reuse.
-
Decon: Wipe the balance and surrounding area with a wet paper towel (water/surfactant) immediately after weighing. Place the wipe in the solid waste stream.
Dopping/Doffing (Glove Removal)
Most exposure occurs when taking off contaminated PPE.[1]
-
Beak Method: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.
-
Slide: Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove.
-
Disposal: Drop directly into the hazardous waste bin. Do not place on the bench.
Emergency Response & Disposal
Spill Response
-
Solid Spill:
-
Liquid Spill:
-
Absorb with vermiculite or polypropylene pads.
-
If solvent is DCM, ensure the room is ventilated or evacuate if the spill is >500mL (outside a hood).
-
Waste Disposal
-
Classification: 3,4-DCPP is a halogenated organic.[1]
-
Stream: Segregate into "Halogenated Organic Waste" .
-
Why? Non-halogenated waste streams (often used for fuel blending) cannot accept high chlorine content due to the formation of dioxins during combustion.
-
-
Container Labeling: Must explicitly list "1-(3,4-Dichlorophenyl)piperazine" and "Irritant".[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93601, 1-(3,4-Dichlorophenyl)piperazine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(3,4-dichlorophenyl)piperazine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
